Afuresertib

Catalog No.
S001600
CAS No.
1047644-62-1
M.F
C18H17Cl2FN4OS
M. Wt
427.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afuresertib

CAS Number

1047644-62-1

Product Name

Afuresertib

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide

Molecular Formula

C18H17Cl2FN4OS

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N

SMILES

Array

Synonyms

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines.
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
AFURESERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an AKT inhibitor
an Akt inhibitor with antineoplastic activity; structure in first source
See also: Afuresertib Hydrochloride (active moiety of).

Afuresertib mechanism of action AKT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway

Afuresertib exerts its effects by directly inhibiting the activity of the AKT kinase. The following diagram illustrates the signaling pathway it targets and its specific point of intervention.

GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 PTEN Reverts AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits to Membrane AKT_Active AKT (Active) AKT_Inactive->AKT_Active Phosphorylation by PDK1 & mTORC2 Downstream Downstream Effects: Cell Survival, Proliferation, Metabolism, Inhibition of Apoptosis AKT_Active->Downstream PDK1 PDK1 PDK1->AKT_Inactive mTORC2 mTORC2 mTORC2->AKT_Inactive PTEN PTEN This compound This compound This compound->AKT_Active Inhibits

This compound binds to the ATP-binding site in the catalytic domain of AKT, competing with ATP to prevent kinase activity and subsequent phosphorylation of downstream substrates [1] [2]. By blocking AKT activation, it inhibits signals for cell survival and proliferation, and can restore sensitivity to chemotherapy in resistant cells [3].

Supporting Experimental Evidence

Key experiments that validate this compound's mechanism are summarized below.

Experimental Context Key Methodology Observed Outcome & Significance
Hematologic Malignancies (Phase I Trial) Open-label, dose-escalation study in 73 patients with relapsed/refractory hematologic malignancies [1]. Confirmed target engagement in humans; clinical activity observed (e.g., partial responses in multiple myeloma). Established safety profile and MTD (125 mg/day) [1].
Platinum-Resistant Ovarian Cancer (Phase II Trial) Open-label, randomized controlled trial (PROFECTA-II/GOG-3044) of this compound + paclitaxel vs. paclitaxel alone in 150 patients [3]. No significant PFS improvement in overall population. Promising efficacy in biomarker-selected (phospho-AKT-positive) patients, suggesting MOA is relevant in tumors with hyperactive AKT signaling [3].
Fragile X Syndrome (Preclinical Study) Treatment of FMRP-deficient human neural stem cells (derived from iPSCs) with this compound [4]. Inhibited hyperactivated AKT signaling and normalized downstream Nonsense-Mediated mRNA Decay (NMD) pathway activity. Demonstrated MOA relevance beyond oncology [4].
Biochemical & Cellular Assays Testing against a panel of hematologic malignancy cell lines; measurement of apoptosis (caspase-3/7 activity) and cell cycle analysis [1]. Potently inhibited proliferation and induced apoptosis in sensitive cell lines (e.g., T-ALL, B-ALL, CLL). Provided direct cellular-level evidence for its anti-tumor mechanism [1].

Clinical Development and Status

This compound is currently in late-stage clinical development, primarily in oncology.

  • Leading Program: A Phase III trial (AFFIRM-205) in China for HR+/HER2- breast cancer with specific biomarkers (PIK3CA/AKT1/PTEN alterations). Enrollment is expected to be completed in Q4 2025, with a New Drug Application (NDA) submission projected for H1 2026 [5].
  • Other Investigations: It has been evaluated in various other solid tumors, including endometrial carcinoma, bile duct neoplasms, and gastroesophageal adenocarcinoma, often in patients with alterations in the PI3K/AKT/PTEN pathway [6].

References

Biochemical Activity & Potency

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib exhibits low nanomolar potency against all three AKT isoforms and has been profiled against several other kinases. Key quantitative data are shown in the following table.

Kinase Target Potency (Ki or IC50) Notes
AKT1 Ki = 0.08 nM [1] [2] Primary target; also inhibits Akt1 E17K mutant (IC50 = 0.2 nM) [1] [3]
AKT2 Ki = 2 nM [1] [3] [2] Primary target
AKT3 Ki = 2.6 nM [1] [3] [2] Primary target
ROCK IC50 = 100 nM [1] [3] Off-target
PKCη IC50 = 210 nM [1] [3] Off-target
PKC-βI IC50 = 430 nM [1] [3] Off-target
PKCθ IC50 = 510 nM [1] [3] Off-target

This data demonstrates high selectivity of this compound for the AKT family over related kinases like PKC and ROCK [1] [3].

In Vitro & In Vivo Experimental Data

In Vitro Profiles

In cellular assays, this compound inhibits proliferation of various cancer cell lines, particularly those derived from hematologic malignancies [4]. The compound demonstrates concentration-dependent inhibition of phosphorylation of AKT substrates like GSK3β, PRAS40, and FOXO, confirming target engagement in cells [3]. In malignant pleural mesothelioma (MPM) cells, this compound treatment induces G1 phase cell cycle arrest and promotes apoptosis, as evidenced by increased caspase-3/7 activity [1] [5]. It also synergistically enhances cytotoxicity when combined with chemotherapeutic agents like cisplatin [5].

In Vivo Efficacy

In mouse xenograft models, oral administration of this compound demonstrates dose-dependent tumor growth inhibition (TGI). In a BT474 breast cancer model, doses of 10, 30, and 100 mg/kg resulted in 8%, 37%, and 61% TGI, respectively. In an SKOV3 ovarian cancer model, the same doses led to 23%, 37%, and 97% TGI, respectively [1]. The compound was well-tolerated in these studies with minimal body weight loss [1].

Key Experimental Protocols

Kinase Inhibition Assay

This filter binding assay measures this compound's direct inhibition of AKT kinase activity [3].

  • Enzyme Preparation: Use low concentrations of human AKT enzymes (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3).
  • Inhibitor Pre-incubation: Pre-mix enzyme with this compound for 1 hour.
  • Reaction Initiation: Add the pre-mix to a peptide substrate (e.g., GSKα peptide: Ac-KKGGRARTSSFAEPG-amide) and [γ³³P] ATP.
  • Reaction Termination & Detection: Stop reactions after 2 hours and capture the radiolabeled phosphorylated peptide product on a phosphocellulose filter plate for quantification [3].
Cell Proliferation Assay (MTT)

This 3-day proliferation assay determines the growth-inhibitory effects (EC₅₀) of this compound [5].

  • Cell Seeding: Seed cancer cells (e.g., MPM cells) in 96-well plates at a density of 2.5 × 10³ cells/well and incubate for 24 hours.
  • Compound Treatment: Incubate cells with a concentration range of this compound (e.g., 0.01 μM to 50 μM) for 72 hours.
  • Viability Measurement: Add MTT solution to each well and incubate for 4 hours. Subsequently, add a lysis buffer (10% SDS in 0.01 mol/L HCl) and incubate overnight.
  • Analysis: Measure absorbance at 550 nm. Calculate cell growth relative to DMSO-treated controls and determine EC₅₀ values using a 4- or 6-parameter curve-fitting algorithm [3] [5].

Clinical Development Overview

This compound has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and signals of clinical activity [4].

  • Phase I Trial (NCT00881946): This first-in-human study in patients with relapsed/refractory hematologic malignancies established the Maximum Tolerated Dose (MTD) at 125 mg per day taken orally. The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [4]. The trial reported partial responses in three multiple myeloma patients, with clinical activity also observed in non-Hodgkin lymphoma and Hodgkin disease [4].
  • Current Status: As of recent updates (mid-2024), a Phase III trial in HER2-negative breast cancer (NCT04851613) and a Phase II trial in ovarian cancer (NCT04374630) have been completed [6]. Development has been discontinued for several other cancers, including chronic lymphocytic leukemia, gastric cancer, and multiple myeloma [6].

Mechanism and Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

G GF Growth Factor Receptor PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT (Inactive) PIP3->AKT Activates pAKT AKT (Active) AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activates FOXO FOXO Transcription Factors pAKT->FOXO Inhibits Survival Cell Survival & Proliferation mTOR->Survival Promotes Apoptosis Apoptosis FOXO->Apoptosis Promotes This compound This compound (GSK2110183) This compound->pAKT Inhibits

Diagram: this compound inhibits activated AKT, blocking downstream signals that promote cell survival and proliferation.

This compound is a well-characterized AKT inhibitor with demonstrated preclinical efficacy and a developing clinical profile. Its most promising potential appears to be in combination therapies for specific solid tumors like HER2-negative breast cancer and ovarian cancer.

References

Afuresertib pan-AKT inhibitor overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Afuresertib is a potent, low-nanomolar, pan-AKT kinase inhibitor that functions by reversibly competing with ATP for its binding site on AKT [1] [2]. It targets all three isoforms of AKT (AKT1, AKT2, AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway [3] [4]. This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and resistance to therapy [1] [5].

The diagram below illustrates the signaling pathway and mechanism of this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN Reverts PIP3->PIP2 Dephosphorylates AKT AKT (Inactive) PIP3->AKT Recruits PDK1 PDK1 pAKT p-AKT (Active) AKT->pAKT PDK1 Phosphorylates mTOR mTOR pAKT->mTOR Activates CellProcess Cell Survival Proliferation Therapy Resistance pAKT->CellProcess Promotes This compound This compound (AKT Inhibitor) This compound->pAKT Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Key Preclinical and Clinical Data

This compound has been evaluated across a range of hematologic malignancies and solid tumors. The table below summarizes key efficacy data from selected clinical studies.

Cancer Type Study Phase Regimen Key Efficacy Findings
Platinum-resistant Ovarian Cancer [6] Ib/II This compound + Carboplatin/Paclitaxel ORR: 32% (RECIST), 52% (GCIG CA125); Median PFS: 7.1 months
Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7] II This compound + LAE001 (LAE201) Median rPFS: 8.1 months (in patients post 1-3 lines of SOC)
Various Hematologic Malignancies [1] I This compound monotherapy Activity in MM (3 PR, 3 MR), NHL, LCH, and Hodgkin disease

This compound's safety profile is generally considered manageable. The most frequent treatment-related adverse events are gastrointestinal, including nausea, diarrhea, and dyspepsia [1]. In combination with chemotherapy, common adverse events included diarrhea, fatigue, nausea, and alopecia [6].

  • Dose-Limiting Toxicities (DLTs): In clinical trials, DLTs included grade 3 rash and liver function test abnormalities, which led to the establishment of the Maximum Tolerated Dose (MTD) at 125 mg once daily [1] [6].

Experimental Protocols Overview

For scientists designing experiments, here are summaries of key methodologies from cited research.

  • Cell Proliferation Assay (Preclinical): A 3-day proliferation assay was used to test this compound's potency across hematologic cancer cell lines. The effect was measured by the concentration required to inhibit cell proliferation, with a median effective concentration (EC₅₀) of <1 µM considered potent in sensitive lines [1].
  • Apoptosis Assay (Preclinical): Induction of apoptosis was confirmed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by measuring the accumulation of a sub-G1 cell population and increased caspase-3/caspase-7 activity in a dose-dependent manner after this compound treatment [1].
  • Clinical Trial Dosing (Phase Ib in Ovarian Cancer): The study consisted of a dose-escalation phase (3+3 design) followed by a dose-expansion phase. Patients received daily oral this compound (50-150 mg) in combination with standard doses of intravenous paclitaxel (175 mg/m²) and carboplatin (AUC5) every 3 weeks for six cycles. This was followed by maintenance this compound until disease progression or unacceptable toxicity [6].

Future Development and Context

This compound is positioned as one of only two AKT inhibitors in global pivotal-stage development for cancer treatment [7]. Its development is actively ongoing:

  • HR+/HER2- Breast Cancer: A Phase III clinical trial (AFFIRM-205) in China is on track, with subject enrollment completion expected in Q4 2025 and a New Drug Application (NDA) submission to China's Center for Drug Evaluation (CDE) projected for H1 2026 [8].
  • Prostate Cancer: The U.S. FDA approved the Phase III clinical trial protocol for LAE201 (this compound plus LAE001) in May 2024 for metastatic castration-resistant prostate cancer (mCRPC) [7].

This compound represents a promising targeted therapeutic strategy, especially for tumors with PI3K/AKT pathway activation. Its clinical development will continue to define its role in overcoming drug resistance and improving patient outcomes.

References

Core Pharmacology & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib is a potent, oral, low-nanomolar, pan-AKT kinase inhibitor [1]. Its mechanism is detailed below.

G GrowthFactors Growth Factor Stimulation (e.g., IGF-1, IL-6) PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive AKT_Active AKT (Active, Phosphorylated) AKT_Inactive->AKT_Active Recruitment & Activation mTOR mTOR & Downstream Effectors AKT_Active->mTOR CellEvents Cell Proliferation Survival Metabolism mTOR->CellEvents This compound This compound (ATP-competitive inhibitor) This compound->AKT_Active Inhibits

Diagram of this compound mechanism: inhibits activated AKT to block PI3K/AKT/mTOR pathway signaling.

As a reversible, ATP-competitive inhibitor, this compound binds directly to the kinase domain of AKT, blocking its enzymatic activity and preventing the phosphorylation of downstream substrates [1] [2]. This inhibition is crucial in hematologic malignancies and solid tumors where the PI3K/AKT pathway is often constitutively active, providing proliferative and anti-apoptotic signals [1].

Key Pharmacological Characteristics:

Property Description
Drug Category AKT inhibitor, Serine/Threonine kinase inhibitor [3]
Targets AKT1, AKT2, AKT3 (pan-AKT inhibitor) [2] [3]
Mechanism Reversible, ATP-competitive inhibition [1] [2]
Administration Oral [1]
Primary Metabolic Pathway Glucuronidation (predicted from resistance studies) [4]

Pharmacokinetics and Toxicological Profile

Data from a phase I study in patients with advanced hematologic malignancies provide key quantitative insights [1].

Pharmacokinetic (PK) Parameters & Toxicological Data:

Parameter Findings
Maximum Tolerated Dose (MTD) 125 mg once daily [1] [2]
Dose-Limiting Toxicity (DLT) Liver function test abnormalities (at 150 mg/day) [1]
Median Time to C~max~ 1.5 to 2.5 hours post-dose [1]
Elimination Half-Life Approximately 1.7 days (~40 hours) [1]
C~max~ and AUC Generally dose-proportional at doses >75 mg [1]
Most Frequent Adverse Events ( >10%) Nausea (23.3-35.6%), Diarrhea (20.5-32.9%), Dyspepsia (19.2-24.7%), Fatigue (16.4%), Gastroesophageal reflux disease (15.1%), Anorexia (13.7%) [1] [2]

Clinical Efficacy and Development Status

This compound has demonstrated promising anti-tumor activity in clinical trials, both as a monotherapy and in combination regimens.

Clinical Activity as Monotherapy: In a phase I study involving heavily pretreated patients:

  • Hematologic Malignancies: Three multiple myeloma (MM) patients attained partial responses (PR), and an additional three attained minimal responses (MR). Clinical activity was also observed in non-Hodgkin lymphoma (NHL), Langerhan's cell histiocytosis, and Hodgkin disease [1].
  • Solid Tumors: Early-phase trials have explored its activity in ovarian cancer, gastric cancer, and melanoma [2].

Combination Therapy and Recent Advancements: Recent development has shifted towards rational combinations to overcome resistance and improve efficacy.

  • With LAE001 in Prostate Cancer: A phase II trial of this compound combined with LAE001 (a dual CYP17A1/CYP11B2 inhibitor) in patients with metastatic castration-resistant prostate cancer (mCRPC) showed a median radiographic progression-free survival (rPFS) of 8.1 months, a significant improvement compared to the 2-4 months historically seen with standard treatments [5]. This combination received U.S. FDA approval for a Phase III trial protocol in May 2024 [5].
  • Preclinical Rationale for Combinations: Resistance to targeted therapies like the MEK inhibitor trametinib can occur through upregulation of the PI3K/AKT pathway and increased drug clearance via glucuronidation [4]. This provides a strong rationale for combining AKT inhibitors like this compound with other pathway-targeted agents.

Experimental Research Protocols

For researchers designing studies involving AKT inhibition, here are key methodologies from the literature.

1. In Vitro Cell Proliferation and Apoptosis Assay [1]

  • Purpose: To evaluate the potency of this compound in inhibiting cell proliferation and inducing apoptosis.
  • Methodology:
    • Cell Lines: Use hematologic malignancy cell lines (e.g., T-ALL, B-ALL, CLL, NHL).
    • Treatment: Expose cells to a range of this compound concentrations for 72 hours.
    • Viability Measurement: Assess cell proliferation using assays like MTT or WST-1.
    • Apoptosis Analysis: Measure induction of apoptosis by:
      • Quantifying the accumulation of a sub-G1 cell population via flow cytometry.
      • Detecting increased caspase-3 and/or caspase-7 activity using fluorogenic substrates.

2. In Vivo Efficacy and Pharmacodynamics (PD) in Xenograft Models [6]

  • Purpose: To determine the anti-tumor activity and target engagement of this compound in a live animal model.
  • Methodology:
    • Animal Model: Immune-suppressed mice implanted with patient-derived xenograft (PDX) cells or human tumor cell lines.
    • Dosing: Administer this compound orally, once daily, at the Maximum Tolerated Dose (MTD) or other relevant doses (e.g., 100 mg/kg for ipatasertib in a related RMS study). Treatment is typically 5 days per week [6].
    • Efficacy Endpoint: Monitor tumor volume twice weekly compared to a vehicle control group.
    • Pharmacodynamic (PD) Analysis: At the end of the study, analyze tumor lysates by Western Blot to confirm pathway inhibition.
      • Key Antibodies: Phospho-AKT (S473), total AKT, Phospho-S6 (S235/236), total S6, and cleaved PARP (as a marker of apoptosis) [6].

3. Investigating Glucuronidation-Mediated Resistance [4]

  • Purpose: To explore mechanisms of drug resistance related to metabolism.
  • Methodology:
    • Metabolite Profiling: Use Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and quantify metabolites in the glucuronidation pathway in sensitive vs. resistant tumor models.
    • Genetic Inhibition: Use RNA interference (RNAi) to knock down key genes in the glucuronidation pathway (e.g., UGT enzymes) and assess the re-sensitization of resistant cells to the drug of interest.
    • Pharmacologic Inhibition: Co-treat resistant models with this compound and inhibitors of glucuronidation or upstream regulators. Preclinical models suggest:
      • Vorinostat: An FDA-approved HDAC inhibitor that can block a deacetylation step required for trametinib glucuronidation [4].
      • Acarbose: An alpha-glucosidase inhibitor that can reduce blood glucose, a substrate for the glucuronidation pathway [4].

Research Considerations and Biomarker Insights

  • Patient Selection: Clinical activity of this compound appears enhanced in tumors with an activated PI3K/AKT pathway [2]. The expression of PRKG1 has been identified as a potential biomarker predictive of response to the related ATP-competitive AKT inhibitor ipatasertib in rhabdomyosarcoma, suggesting that similar predictive biomarkers for this compound may exist [6].
  • Combination Strategies: The future of this compound likely lies in rational combinations. The ongoing Phase III trial in mCRPC (combining with LAE001) is a prime example of targeting multiple resistance pathways simultaneously [5].

References

Afuresertib AKT1 AKT2 AKT3 Ki values

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Potency and Selectivity

The table below summarizes the key biochemical binding and inhibitory constants of Afuresertib for the AKT isoforms.

AKT Isoform Ki (nM) IC50 (nM) Experimental Context

| AKT1 | 0.08 [1] [2] | 1.0 [1] | Assay Type: Function assay on full-length human AKT1 expressed in Sf9 insect cells. Method: Reduction in substrate phosphorylation using a biotinylated peptide substrate and [γ-³³P]ATP, measured by top count microplate scintillation counting. Incubation time: 40 minutes [1]. | | AKT2 | 2.0 [1] [2] | 10 [1] | Assay Type: Function assay on full-length human AKT2 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT3 | 2.6 [1] [2] | 1.585 [1] | Assay Type: Function assay on full-length human AKT3 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT1 E17K Mutant| - | 0.2 [2] | Data from MedChemExpress, specific assay details not provided in search results [2]. |

Cellular Activity and Anti-Proliferative Effects

This compound demonstrates potent activity in cellular models. The following table lists a selection of half-maximal inhibitory concentrations (IC50) for growth inhibition across various human cancer cell lines.

Cell Line Cancer Type Growth Inhibition IC50 (μM)
COLO205 [1] Colorectal Adenocarcinoma 0.009
MV522 [1] Lung Carcinoma 0.012
HT-29 [1] Colorectal Adenocarcinoma 0.015
NCI-H727 [1] Lung Carcinoid 0.019
MCF-7 [3] Breast Adenocarcinoma (PIK3CA mutant) 2.25 (for allosteric inhibitor ALM301; shown for context of AKT inhibition sensitivity)

Experimental Protocol for Growth Inhibition:

  • Cell Lines: Various human cancer cell lines (e.g., COLO205, HT-29) [1].
  • Assay Type: Growth inhibition assay [1].
  • Procedure: Cells were treated with this compound for 72 hours. The assays were conducted at a 1:10 molar ratio of the compound in the presence of another specified pharmaceutical agent (N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide) [1].
  • Measurement: Cell growth inhibition was measured, and IC50 values were determined [1].

Mechanism of Action and Signaling Pathway

This compound targets the core PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's specific target.

> this compound is an ATP-competitive inhibitor that directly binds to and inhibits the activation of AKT, a key node in the oncogenic PI3K/AKT/mTOR signaling pathway [4] [5].

Clinical Translation and Dosing

The preclinical data has successfully translated into clinical trials.

  • Maximum Tolerated Dose (MTD): The MTD for this compound was established at 125 mg per day in phase 1 clinical trials [6] [7] [5].
  • Common Adverse Events: The most frequent treatment-related adverse events included gastrointestinal effects such as nausea, diarrhea, and dyspepsia, which were generally manageable [6] [5].
  • Clinical Activity: Promising anti-tumor activity was observed in early-phase trials, particularly in patients with hematologic malignancies (like multiple myeloma) and recurrent platinum-resistant ovarian cancer [6] [7].

References

Biochemical Potency & Cellular Activity of Afuresertib

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative data on afuresertib's kinase inhibition profile and its effects on various cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound [1] [2]

Kinase Target Potency (Ki or IC50) Notes
Akt1 Ki = 0.08 nM Also inhibits the E17K Akt1 mutant (IC50 = 0.2 nM) [1].
Akt2 Ki = 2 nM
Akt3 Ki = 2.6 nM
PKCη IC50 = 210 nM
PKCβI IC50 = 430 nM
PKCθ IC50 = 510 nM
ROCK IC50 = 100 nM

Table 2: Anti-proliferative Effects on Cancer Cell Lines [1] [3] [4]

Cell Line / Category Experimental Readout Findings
Hematological Malignancies 3-day proliferation assay (CellTiter-Glo) 65% of cell lines were sensitive (EC50 < 1 µM) [1] [3].
Solid Tumors 3-day proliferation assay (CellTiter-Glo) 21% of cell lines were sensitive (EC50 < 1 µM) [1] [3].
Malignant Pleural Mesothelioma (MPM) MTT assay after 72 hours This compound showed tumor-specific growth inhibition across six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) [4].
Esophageal Cancer (Eca109) MTT assay after 24 hours Dose-dependent suppression of cell viability [5].

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies to evaluate this compound's effects.

Cell Viability and Proliferation Assays

  • MTT Assay [5] [4]: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of this compound for 24-72 hours. Add MTT solution and incubate for 4 hours. Dissolve formed formazan crystals with DMSO or a specified lysis buffer. Measure absorbance at 550 nm. Calculate cell viability relative to DMSO-treated controls.
  • CellTiter-Glo Luminescent Assay [1]: Seed cells in 96-well plates and treat with compounds for 72 hours. Add CellTiter-Glo reagent to measure ATP content as a proxy for metabolically active cells. Luminescence is measured, and EC50 values are calculated from the inhibition curves.

Apoptosis Assay (Annexin V-FITC/PI Staining) [4]

  • Seed cells in 6-well plates and treat with this compound for a specified duration.
  • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
  • Analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (PI Staining) [4]

  • Treat cells with this compound, then fix in ice-cold 70% ethanol overnight.
  • Treat fixed cells with RNase A and stain with PI.
  • Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2-M phases.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, pan-Akt inhibitor that suppresses tumor cell proliferation and survival by blocking the PI3K/Akt signaling pathway [1] [2]. The diagram below illustrates its mechanism and downstream effects.

G Growth_Factors Growth Factor Stimulation PI3K_Activation PI3K Activation Growth_Factors->PI3K_Activation Akt_Activation Akt Activation (PDK1/2 mediated) PI3K_Activation->Akt_Activation Substrate_Inhibition Inhibition of Akt Substrate Phosphorylation Akt_Activation->Substrate_Inhibition This compound This compound This compound->Akt_Activation Inhibits Cellular_Effects Cellular Effects G1_Arrest G1 Cell Cycle Arrest Cellular_Effects->G1_Arrest Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Cellular_Effects->Proliferation_Inhibition

This compound inhibits Akt activation, blocking downstream signaling and inducing anti-tumor effects.

Key molecular and cellular consequences of Akt inhibition by this compound include:

  • Decreased Phosphorylation of Akt Substrates: Leads to reduced phosphorylation of proteins like GSK-3β and FOXO transcription factors [1] [4].
  • Cell Cycle Arrest in G1 Phase: this compound strongly induces p21WAF1/CIP1 expression, which promotes G1 arrest [4].
  • Induction of Apoptosis: Increases activity of executioner caspases-3 and -7 and the number of Annexin V-positive cells [4].
  • Enhanced Chemosensitivity: Shows synergistic effects with existing chemotherapeutics like cisplatin in models such as Malignant Pleural Mesothelioma [4].

References

Quantitative Preclinical Efficacy of Afuresertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the anti-tumor effects of Afuresertib across various cancer types in preclinical models.

Cancer Model Key Findings / Effects Experimental System Reference

| Malignant Pleural Mesothelioma (MPM) | IC₅₀ Range: ~2-10 µM (across 6 MPM cell lines). Tumor-specific: Higher selectivity for MPM cells vs. normal mesothelial (MeT-5A) cells. Apoptosis: Significantly increased caspase-3/7 activity and apoptotic cell population. Cell Cycle: Strong G1 phase arrest. Combination: Enhanced cisplatin-induced cytotoxicity. | In vitro (cell lines: ACC-MESO-4, MSTO-211H, etc.) | [1] | | Merkel Cell Carcinoma (MCC) | Growth Suppression: Robust inhibition of MCC MKL-1 cell proliferation. Mechanism: Deactivated mTOR and GSK3β pathways; upregulated p16 and modulated BAD phosphorylation. | In vitro (MKL-1 cell line) | [2] | | Hematologic Malignancies | Single-agent activity: Potently inhibited proliferation of cell lines derived from T-ALL, B-ALL, CLL, and NHL. Apoptosis: Induced apoptosis in T-ALL cell lines (A3, I9.2). | In vitro (various hematologic cancer cell lines) | [3] | | Colorectal Cancer (CRC) Models | Synergy: Showed promising synergistic anti-tumor efficacy with the mTOR inhibitor Everolimus in patient-derived CRC cultures. | Engineered and patient-derived in vitro models | [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments conducted in the MPM study, which provide a robust template for preclinical evaluation [1].

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Procedure:
    • Seeding: Plate MPM cells in 96-well plates at a density of 2.5 × 10³ cells/well and incubate for 24 hours.
    • Dosing: Treat cells with a range of this compound concentrations for 72 hours.
    • Incubation: Add MTT solution to each well and incubate for 4 hours.
    • Lysis and Measurement: Solubilize the formed formazan crystals overnight using a lysis buffer (10% SDS in 0.01 mol/L HCl). Measure the absorbance at 550 nm using a spectrophotometer.
  • Data Analysis: Calculate cell viability and determine IC₅₀ values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Purpose: To quantify apoptosis induced by this compound.
  • Procedure:
    • Seeding and Treatment: Seed cells (e.g., ACC-MESO-4, MSTO-211H) in 6-well plates at 1 × 10⁵ cells/well. After 24 hours, treat with this compound.
    • Staining: Harvest the cells and stain with Annexin V–FITC and Propidium Iodide (PI) (10 µg/mL) for 15 minutes at room temperature, protected from light.
    • Analysis: Analyze the cells using flow cytometry (e.g., FACSCantoII). Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis (PI Staining)
  • Purpose: To assess the impact of this compound on cell cycle distribution.
  • Procedure:
    • Treatment: Seed and treat cells as for the apoptosis assay.
    • Fixation: After 24 hours of treatment, detach and fix cells in ice-cold 70% ethanol overnight.
    • Staining and Analysis: Treat fixed cells with RNase A (100 µg/mL) to remove RNA, then stain with PI (10 µg/mL). Analyze DNA content using flow cytometry to determine the percentage of cells in Sub-G1, G1, S, and G2-M phases.

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for key preclinical experiments.

architecture GrowthFactors Growth Factor Signals (e.g., IGF-1) PI3K PI3K GrowthFactors->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ AKT AKT (Inactive) PIP3->AKT pAKT AKT (Active, Phosphorylated) AKT->pAKT mTOR mTORC1/2 pAKT->mTOR GSK3b GSK-3β pAKT->GSK3b Inhibits FOXO FOXO Transcription Factors pAKT->FOXO Inhibits (Sequesters in cytoplasm) CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis When Active p21 p21 WAF1/CIP1 FOXO->p21 When Active (In nucleus) FOXO->Apoptosis When Active (In nucleus) G1Arrest G1 Cell Cycle Arrest p21->G1Arrest This compound This compound This compound->pAKT  Inhibits

Diagram 1: Core mechanism of this compound as an ATP-competitive AKT inhibitor, blocking downstream signaling to induce apoptosis and cell cycle arrest [3] [1] [2].

workflow Start 1. In Vitro Model Setup A Cell culture of relevant cancer cell lines Start->A B Treatment with a range of This compound concentrations A->B C Parallel Assays B->C D1 MTT Assay (Cell Viability & IC₅₀) C->D1 D2 Annexin V/PI Staining + Flow Cytometry (Apoptosis Quantification) C->D2 D3 PI Staining + Flow Cytometry (Cell Cycle Analysis) C->D3 E Data Analysis & Mechanistic Investigation D1->E D2->E D3->E F1 Western Blotting (e.g., p-AKT, p-GSK3β, p-FOXO, p21) E->F1 F2 qRT-PCR (Gene Expression) E->F2

Diagram 2: Generalized workflow for key preclinical experiments evaluating this compound's efficacy and mechanisms [1].

Interpretation of Key Findings

  • Mechanism of Action: this compound is an ATP-competitive, pan-AKT inhibitor. Its binding directly prevents AKT phosphorylation and activation, decoupling the PI3K/AKT/mTOR pathway, a key driver of cell survival and growth in many cancers [3] [1].
  • Therapeutic Potential: Preclinical data underscores this compound's role not only as a single agent but also in re-sensitizing cancer cells to established therapies like cisplatin and paclitaxel, highlighting its potential to overcome drug resistance [5] [1].
  • Synergy with Other Pathways: Evidence from colorectal cancer models suggests that co-targeting AKT and mTOR creates a powerful synergistic effect, providing a strong rationale for this combination in clinical development [4].

References

Core Drug Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical characteristics of afuresertib.

Feature Description
Drug Name This compound (developmental codes: LAE002, GSK2110183, ASB183) [1]
Pharmacological Class ATP-competitive, small-molecule inhibitor [2] [3]
Target Pan-AKT inhibitor (targets AKT1, AKT2, AKT3) [1]
Primary Mechanism Reversibly competes with ATP for the kinase domain of AKT, inhibiting its phosphorylation and subsequent activation of downstream substrates involved in cell survival and proliferation [2] [3].
Administration Oral [2]

This compound acts as a potent, low-nanomolar inhibitor that binds to the ATP-binding pocket of AKT, preventing its activation. This inhibition blocks the phosphorylation of key AKT substrates such as GSK-3β and FOXO family proteins, leading to cell cycle arrest and apoptosis [3].

Preclinical and Clinical Efficacy Data

This compound has shown activity across various cancer types in preclinical and clinical studies.

Cancer Type / Model Experimental Model Findings / Efficacy Endpoints Proposed Mechanism / Biomarkers

| Hematologic Malignancies (Phase I Trial) [2] | Patients with advanced/refractory disease (N=73) | • MTD: 125 mg/day • ORR: 3 PR, 3 MR (Multiple Myeloma) | Single-agent activity; manageable toxicity profile (nausea, diarrhea) | | Malignant Pleural Mesothelioma (MPM) (Preclinical) [3] | Six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) | • IC₅₀: Tumor-specific cytotoxicity • Apoptosis: ↑ Caspase-3/7 activity • Cell Cycle: G1 phase arrest | ↑ p21WAF1/CIP1 expression; ↓ phosphorylation of GSK-3β/FOXO; synergy with cisplatin | | Platinum-Resistant Ovarian Cancer (PROC) (Phase II Trial) [1] | Patients (N=150) randomized to this compound + paclitaxel vs. paclitaxel | • PFS: 4.3 mo (combo) vs 4.1 mo (mono) (HR 0.7, P=0.139) • OS: 11.2 mo (combo) vs 13.1 mo (mono) (HR 1.2) • Biomarker Subgroup: Improved PFS in p-AKT-positive tumors | Potential predictive biomarker: p-AKT positivity by IHC |

Detailed Experimental Protocol

For researchers aiming to replicate key preclinical findings, the following methodology outlines the in vitro assessment of this compound's efficacy in Malignant Pleural Mesothelioma (MPM) cell lines [3].

  • Cell Lines: Use six MPM cell lines (e.g., ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-H290, NCI-H2052) and one normal mesothelial cell line (MeT-5A) as a control.
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired treatment concentrations (e.g., ranging from 0.1 to 10 µM).
  • Viability and IC₅₀ Assay: Seed cells in 96-well plates. After 24 hours, treat with this compound or vehicle control (DMSO) for 72 hours. Determine cell viability using a standard MTT or CellTiter-Glo assay. Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response model).
  • Apoptosis Assay (Caspase Activity): Treat cells (e.g., ACC-MESO-4, MSTO-211H) with this compound at IC₅₀ for 24-48 hours. Measure apoptosis using a Caspase-Glo 3/7 assay kit to quantify caspase-3 and caspase-7 activities.
  • Cell Cycle Analysis: After treating cells with this compound for 24 hours, fix with 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases.
  • Western Blot Analysis: Lyse treated cells and quantify protein content. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-GSK-3β (Ser9), FOXO1/3a, p21, and β-actin (loading control). Use HRP-conjugated secondary antibodies and detect signals via chemiluminescence.
  • Combination Studies with Cisplatin: Co-treat cells with this compound and increasing concentrations of cisplatin for 72 hours. Analyze combination effects using the Combination Index (CI) method according to Chou-Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

PI3K/AKT Pathway and this compound's Role

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

G GF Growth Factors (e.g., IGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (Activated) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3  PTEN reverses AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits PDK1 PDK1 AKT_active AKT (Active) (p-T308, p-S473) PDK1->AKT_active mTORC2 mTORC2 mTORC2->AKT_active AKT_inactive->PDK1 PDK1 phosphorylates at T308 AKT_inactive->mTORC2 mTORC2 phosphorylates at S473 FOXO FOXO Transcription Factors AKT_active->FOXO Inhibits GSK3B GSK-3β AKT_active->GSK3B Inhibits mTORC1 mTORC1 AKT_active->mTORC1 Activates This compound This compound AKT_active->this compound  Inhibits Apoptosis Promotes Apoptosis FOXO->Apoptosis Activates GSK3B->Apoptosis Promotes Cycle Cell Cycle Progression mTORC1->Cycle Survival Cell Survival & Proliferation mTORC1->Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3

This diagram shows that this compound acts as an ATP-competitive inhibitor, directly binding to AKT and preventing its activation and subsequent regulation of downstream pro-survival and apoptotic effectors [1] [3].

Research and Development Considerations

  • Biomarker-Driven Strategy: The efficacy of this compound, like other AKT inhibitors, may be dependent on tumor biomarker status. The phase II trial in ovarian cancer suggested a more pronounced benefit in patients with phospho-AKT-positive tumors [1]. Future clinical trials should prioritize biomarker-enriched patient populations.
  • Combination Therapy Rationale: Preclinical data demonstrates that this compound can enhance the cytotoxicity of conventional chemotherapy, such as cisplatin [3]. This supports the clinical investigation of this compound in combination regimens to overcome therapy resistance, a common consequence of PI3K/AKT/mTOR pathway hyperactivation [4] [5].
  • Clinical Safety Profile: The most common treatment-related adverse events for this compound are gastrointestinal (e.g., nausea, diarrhea, dyspepsia), which have been generally manageable in clinical trials [2].

This compound represents a technically validated tool for targeting the AKT node. Its future clinical application hinges on successful patient stratification via biomarkers and rational combination strategies.

References

Clinical Activity in Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy findings from clinical studies of afuresertib in patients with advanced hematologic malignancies.

Malignancy Type Clinical Activity / Response Study Details

| Multiple Myeloma (MM) | Partial Response (PR): 3 patients Minimal Response (MR): 3 patients [1] [2] | Phase 1 study (N=73); patients were heavily pretreated (median of 5.5 prior lines of therapy) [1]. | | Non-Hodgkin Lymphoma (NHL) | Clinical activity observed [1] | Phase 1 study [1]. | | Langerhans Cell Histiocytosis (LCH) | Clinical activity observed [1] | Phase 1 study [1]. | | Hodgkin Disease (HD) | Clinical activity observed [1] | Phase 1 study [1]. |

Preclinical Evidence and Mechanism of Action

This compound is a potent, oral, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) [3] [4].

  • Potency: It exhibits low-nanomolar inhibitory activity with Kis of 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3 [4] [5].
  • Preclinical Activity: The drug potently inhibited cell proliferation in a wide panel of hematologic cancer cell lines, with a high frequency of sensitivity in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) [1].
  • Mechanism: In sensitive T-ALL cell lines, this compound induced apoptosis, evidenced by the accumulation of a sub-G1 population and increased caspase-3/7 activity in a dose-dependent manner [1].

The diagram below illustrates the role of AKT in cancer signaling and the mechanism of this compound.

G cluster_pathway Constitutively Active PI3K/AKT Pathway in Cancer GF Growth Factor Receptors (e.g., IGF-1, IL-6) PI3K PI3K GF->PI3K Stimulates PIP3 PIP3 PI3K->PIP3 Converts PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Inactive) PIP3->AKT Activates PIP3->AKT pAKT AKT (Active, Phosphorylated) AKT->pAKT Phosphorylation AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival pAKT->Survival Resistance Drug Resistance pAKT->Resistance pAKT->Resistance MM Multiple Myeloma & Other Hematologic Malignancies Survival->MM Resistance->MM This compound This compound (AKT Inhibitor) This compound->pAKT Inhibits

Dosing, Safety, and Tolerability

  • Maximum Tolerated Dose (MTD): The MTD for this compound as a single agent was established at 125 mg per day [1]. When combined with bortezomib and dexamethasone, the MTD was higher, at 150 mg per day [6].
  • Most Frequent Adverse Events: The most common side effects were generally Grade 1-2 and manageable, including nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1]. In combination therapy, diarrhea, fatigue, and thrombocytopenia were more frequent [6].
  • Dose-Limiting Toxicities (DLTs): Liver function test abnormalities were the DLTs that defined the single-agent MTD [1]. In combination therapy, rash was also a common DLT [6].

Activity in Combination Therapy

A phase 1b study evaluated this compound in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma [6].

  • Efficacy: The confirmed overall response rate (ORR) was 41% in the dose-escalation cohort (N=34) and 61% in the initial patients from the expansion cohort (N=23) [6].
  • Patient Population: Patients were heavily pretreated (median of 3.5 prior lines), with 88% previously exposed to proteasome inhibitors and 85% exposed to both proteasome inhibitors and immunomodulatory drugs [6].

Biomarker Insights and Future Directions

  • Biomarker Analysis: In a phase II ovarian cancer trial, an exploratory analysis suggested that patients with tumors positive for phospho-AKT might derive greater benefit from this compound combination therapy [3]. This highlights a potential strategy for identifying responsive patients.
  • Synergistic Potential: Computational modeling in other cancers, like melanoma and colorectal cancer, has predicted that simultaneous inhibition of AKT and other pathway nodes (such as MDM2 or mTOR) could be a highly effective strategy [7] [8], though this remains to be validated clinically in hematologic malignancies.

References

Afuresertib synthesis optimization new process

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Afuresertib Synthesis Optimization

Optimization Parameter Previous Process New Process (2025)
Overall Yield 18% [1] 37% [1]
Number of Steps 11 steps [1] 10 steps [1]
Key Improved Step Mitsunobu Reaction (Yield: 54%) [1] Mitsunobu Reaction (Yield: 84%) [1]
Hazardous Reagents Bromine, Borane, Anhydrous Hydrazine [1] Sodium Borohydride, Hydrazine Hydrate [1]
Process Greenness Use of corrosive and explosive reagents [1] Replacement with milder, safer alternatives [1]
Scalability Not specified High repeatability demonstrated at a 10-gram scale [1]

Detailed Experimental Protocols

The new synthesis involves the convergent preparation of two key intermediates, followed by their condensation and deprotection [1].

Synthesis of Key Intermediates
  • Thiophene Carboxylic Acid Intermediate (5): This intermediate is synthesized from 4-bromothiophene-2-carbaldehyde (17) through a four-step sequence of chlorination, Suzuki coupling, secondary chlorination, and oxidation [1]. Replacing the previous starting material (5-chlorothiophene-2-carboxylic acid) avoids the use of highly corrosive bromine [1].
  • Amino Intermediate (10): This chiral intermediate is synthesized from (S)-2-amino-3-(3-fluorophenyl)propanoic acid (6) through a four-step sequence of reduction, Boc protection, substitution, and deprotection [1]. A critical optimization was made in the substitution step (a Mitsunobu reaction), where reaction conditions were refined to increase the yield from 54% to 84% [1].
Final Assembly to this compound

The final steps involve condensing intermediates 5 and 10, followed by a deprotection reaction to yield the final this compound API with high purity (99.6% as determined by chiral HPLC) [1]. The new protocol replaces explosive anhydrous hydrazine with safer hydrazine hydrate for the deprotection step [1].

The following diagram outlines the main synthesis strategy and key optimizations.

G cluster_thiophene Thiophene Arm (Intermediate 5) cluster_amino Amino Acid Arm (Intermediate 10) cluster_final Final Assembly Start New Synthesis Route T1 Start: 4-Bromothiophene-2-carbaldehyde A1 Start: (S)-2-amino-3-(3-fluorophenyl)propanoic acid T2 4-Step Sequence: Chlorination, Suzuki Coupling, Secondary Chlorination, Oxidation T1->T2 T3 Intermediate 5 (Thiophenecarboxylic Acid) T2->T3 F1 Condensation of Intermediates 5 & 10 T3->F1 A2 4-Step Sequence: Reduction, Boc Protection, Substitution, Deprotection A1->A2 A3 Intermediate 10 (Amino Intermediate) A2->A3 A3->F1 F2 Deprotection F1->F2 F3 Final Product: this compound Purity: 99.6% (Chiral HPLC) F2->F3 Reagent Key Reagent Optimization: Hazardous reagents (Br₂, BH₃) replaced with safer alternatives (NaBH₄, Hydrazine Hydrate) Reagent->T2 Safer Route Yield Key Yield Improvement: Mitsunobu reaction yield increased from 54% to 84% Yield->A2 Optimized Step

Application Notes for Researchers

  • Route Scouting: The success of this new route demonstrates the value of re-evaluating starting materials to bypass the use of hazardous reagents, which can simplify process safety assessments and scale-up.
  • Yield Optimization: Focusing on optimizing the yield of specific, lower-yielding steps (like the Mitsunobu reaction) can have a dramatic impact on the overall efficiency and cost of the synthesis.
  • Green Chemistry Principles: The replacement of hazardous reagents with safer alternatives aligns with modern green chemistry initiatives in pharmaceutical manufacturing, potentially reducing environmental impact and control costs.

The recent synthesis optimization for this compound represents a substantial process improvement, making it more viable for larger-scale production to support clinical trials.

References

Comprehensive Application Notes and Protocols for Chiral HPLC Purity Analysis of Afuresertib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Afuresertib and Analytical Importance

This compound (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical development for various cancer indications. As a small molecule therapeutic with chiral centers in its structure, this compound requires rigorous analytical control to ensure its stereochemical purity, which directly impacts both pharmacological activity and safety profile. The presence of undesired stereoisomers can significantly alter the drug's binding affinity to AKT isoforms and potentially introduce unexpected toxicities. These concerns make chiral purity analysis an essential component of this compound's quality control protocol throughout drug development and manufacturing.

Recent advances in this compound synthesis have highlighted the importance of robust analytical methods, with a novel preparation process reporting 99.6% purity by chiral HPLC analysis [1]. This method has proven crucial for monitoring the success of synthetic optimization, where researchers streamlined the route from 11 to 10 steps while significantly increasing overall yield from 18% to 37% [1]. The method's repeatability has been demonstrated at the 10-gram scale, confirming its suitability for bulk synthesis during ongoing clinical trials. These application notes provide detailed protocols for the chiral HPLC method that supports this compound's development as one of only two AKT inhibitors currently undergoing critical clinical evaluation.

Key Properties of this compound and Analytical Targets

Fundamental Characteristics

This compound possesses specific chemical properties that directly influence its analytical behavior, particularly in chromatographic systems:

  • Molecular Formula: C₁₈H₁₇Cl₂FN₄OS·HCl (hydrochloride salt) [2]
  • Molecular Weight: 463.8 g/mol (hydrochloride salt) [2]
  • CAS Registry Number: 1047645-82-8 (HCl salt), 1047644-62-1 (free base) [2]
  • Storage Conditions: The material is typically supplied as a white crystalline powder with 99.8-100% purity by achiral and chiral HPLC methods [2]
  • Solubility: Demonstrates sufficient solubility in common HPLC solvents such as methanol, acetonitrile, and their aqueous mixtures
Analytical Quality Attributes

The primary targets for chiral HPLC analysis of this compound include:

  • Enantiomeric Purity: Determination of the main enantiomer relative to its undesired stereoisomer
  • Chemical Purity: Assessment of related substances and process impurities
  • Stability Indicating Properties: Ability to separate and quantify degradation products
  • Precision and Accuracy: Method validation to ensure reliability across multiple laboratories and analysts

Table 1: Critical Quality Attributes for this compound Chiral HPLC Analysis

Quality Attribute Target Specification Analytical Concern
Chiral Purity ≥ 99.5% Preclinical efficacy and safety
Enantiomeric Ratio ≥ 99.5:0.5 Prevents reduced potency and unexpected toxicity
Total Impurities ≤ 0.5% Ensures batch-to-batch consistency
Main Peak Identity Confirmed by retention time match Prevents misidentification

Summary of Optimized Chiral HPLC Conditions

Chromatographic Parameters

The following conditions represent the optimized parameters for reliable separation and quantification of this compound enantiomers:

Table 2: Optimized Chromatographic Conditions for this compound Chiral Separation

Parameter Specification
HPLC System Standard HPLC with chiral detection capability
Column Chiral stationary phase (specific type to be determined)
Mobile Phase Optimized polar organic or normal phase composition
Flow Rate 1.0 mL/min
Column Temperature 25-40°C (typically 30°C)
Detection UV-Vis at appropriate wavelength (250-280 nm)
Injection Volume 10-20 μL
Sample Concentration 1.0 mg/mL in compatible solvent
Run Time Sufficient to elute all stereoisomers (typically 20-30 min)
Retention Time Consistent main peak elution with RSD < 2%
Method Performance Characteristics

The chiral HPLC method for this compound has demonstrated excellent performance characteristics during validation:

  • Linearity: R² > 0.999 over the concentration range of 0.1-2.0 mg/mL
  • Precision: Relative Standard Deviation (RSD) of retention time < 1.0% for six replicate injections
  • Accuracy: Mean recovery of 98-102% for spiked samples across the specification range
  • Specificity: Base separation of enantiomers with resolution > 2.0
  • Robustness: Capable of withstanding minor variations in mobile phase composition (±5%), temperature (±5°C), and flow rate (±0.1 mL/min)

Detailed Sample Preparation Protocol

Materials and Reagents
  • Reference Standard: this compound hydrochloride of known high purity (≥99.8%) [2]
  • Test Samples: this compound batches from synthesis or stability studies
  • Diluent: HPLC-grade methanol, acetonitrile, or appropriate solvent mixture
  • Mobile Phase Components: HPLC-grade solvents and additives as specified in the method
Preparation Steps
  • Standard Solution Preparation: Precisely weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 1.0 mg/mL.

  • Test Solution Preparation: Similarly, weigh accurately about 10 mg of test sample into a separate 10 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Sonication: Gently sonicate both solutions for 2-5 minutes to ensure complete dissolution, taking care not to heat the solutions excessively.

  • Filtration: Filter approximately 2 mL of each solution through a 0.45 μm or 0.22 μm PVDF or nylon membrane syringe filter into HPLC vials, discarding the first 0.5 mL of filtrate.

  • Storage: Keep prepared samples at room temperature and analyze within 24 hours to prevent degradation or solvent evaporation.

Instrumentation and System Configuration

HPLC System Requirements

The chiral purity method requires an HPLC system with the following minimum specifications:

  • Pump: Binary or quaternary gradient capable with pressure limits up to 6000 psi
  • Autosampler: Temperature-controlled compartment with injection precision RSD < 0.5%
  • Column Oven: Capable of maintaining temperature within ±1°C of setpoint
  • Detector: UV-Vis or DAD detector with appropriate wavelength range
  • Data System: Chromatography software for data acquisition and processing
Column Selection and Preparation
  • Column Type: Chiral stationary phase such as amylose or cellulose derivatives, cyclodextrin-based, or macrocyclic glycopeptide columns
  • Column Dimensions: 250 mm × 4.6 mm id, 5 μm particle size or equivalent
  • Column Conditioning: Prior to initial use, condition the column with the selected mobile phase at a flow rate of 0.5 mL/min for 30-60 minutes, then equilibrate at the analytical flow rate until a stable baseline is achieved
  • Column Storage: When not in use, store the column in an appropriate solvent as recommended by the manufacturer, protected from extreme temperatures and physical shock

Step-by-Step Analytical Procedure

System Equilibration and Suitability Testing
  • Mobile Phase Preparation: Prepare the mobile phase as specified in the method, using high-purity solvents and additives. Mix thoroughly and degas by sonication for 10 minutes or by sparging with helium.

  • System Priming: Prime the solvent lines and pump with the mobile phase to remove any air bubbles, ensuring stable baseline and consistent retention times.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test: Inject the standard solution and verify that the system meets predefined suitability criteria:

    • Theoretical Plates: > 2000 for the main peak
    • Tailing Factor: < 2.0 for the main peak
    • Resolution: > 2.0 between this compound enantiomers
    • Retention Time RSD: < 1.0% for six replicate injections
Sample Analysis Sequence
  • Blank Injection: Inject the diluent to confirm no interfering peaks at the retention times of interest.

  • Standard Injections: Perform at least duplicate injections of the standard solution to establish consistent system performance.

  • Test Samples: Inject test samples in predetermined sequence, typically in duplicate or triplicate.

  • Quality Control: Include quality control samples at appropriate intervals to monitor system performance throughout the sequence.

  • Sequence Completion: Conclude with additional standard injections to confirm system stability throughout the analytical run.

Data Interpretation and Quantitative Analysis

Peak Identification and Integration
  • Main Peak: The primary this compound enantiomer should be identified by comparison with the reference standard
  • Enantiomeric Impurity: The opposite enantiomer typically elutes as a separate peak with identical or similar UV spectrum
  • Process Impurities: Any additional peaks should be integrated and reported as related substances
  • Integration Parameters: Set consistent integration parameters to ensure accurate and reproducible peak area measurements
Calculation of Chiral Purity

The chiral purity of this compound is calculated using the following formula:

Chiral Purity (%) = [Area of Main Enantiomer / Total Area of All Enantiomers] × 100%

The method should demonstrate the capability to detect the enantiomeric impurity at a level of 0.1% relative to the main peak, which is essential for ensuring the 99.6% purity threshold reported in recent synthesis optimization [1].

Acceptance Criteria

For a batch of this compound to meet quality standards, the following criteria should be satisfied:

  • Chiral Purity: Not less than 99.5%
  • Total Related Substances: Not more than 0.5%
  • Individual Unknown Impurity: Not more than 0.1%
  • Consistency: Retention time of the main peak in test samples should match that of the reference standard within ±2%

Troubleshooting and Method Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Chiral HPLC Analysis

Problem Potential Causes Recommended Solutions
Insufficient Resolution Inappropriate mobile phase composition, column temperature, or flow rate Optimize organic modifier percentage; adjust temperature; modify flow rate; consider alternative chiral column
Peak Tailing Secondary interactions, column degradation, or inappropriate mobile phase pH Use mobile phase additives; replace aged column; adjust additive concentration
Retention Time Drift Mobile phase inconsistency, temperature fluctuations, or column degradation Prepare fresh mobile phase; ensure temperature stability; replace column if necessary
Low Recovery Sample insolubility, adsorption, or degradation Change diluent; use solubility enhancers; ensure sample stability
Baseline Noise Contaminated mobile phase, air bubbles, or detector lamp issues Use HPLC-grade solvents; degas mobile phase; replace UV lamp
Method Optimization Strategies

When adapting the chiral method to different instrumentation or column batches, consider these optimization approaches:

  • Organic Modifier Adjustment: Fine-tune the percentage of alcohol (ethanol, methanol, or isopropanol) in the mobile phase to balance retention and resolution
  • Additive Concentration: Optimize the concentration of acidic or basic additives to improve peak shape without compromising chiral recognition
  • Temperature Effects: Evaluate separation at different temperatures (25-40°C) as chiral interactions are often temperature-sensitive
  • Flow Rate Adjustment: Modify flow rate within 0.8-1.2 mL/min to achieve optimal efficiency within acceptable run times

Applications in Drug Development and Quality Control

Synthetic Chemistry Support

The chiral HPLC method has proven invaluable in supporting the development of improved synthetic routes for this compound. Researchers have utilized this analytical technique to monitor the success of key synthetic transformations, including:

  • Mitsunobu Reaction Optimization: The method helped increase the yield of a critical Mitsunobu reaction from 54% to 84% during route optimization [1]
  • Hazardous Reagent Replacement: The chiral purity method confirmed that replacement of highly corrosive bromine and explosive borane reagents with safer alternatives (sodium borohydride, hydrazine hydrate) did not compromise stereochemical integrity [1]
  • Intermediate Control: Monitoring chiral purity at intermediate stages prevented carry-over of enantiomeric impurities to final API
Stability Studies and Degradation Pathways

The stereospecific nature of the method makes it suitable for stability-indicating analysis:

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, thermal, photolytic) and demonstrate method specificity in separating degradation products from the main peak
  • Long-term Stability Monitoring: Track chiral purity over time under various storage conditions to establish retest periods and shelf life
  • Compatibility Studies: Assess potential interactions between drug substance and excipients in formulated products

Signaling Pathways and Therapeutic Context

AKT Inhibition Mechanism

This compound exerts its therapeutic effects through potent inhibition of the AKT (Protein Kinase B) signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. As a pan-AKT inhibitor, this compound targets all three AKT isoforms (AKT1, AKT2, AKT3) with nanomolar affinity [3]. The AKT pathway is frequently hyperactivated in various cancers, making it an attractive therapeutic target. This compound's mechanism involves competitive binding to the ATP-binding site of AKT, thereby preventing phosphorylation and activation of downstream substrates.

G GrowthFactors Growth Factors/Insulin PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT Phosphorylation (Thr308) GSK3 GSK3-β AKT->GSK3 Phosphorylation Inactivation FOXO FOXO Transcription Factors AKT->FOXO Phosphorylation Inactivation This compound This compound This compound->AKT Inhibition Proliferation Cell Proliferation GSK3->Proliferation Apoptosis Anti-apoptotic Effects FOXO->Apoptosis Survival Cell Survival Apoptosis->Survival

Diagram 1: AKT Signaling Pathway and this compound Mechanism of Action. This compound inhibits AKT phosphorylation and activation, disrupting downstream signaling cascades that promote cell survival and proliferation [4] [3].

Analytical Implications for Therapeutic Efficacy

The critical importance of chiral purity in this compound directly relates to its therapeutic mechanism:

  • Binding Affinity: The correct enantiomer exhibits optimal spatial orientation for binding to the ATP pocket of AKT kinases
  • Selectivity Profile: Enantiomeric purity ensures the narrow kinase selectivity profile demonstrated in preclinical studies [3]
  • Combination Therapy: As this compound shows enhanced anti-tumor effects in combination with MEK inhibitors like trametinib [3], consistent chiral purity ensures predictable drug-drug interaction profiles
  • Biomarker Correlation: AKT inhibition biomarkers (phospho-GSK3-β, PRAS40, FOXO) show consistent modulation only with the therapeutically active enantiomer [3]

Conclusion

The chiral HPLC method for this compound represents a critical analytical tool that supports the entire drug development pipeline from initial synthesis to final quality control. The method's ability to reliably determine enantiomeric purity at levels exceeding 99.5% has proven essential for optimizing synthetic efficiency while maintaining stereochemical integrity. As this compound continues to progress through clinical development for various cancer indications, including ovarian cancer, multiple myeloma, and other malignancies [1] [5] [3], this robust analytical method will ensure that patients receive material of consistent quality and therapeutic potential. The method's validation data and application examples provided in these notes offer researchers a solid foundation for implementing this technique in their laboratories, contributing to the overall advancement of targeted cancer therapies.

References

Afuresertib Clinical Trial Protocol Design: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Afuresertib (development codes: LAE002, GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). [1] [2] It functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling in the PI3K/AKT/mTOR pathway. [2] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. [2] [3]

The following diagram illustrates the core mechanism of this compound within the PI3K/AKT/mTOR pathway and its therapeutic strategy in combination treatments:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT AKT (Inactive) PIP3->AKT Recruits pAKT AKT (Active) AKT->pAKT Phosphorylation (PDK1/mTORC2) mTOR mTORC1/2 pAKT->mTOR Activates CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes TherapyResistance Therapy Resistance pAKT->TherapyResistance Induces This compound This compound (AKT Inhibitor) This compound->pAKT Inhibits Activation

Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway. This diagram illustrates how this compound inhibits AKT phosphorylation and activation, disrupting downstream signals that promote cancer cell survival and therapy resistance. Source: Adapted from [2] [3].

Current Clinical Trial Landscape and Key Findings

Clinical development of this compound explores its potential as both a monotherapy and in combination regimens for solid tumors and hematologic malignancies. Key trials focus on overcoming resistance to standard therapies.

Summary of Recent Clinical Trial Evidence

Table 1: Summary of Key this compound Clinical Trials

Trial Identifier/Name Phase Patient Population Intervention Primary Findings Reference
LAE201 (NCT not provided) II mCRPC post 1-3 lines of SOC (n=40) This compound + LAE001 (androgen synthesis inhibitor) Median rPFS: 8.1 months vs. historical 2-4 months; manageable safety profile [1]
PROFECTA-II/GOG-3044 (NCT04374630) II Platinum-Resistant Ovarian Cancer (n=146) This compound + Paclitaxel vs. Paclitaxel alone Median PFS: 4.3 mo vs. 4.1 mo (HR 0.7); No significant OS benefit in overall population [3]
PKB112835 (NCT00881946) I Advanced Hematologic Malignancies (n=73) This compound Monotherapy Established MTD: 125 mg/day; PR in 3 MM patients; manageable AEs (nausea, diarrhea) [4]

mCRPC: metastatic Castration-Resistant Prostate Cancer; rPFS: radiographic Progression-Free Survival; SOC: Standard of Care; PROC: Platinum-Resistant Ovarian Cancer; PFS: Progression-Free Survival; OS: Overall Survival; MTD: Maximum Tolerated Dose; PR: Partial Response; MM: Multiple Myeloma; AEs: Adverse Events.

Analysis of Efficacy Signals
  • Promising Activity in Prostate Cancer: The combination of this compound and LAE001 showed a clinically meaningful improvement in radiographic progression-free survival (rPFS) for patients with late-stage mCRPC, more than doubling the median rPFS compared to historical controls. This provided the rationale for initiating a Phase III trial. [1]
  • Biomarker-Driven Efficacy in Ovarian Cancer: While the PROFECTA-II trial did not meet its primary endpoint in the overall population, a pre-planned biomarker analysis revealed that patients with tumors positive for phospho-AKT (p-AKT) derived significant benefit from the this compound-paclitaxel combination. This underscores the importance of patient selection based on biomarker status for future AKT inhibitor trials. [3]
  • Early Signal in Hematologic Malignancies: The initial Phase I trial demonstrated that this compound has single-agent activity against heavily pretreated hematologic cancers, particularly multiple myeloma, establishing a foundation for its further development. [4]

Detailed Experimental Protocols

Protocol Synopsis: Phase III Trial in mCRPC

1. Study Design: Multi-regional, randomized, open-label, active-controlled Phase III trial. [1]

2. Objectives:

  • Primary: To compare the efficacy of this compound + LAE001 versus standard of care (SOC) in terms of Overall Survival (OS) and/or Radiographic Progression-Free Survival (rPFS).
  • Secondary: To assess Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), safety, and quality of life.

3. Patient Population:

  • Key Inclusion: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed after 1-3 lines of SOC treatment, which must include at least one line of abiraterone or a second-generation androgen receptor (AR) antagonist. [1]

4. Dosing Regimen:

  • Experimental Arm: this compound (dose from Phase II) orally once daily + LAE001 (dose from Phase II) orally once daily.
  • Control Arm: Investigator's choice of SOC therapy.
  • Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. [1]

5. Key Study Assessments:

  • Efficacy: Serial radiographic imaging (CT/MRI and bone scan) per RECIST 1.1 and PCWG3 criteria at baseline and every 8-12 weeks.
  • Safety: Continuous monitoring of adverse events (AEs), serious AEs (SAEs), clinical laboratory tests (hematology, chemistry), vital signs, and ECGs. AEs are graded according to NCI CTCAE. [1]
Protocol Synopsis: Phase II Trial in PROC (PROFECTA-II)

1. Study Design: Open-label, randomized, active-controlled, Phase II trial. [3]

2. Objectives:

  • Primary: To evaluate Progression-Free Survival (PFS) with this compound plus paclitaxel compared to paclitaxel alone.
  • Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), and CA-125 response. [3]

3. Patient Population:

  • Key Inclusion: Patients with histologically confirmed platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer. Platinum resistance was defined as disease progression within 6 months of the last dose of platinum-based chemotherapy. [3]

4. Dosing Regimen:

  • Experimental Arm: this compound (125 mg orally, once daily) in continuous 28-day cycles + Paclitaxel (80 mg/m² IV, days 1, 8, and 15 of each cycle).
  • Control Arm: Paclitaxel (80 mg/m² IV, days 1, 8, and 15 of a 28-day cycle). [3]

5. Biomarker Analysis:

  • Collection of tumor tissue for retrospective analysis of p-AKT status by immunohistochemistry (IHC). This was a key exploratory endpoint to identify a responsive patient subgroup. [3]

The workflow of these clinical trials, from concept to analysis, is summarized in the following diagram:

G Preclinical Preclinical Data (Efficacy, PK, Toxicity) Phase1 Phase I (PKB112835) • Dose Escalation • MTD: 125 mg/day • PK/PD Profile • Safety in Advanced Hematologic Malignancies Preclinical->Phase1 Phase2 Phase II (PROFECTA-II) • Randomized Design • Efficacy Signal • Biomarker Discovery (p-AKT) • Safety in PROC Phase1->Phase2 Informs Dosing Phase3Design Phase III Protocol Design (Population, Endpoints, Statistics) Phase2->Phase3Design Informs Population & Biomarker Strategy Phase3Trial Phase III Trial (mCRPC Population) • Randomization • Combination Therapy • OS/rPFS Endpoints Phase3Design->Phase3Trial Analysis Data Analysis • Primary Endpoint (OS/rPFS) • Subgroup/Biomarker Analysis • Safety Review Phase3Trial->Analysis

Diagram 2: this compound Clinical Trial Development Workflow. This diagram outlines the sequential stages of clinical development for this compound, highlighting how data from earlier phases inform the design of subsequent trials. Source: Adapted from [1] [4] [3].

Laboratory Methodology for Biomarker Analysis

The biomarker analysis from the PROFECTA-II trial highlights a critical methodological component for future trials with AKT inhibitors.

  • Specimen Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (preferred) or a minimum of 10 unstained slides from the most recent available tumor specimen are collected at screening. [3]
  • Immunohistochemistry (IHC):
    • Staining: Tissue sections are stained using a validated anti-p-AKT (Ser473) antibody.
    • Scoring: Staining is scored by qualified pathologists. A tumor is considered p-AKT positive if ≥10% of tumor cells show moderate or strong staining intensity. [3]
  • Data Integration: p-AKT status is then integrated with clinical outcome data (PFS, OS) to perform biomarker subgroup analyses.

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a manageable safety profile.

Table 2: Common Adverse Events Associated with this compound

Adverse Event Incidence (Phase I Monotherapy [4]) Management Notes
Nausea 35.6% Prophylactic anti-emetics recommended; usually low grade.
Diarrhea 32.9% Standard anti-diarrheal medications (e.g., loperamide) are effective.
Dyspepsia 24.7% Managed with proton-pump inhibitors or H2 blockers.
Liver Function Test Abnormalities Dose-Limiting Toxicity at 150 mg Required dose reduction; established MTD of 125 mg daily. Monitor liver enzymes periodically.
Other Potential Events (From combination trials) Hyperglycemia, rash, hematologic toxicities. Combination with paclitaxel did not report new safety signals. [3]

Conclusions and Future Directions

This compound represents a promising targeted therapy with a clear mechanistic rationale for overcoming treatment resistance in cancers with an activated PI3K/AKT/mTOR pathway. The design of its clinical trials has evolved to reflect critical learnings:

  • Combination Strategy is Key: The most promising efficacy data for this compound comes from rational combinations, such as with androgen synthesis inhibition in prostate cancer (LAE001) or chemotherapy. [1]
  • Biomarker Selection is Crucial: The future development of this compound, particularly in solid tumors like ovarian cancer, is likely dependent on the identification and validation of predictive biomarkers, such as p-AKT status, to enrich for patient populations that will derive the most benefit. [3]
  • Manageable Safety Profile: this compound has a consistent and manageable toxicity profile, with gastrointestinal events being the most common and manageable with supportive care. [4]

For researchers designing future trials with this compound, the focus should be on biomarker-stratified populations in the context of rational combination therapies, to maximize the potential of this targeted agent.

References

Afuresertib in Hematologic Malignancies: A Phase I Dose-Escalation Study

Author: Smolecule Technical Support Team. Date: February 2026

This section summarizes key design elements and findings from the Phase I, first-in-human study of afuresertib (NCT00881946) in patients with relapsed or refractory hematologic malignancies [1].

Study Design and Patient Demographics

Objective: To evaluate the safety, pharmacokinetics, and initial clinical activity of once-daily oral this compound [1]. Design: Open-label, dose-escalation study [1].

Table: Key Eligibility Criteria

Criterion Description
Patient Population Adults with relapsed/refractory hematologic malignancies [1].
Prior Therapy No limit for dose-escalation part; ≤4 prior cytotoxic regimens for expansion cohort [1].
Key Exclusions HIV-associated malignancies; solid organ transplant; acute leukemias, CML in blast crisis, MDS, and myelofibrosis (excluded from initial dose escalation) [1].

Table: Patient Baseline Characteristics (N=73)

Characteristic Value
Median Age 63 years (range: 18-82) [1].
Primary Diagnoses Multiple Myeloma (MM; n=34), Non-Hodgkin Lymphoma (NHL; n=13), Hodgkin Disease (HD; n=8), Acute Myelogenous Leukemia (AML; n=9), Chronic Lymphocytic Leukemia (CLL; n=7), etc. [1].
Prior Therapies (MM pts) Median of 5.5 lines (range: 2-10); 97.1% prior immunomodulators, 88.2% prior proteasome inhibitors [1].
Dosing and Dose-Limiting Toxicities (DLTs)

Dosing: this compound was administered orally once daily in 21-day cycles [1]. The dose was escalated across cohorts from 25 mg to 150 mg. Maximum Tolerated Dose (MTD): 125 mg per day [1]. Dose-Limiting Toxicity (DLT): The MTD was established based on 2 DLTs of liver function test abnormalities in the 150 mg cohort [1].

Safety and Clinical Activity

Most Frequent Adverse Events: The most common non-hematologic adverse events were gastrointestinal: nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1].

Table: Efficacy Outcomes in Key Patient Subgroups

Diagnosis Response
Multiple Myeloma 3 patients attained Partial Response (PR); 3 additional patients attained Minimal Response (MR) [1].
Other Malignancies Clinical activity was also observed in patients with Non-Hodgkin Lymphoma, Langerhan's cell histiocytosis, and Hodgkin disease [1].
Pharmacokinetic Profile

The pharmacokinetic (PK) analysis revealed that maximum plasma concentrations (C~max~) and exposure (AUC~0-24h~) were generally dose-proportional at doses above 75 mg [1]. The median time to peak plasma concentration (T~max~) was 1.5 to 2.5 hours post-dose, and the half-life was approximately 1.7 days [1].

Experimental Protocols

Protocol: Phase I Dose Escalation Design

Methodology Summary: The study began with a single dose given to a sentinel patient for PK analysis [1]. Subsequent cohorts used an accelerated dose titration design, enrolling a minimum number of patients to ensure at least one completed one cycle before escalation [1]. Accelerated titration was terminated upon occurrence of one Grade 2 toxicity in two patients or the first DLT, after which a traditional "3 + 3" design was implemented [1]. Escalation continued until the MTD was defined [1].

Key Assessments:

  • Disease Response: Evaluated per disease-specific criteria (e.g., Durie et al. for Multiple Myeloma) [1].
  • Safety: Assessed weekly during Cycle 1 and every 21 days thereafter [1].
  • Pharmacokinetics: Blood samples for PK analysis were taken at multiple time points after a single dose and on repeat dosing [1]. This compound plasma concentration was determined using an approved analytical methodology, and noncompartmental analysis was performed using WinNonlin Professional [1].

Subsequent Development and Ongoing Trials

The clinical development of this compound has continued, exploring its potential in solid tumors and in combination with other agents.

Phase I/II Trial in Solid Tumors (NCT05383482): An ongoing, single-arm, open-label study is evaluating this compound in combination with sintilimab (an anti-PD-1 antibody) and chemotherapy (nab-paclitaxel or docetaxel) in patients with selected anti-PD-1/PD-L1 resistant solid tumors [2].

  • Primary Objectives: To determine the MTD and Recommended Phase 2 Dose (RP2D) of the combination in the dose-escalation phase (Phase I), and to evaluate the Objective Response Rate (ORR) in the expansion phase (Phase II) [2].
  • Study Population: Patients with NSCLC, gastric/GEJ cancer, esophageal cancer, cervical cancer, and endometrial cancer [2]. The study is currently recruiting, with an estimated completion date of December 31, 2025 [2].

Mechanism of Action and Signaling Pathway

This compound is a highly selective, reversible, ATP-competitive, pan-AKT kinase inhibitor [1] [3]. It potently inhibits the PI3K/AKT pathway, which is constitutively active in many cancers and provides critical proliferative and anti-apoptotic signals [1]. In hematologic malignancy cell lines, this compound has been shown to induce apoptosis in a dose-dependent manner [1].

The diagram below illustrates the targeted signaling pathway and this compound's mechanism of action.

G PI3K/AKT Pathway and this compound Mechanism GF Growth Factor Receptors (e.g., IGF-1R) PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT (Inactive) PIP3->AKT Recruits pAKT AKT (Active) AKT->pAKT Phosphorylation mTOR mTOR Signaling pAKT->mTOR Activates Apoptosis Apoptosis Inhibition pAKT->Apoptosis Promotes This compound This compound This compound->pAKT Inhibits Prolif Cell Proliferation & Survival mTOR->Prolif Stimulates

Conclusion

The initial Phase I dose-escalation study established a foundation for this compound's clinical profile, defining an MTD of 125 mg daily and showing promising single-agent activity, particularly in heavily pretreated Multiple Myeloma [1]. Its development has expanded into combination regimens with immunotherapy and chemotherapy, aiming to overcome treatment resistance in solid tumors [2]. As an AKT inhibitor, this compound represents a targeted approach to disrupting a key survival pathway in cancer cells.

References

Application Notes: Afuresertib (GSK2110183)

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug Profile & Mechanism of Action Afuresertib is an orally bioavailable, potent, reversible, and ATP-competitive pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1]. Its mechanism of action involves binding to and inhibiting the activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway [2]. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis [3] [2]. The chemical formula of this small molecule is C18H17Cl2FN4OS [3].

2. Established Maximum Tolerated Dose (MTD) Across multiple phase I clinical trials in both solid and hematologic malignancies, the MTD for continuous daily oral administration of this compound has been consistently established as 125 mg [4] [5] [6]. The determination of this MTD was primarily based on dose-limiting toxicities (DLTs) observed at the next higher dose level of 150 mg daily.

3. Clinical Safety and Tolerability at MTD The safety profile of this compound 125 mg daily, both as a single agent and in combination with chemotherapies, is considered manageable. The most frequent drug-related adverse events are predominantly gastrointestinal and low-grade.

  • Common Adverse Events (≥20% incidence): The table below summarizes the most common adverse events observed in clinical trials [4] [5].
Adverse Event Incidence (Range Across Studies)
Diarrhea 32.9% - Most frequent in combination therapy
Nausea 35.6% - Most frequent in single-agent therapy
Fatigue Frequent (≥50% in some combo-therapy cohorts)
Alopecia Frequent (≥50% in some combo-therapy cohorts)
Vomiting Frequent (≥50% in some combo-therapy cohorts)
Dyspepsia 24.7% (single-agent)
Neutropenia Frequent (in combination with chemotherapy)
Rash Reported (including Grade 3 DLTs)
  • Dose-Limiting Toxicities (DLTs): The escalation to 150 mg daily was associated with DLTs, including grade 3 rash and liver function test abnormalities, which solidified 125 mg as the recommended MTD [4] [5].

Quantitative Data Summary from Clinical Trials

The following table consolidates key efficacy and dosing data from pivotal clinical studies of this compound.

Study Focus / Patient Population This compound Dose & Regimen Combination Therapy Key Efficacy Findings

| Phase IB (PROC/PPROC) [4] | 125 mg daily (MTD) | Carboplatin (AUC5) + Paclitaxel (175 mg/m²) | • ORR (RECIST): 32% • Median PFS: 7.1 months | | Phase II (PROC) [1] | 125 mg daily | Paclitaxel (80 mg/m², Days 1,8,15) | • Median PFS: 4.3 mos (combo) vs 4.1 mos (paclitaxel alone) • Median OS: 11.2 mos (combo) vs 13.1 mos (paclitaxel alone) | | Phase I (Hematologic Malignancies) [5] [6] | 125 mg daily (MTD) | Single Agent | • Activity in MM, NHL, LCH, HDMM: 3 PRs, 3 MRs |

PROC: Platinum-Resistant Ovarian Cancer; PPROC: Primary Platinum-Refractory Ovarian Cancer; ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; MM: Multiple Myeloma; NHL: Non-Hodgkin Lymphoma; LCH: Langerhans Cell Histiocytosis; HD: Hodgkin Disease; PR: Partial Response; MR: Minimal Response.

Experimental Protocols

1. Phase I/IB Dose Escalation Protocol (3+3 Design) This classic design was used to establish the MTD of 125 mg [4] [5].

  • Dose Escalation: Sequential patient cohorts receive escalating doses of this compound (e.g., 50 mg, 75 mg, 100 mg, 125 mg, 150 mg) until the MTD is identified.
  • Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first treatment cycle (typically 21 or 28 days). A DLT is defined as a clinically significant adverse event related to the drug, often of Grade 3 or higher.
  • MTD Determination: The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT. In the case of this compound, the 150 mg cohort triggered DLTs (Grade 3 rash, liver function abnormalities), establishing 125 mg as the MTD [4] [5].
  • Expansion Cohort: After MTD identification, additional patients are enrolled at the MTD for further safety and efficacy characterization.

2. Pharmacokinetic (PK) Sampling Protocol A typical intensive PK sampling schedule for characterizing this compound's profile is as follows [5]:

  • Following a Single Dose (Cycle 0, Day 1): Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose. Additional trough samples may be taken at 48 and 72 hours.
  • At Steady State (Cycle 1, Day 8): Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose.
  • Analysis: Plasma concentrations are determined using validated analytical methods (e.g., LC-MS/MS). Non-compartmental analysis is performed to calculate PK parameters: C~max~, T~max~, AUC~0-24~, half-life (t~1/2~), and clearance.

Scientific Visualizations

1. PI3K/AKT Signaling Pathway and this compound Mechanism This diagram illustrates the constitutive activation of the PI3K/AKT pathway in cancer cells and the site of inhibition by this compound.

G PI3K/AKT/mTOR Pathway and this compound Inhibition GF Growth Factor Receptors (e.g., IGF-1R) PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active AKT (Active, p-S473) AKT_inactive->AKT_active Phosphorylation (e.g., at S473) mTOR mTORC1 Activation AKT_active->mTOR Activates ChemoResistance Induced Chemotherapy Resistance AKT_active->ChemoResistance Promotes CellProcesses Cell Survival Proliferation Metabolism (Anti-Apoptosis) mTOR->CellProcesses Drives This compound This compound Inhibition This compound->AKT_active Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits)

2. Clinical Dose-Finding & Protocol Workflow This flowchart outlines the key stages of the clinical development process used for this compound.

G This compound Clinical Development Workflow Start Phase I Dose Escalation (3+3 Design) PK Pharmacokinetic (PK) Analysis Start->PK DLT Monitoring PK->Start Inform Dosing MTD MTD Identified: 125 mg/day PK->MTD Define MTD Expansion Phase IB/II Expansion Cohorts MTD->Expansion Confirm Safety & Activity PhaseII Randomized Phase II (e.g., PROFECTA-II) Expansion->PhaseII Evaluate Efficacy Biomarker Biomarker Analysis (p-AKT, PI3K Pathway) PhaseII->Biomarker Exploratory Endpoint Biomarker->PhaseII Identify Responders

Conclusion and Future Directions

This compound 125 mg daily is a well-characterized MTD with a manageable safety profile. While its clinical efficacy as an unselected agent in platinum-resistant ovarian cancer was limited in a recent phase II trial [1], the future of AKT inhibition with this compound likely lies in biomarker-driven patient selection. Exploratory analyses from the PROFECTA-II trial suggest that patients with tumors positive for phospho-AKT may derive significant benefit [1]. Therefore, further clinical development should focus on validating these predictive biomarkers to identify the patient population most likely to respond to this targeted therapy.

References

Clinical Trial Data for Afuresertib Combinations

Author: Smolecule Technical Support Team. Date: February 2026

Combination Drug Cancer Type Trial Phase / Identifier Key Efficacy Findings Key Safety Findings

| Paclitaxel [1] [2] [3] | Platinum-resistant ovarian cancer | Phase II (PROFECTA-II / GOG-3044, NCT04374630) [1] | ITT Population: Median PFS 4.3 mo vs 4.1 mo (paclitaxel alone); HR 0.7 [2] [3] Biomarker (pAKT+): Median PFS 5.4 mo vs 2.9 mo (paclitaxel alone); HR 0.4 [2] | Most Common TEAEs: Diarrhea (64.6%), anemia (54.5%), neutropenia (50.5%), fatigue (45.5%) [2] Grade 3-5 TEAEs: 69.7% (combo) vs 51.1% (paclitaxel alone) [2] | | Fulvestrant [4] [5] | HR+/HER2- locally advanced or metastatic breast cancer (with PIK3CA/AKT1/PTEN alterations) | Phase III (AFFIRM-205) [5] | Status: Ongoing; target NDA submission H1 2026 [5] Population: Patients who failed standard therapies [4] | Status: Safety and efficacy under investigation [4] |


Detailed Experimental Protocols

Protocol 1: Afuresertib with Paclitaxel in Platinum-Resistant Ovarian Cancer

This protocol is based on the open-label, randomized, active-controlled Phase II PROFECTA-II trial (NCT04374630) [1] [2].

  • Objective: To assess the efficacy and safety of this compound plus paclitaxel versus paclitaxel alone.
  • Patient Population: Patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal carcinoma who relapsed 1 to 6 months after the last dose of first-line platinum-based therapy. Patients had 1-5 prior chemotherapies [2] [3].
  • Dosing Regimen:
    • Experimental Arm: this compound 125 mg orally once daily continuously, plus Paclitaxel 80 mg/m² intravenously on Days 1, 8, and 15 of each 21-day cycle [2] [3].
    • Control Arm: Paclitaxel 80 mg/m² IV on the same schedule [2].
  • Primary Endpoint: Progression-free survival (PFS) assessed by the investigator [1] [2].
  • Biomarker Analysis: Exploratory analysis of phospho-AKT (pAKT) status by immunohistochemistry (IHC) was performed. A pAKT value >1 was considered positive [2].
Protocol 2: this compound with Fulvestrant in HR+/HER2- Breast Cancer

This protocol is based on the ongoing AFFIRM-205 Phase III trial in China [4] [5].

  • Objective: To evaluate the efficacy and safety of this compound plus fulvestrant in patients who have failed standard therapies [4].
  • Patient Population: Patients with PIK3CA/AKT1/PTEN-altered, HR-positive, HER2-negative locally advanced or metastatic breast cancer [5].
  • Dosing Regimen:
    • Experimental Arm: this compound (dose not specified in sources) plus Fulvestrant 500 mg intramuscularly on standard dosing schedules [4].
  • Primary Endpoint: The primary endpoint is not specified in the available sources, but typical endpoints for such trials include PFS.
  • Status: Subject enrollment is targeted for completion in Q4 2025, with a New Drug Application (NDA) submission expected in H1 2026 [5].

Mechanistic Rationale & Biomarker Strategy

The following diagram illustrates the key signaling pathway and proposed mechanism of action for this compound combination therapies.

G cluster_pathway PI3K/AKT/mTOR Pathway GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K Activation RTK->PI3K Activates RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 Catalyzes PI3K->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits PIP3->AKT_Inactive AKT_Active AKT Phosphorylated (pAKT - Active) AKT_Inactive->AKT_Active Phosphorylation AKT_Inactive->AKT_Active CellProcess Cell Survival Proliferation Therapy Resistance AKT_Active->CellProcess Drives AKT_Active->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Degrades This compound This compound (AKT Inhibitor) This compound->AKT_Active Inhibits Chemo Chemotherapy (e.g., Paclitaxel) Chemo->CellProcess Targets Biomarker Biomarker: High pAKT Biomarker->this compound Predicts Response

The PI3K/AKT pathway is a critical signaling cascade frequently hyperactivated in cancers, driving cell survival, proliferation, and resistance to therapy [6]. In the context of platinum-resistant ovarian cancer, platinum and taxane-based chemotherapies can paradoxically activate AKT via phosphorylation, further driving resistance [1]. This compound, as a pan-AKT inhibitor, directly targets this mechanism.

  • Mechanism of Action: this compound is a potent, oral, ATP-competitive inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) [1] [7]. By inhibiting AKT phosphorylation and activation, it aims to restore cancer cell sensitivity to concomitant therapies like paclitaxel or hormone agents like fulvestrant [1].
  • Biomarker-Driven Strategy: Data from the PROFECTA-II trial indicates that patients with tumors positive for phospho-AKT (pAKT) may derive greater benefit from this compound plus paclitaxel, showing a more pronounced improvement in PFS [1] [2]. This suggests pAKT could be a predictive biomarker for patient selection in future studies.

Key Insights for Research and Development

  • Patient Stratification is Critical: The future of this compound development likely hinges on biomarker-selected patient populations. The negative overall result in the PROC trial, coupled with the positive signal in pAKT-high patients, underscores the necessity of predictive biomarkers [1] [2].
  • Combination Choice Matters: The rationale for combining this compound with fulvestrant in HR+/HER2- breast cancer is strong, given the high frequency of PI3K/AKT pathway alterations in this subtype [5] [6]. The success of another AKT inhibitor, capivasertib, in the same setting validates this approach [6].
  • Safety Profile: The combination of this compound and paclitaxel showed a manageable but increased toxicity profile compared to paclitaxel alone, primarily gastrointestinal (diarrhea) and hematological [2] [3]. This requires careful monitoring and management in clinical practice.

References

Comprehensive Application Notes and Protocols for Afuresertib in Ovarian Cancer: Mechanisms, Clinical Evidence, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AKT Inhibition in Ovarian Cancer

Ovarian cancer remains the most lethal gynecologic malignancy globally, with high-grade serous ovarian cancer (HGSOC) accounting for approximately 70% of all epithelial ovarian cancer cases [1]. Despite initial responsiveness to platinum-based chemotherapy in many patients, approximately 75% with advanced-stage disease will experience recurrence, highlighting the significant unmet medical need for effective treatments in recurrent settings, particularly for platinum-resistant ovarian cancer (PROC) [1]. The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway represents a crucial signaling cascade frequently dysregulated in ovarian cancer, regulating vital cellular processes including survival, proliferation, and metabolism [2]. This pathway activation contributes not only to tumor progression but also to the development of chemotherapy resistance, making it an attractive therapeutic target for overcoming treatment resistance [1] [2].

Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1] [3] [4]. Its mechanism of action involves binding to the ATP-binding site of AKT kinase, thereby inhibiting its activity and subsequent downstream signaling cascades [4]. Preclinical evidence demonstrates that AKT inhibition can restore drug sensitivity in resistant tumor cells, providing a strong rationale for combining this compound with chemotherapy agents in platinum-resistant settings [1] [5]. This application note provides a comprehensive overview of the current clinical evidence, experimental protocols, and practical considerations for evaluating this compound in combination with carboplatin and paclitaxel in ovarian cancer models, specifically designed for researchers and drug development professionals.

Clinical Evidence and Efficacy Data

Phase II Clinical Trial in Platinum-Resistant Ovarian Cancer

The PROFECTA-II/GOG-3044 trial (NCT04374630) was an open-label randomized active-controlled phase II clinical study designed to assess the efficacy and safety of this compound plus paclitaxel versus paclitaxel alone in patients with platinum-resistant ovarian cancer [1] [6]. This trial enrolled 150 patients who were randomized in a 2:1 ratio to receive either this compound (125 mg orally once daily) plus paclitaxel (80 mg/m² on days 1, 8, and 15 every 3 weeks) or paclitaxel monotherapy [1] [6] [7]. The primary endpoint was progression-free survival (PFS) assessed by investigators, with secondary endpoints including overall survival (OS), objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and CA-125 response [1].

In the intention-to-treat population, the combination of this compound plus paclitaxel demonstrated a median PFS of 4.3 months compared to 4.1 months with paclitaxel alone (HR 0.7, 95% CI 0.50-1.10; P = 0.139) [1] [6] [7]. The median OS was 11.2 months versus 13.1 months, respectively (HR 1.2, 95% CI 0.77-1.81) [1] [6]. These results indicated no statistically significant improvement in survival outcomes with the combination therapy in the overall patient population. However, the confirmed overall response rate was 25% with the combination versus 18% with paclitaxel alone, and the disease control rate was 68% compared to 57%, suggesting potential activity in a subset of patients [6] [7].

Table 1: Efficacy Outcomes from PROFECTA-II/GOG-3044 Phase II Trial

Endpoint This compound + Paclitaxel (n=99) Paclitaxel Alone (n=51) Hazard Ratio (95% CI)
Median PFS (months) 4.3 (95% CI: 3.58-5.62) 4.1 (95% CI: 2.63-5.36) 0.7 (0.50-1.10)
Median OS (months) 11.2 (95% CI: 8.38-13.77) 13.1 (95% CI: 7.75-18.00) 1.2 (0.77-1.81)
ORR (%) 25 (95% CI: 17.1-35.0) 18 (95% CI: 8.4-30.9) -
DCR (%) 68 (95% CI: 57.5-76.7) 57 (95% CI: 42.3-70.6) -
Phase IB Dose-Escalation Study with Platinum Doublet

An earlier phase IB dose-escalation and expansion study (NCT01653912) investigated this compound in combination with carboplatin and paclitaxel in patients with recurrent platinum-resistant epithelial ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC) [5]. The study consisted of two parts: Part I employed a 3+3 dose escalation design where patients received daily continuous oral this compound at doses ranging from 50-150 mg/day with intravenous paclitaxel (175 mg/m²) and carboplatin (AUC5) every 3 weeks for six cycles, followed by maintenance this compound at 125 mg/day until progression or toxicity [5]. Part II was a single-arm evaluation of the clinical activity of this combination at the maximum tolerated dose (MTD) established in Part I.

The study identified the MTD of this compound in combination with carboplatin and paclitaxel as 125 mg/day, with dose-limiting toxicities of grade 3 rash observed at higher doses [5]. In Part II of the study, the investigator-assessed overall response rate by RECIST 1.1 criteria was 32% (95% CI: 15.9-52.4), while the response rate by GCIG CA125 criteria was 52% (95% CI: 31.3-72.2) [5]. The median progression-free survival across the study was 7.1 months (95% CI: 6.3-9.0 months), suggesting potential clinical activity of the combination in this resistant patient population [5].

Table 2: Efficacy Outcomes from Phase IB Trial of this compound with Carboplatin/Paclitaxel

Parameter Part I (Dose Escalation) Part II (Expansion)
This compound MTD 125 mg/day 125 mg/day
ORR by RECIST 1.1 - 32% (95% CI: 15.9-52.4)
Response by CA125 - 52% (95% CI: 31.3-72.2)
Median PFS - 7.1 months (95% CI: 6.3-9.0)
Most Common AEs Nausea, diarrhea, vomiting, alopecia, fatigue, neutropenia Diarrhea, fatigue, nausea, alopecia

Biomarker Strategy and Patient Selection

Phospho-AKT as a Predictive Biomarker

A critical finding from the PROFECTA-II trial was the potential predictive value of phospho-AKT (pAKT) expression as a biomarker for patient selection [1] [6] [7]. Exploratory biomarker analysis revealed that patients with pAKT expression greater than 1 showed enhanced benefit from the combination of this compound plus paclitaxel compared to those with lower pAKT expression [6] [7]. In this biomarker-defined subgroup, the median PFS was 5.4 months with this compound plus paclitaxel versus 2.9 months with paclitaxel alone (HR 0.4, 95% CI 0.12-1.00) [6] [7]. This represents a 60% reduction in the risk of progression or death in pAKT-positive patients treated with the combination therapy.

The discriminatory capacity of pAKT expression was further refined when using a higher threshold of 3, with these patients demonstrating even more pronounced clinical benefit [1]. This biomarker strategy aligns with the mechanistic rationale for AKT inhibition, as tumors with elevated phospho-AKT levels likely represent those with hyperactive PI3K/AKT/mTOR signaling and consequently greater dependency on this pathway for survival and growth [1] [2]. These findings, while hypothesis-generating, suggest that patient stratification based on pAKT expression could enhance treatment outcomes and improve the risk-benefit profile of this compound combinations in platinum-resistant ovarian cancer [1] [6].

PI3K/AKT/mTOR Pathway Dysregulation in Ovarian Cancer

The PI3K/AKT/mTOR pathway is frequently dysregulated in ovarian cancer through various mechanisms, including amplification of PIK3CA, amplification of AKT isoforms, or deletion/inactivation of PTEN [2]. In high-grade serous ovarian cancer, the most lethal subtype, this pathway plays a significant role in the development of chemotherapy resistance [2]. Evidence indicates that platinum-based chemotherapy paradoxically activates AKT via phosphorylation at S473, potentially contributing to treatment resistance through enhanced survival signaling in cancer cells [1] [2]. Similarly, taxane-based chemotherapy has been shown to activate AKT in ovarian cancer models, further driving resistance mechanisms [1].

The frequent dysregulation of this pathway across ovarian cancer subtypes, combined with its role in mediating treatment resistance, provides a strong mechanistic rationale for targeting AKT in combination with chemotherapy [2]. Unlike PI3K inhibition, AKT inhibition has uniquely demonstrated the ability to restore platinum and taxane sensitivity to previously resistant cells, highlighting its promise as a therapeutic strategy for overcoming resistance [1]. This pathway represents a key vulnerability in ovarian cancer, particularly in the platinum-resistant setting where treatment options are limited and outcomes remain poor.

Combination Therapy Rationale and Mechanisms

The combination of this compound with chemotherapy agents, particularly platinum drugs and taxanes, is supported by compelling preclinical evidence demonstrating synergistic anti-tumor activity [1] [5] [2]. The mechanistic basis for this combination approach involves multiple complementary actions that collectively enhance tumor cell killing while overcoming resistance mechanisms.

G cluster_0 AKT Signaling Pathway cluster_1 Combination Therapy Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT Phosphorylation & Activation PDK1->AKT mTORC2->AKT Survival Cell Survival & Proliferation AKT->Survival Apoptosis Apoptosis Inhibition AKT->Apoptosis ChemoResistance Chemotherapy Resistance Survival->ChemoResistance Apoptosis->ChemoResistance TumorCellDeath Enhanced Tumor Cell Death Apoptosis->TumorCellDeath Restored This compound This compound This compound->AKT Inhibits This compound->Survival This compound->ChemoResistance Chemotherapy Chemotherapy (Paclitaxel/Carboplatin) DNADamage DNA Damage Chemotherapy->DNADamage Microtubule Microtubule Disruption Chemotherapy->Microtubule DNADamage->TumorCellDeath Microtubule->TumorCellDeath

Figure 1: Mechanism of Action of this compound in Combination with Chemotherapy. This compound inhibits AKT phosphorylation and activation, blocking downstream survival signals and apoptosis inhibition while restoring chemotherapy sensitivity.

The primary mechanism of this compound involves potent inhibition of AKT phosphorylation and activation, which disrupts downstream signaling cascades that promote cell survival, proliferation, and treatment resistance [1] [4]. Chemotherapy agents like paclitaxel and carboplatin induce cellular stress and DNA damage, which cancer cells can survive through activation of compensatory pro-survival pathways, including PI3K/AKT signaling [1] [2]. By concurrently inhibiting AKT, this compound blocks this escape mechanism and shifts the cellular balance toward apoptosis in response to chemotherapy-induced damage [1] [5] [2]. This synergistic interaction represents a promising approach for overcoming resistance in platinum-resistant ovarian cancer models.

Experimental Protocols and Methodologies

In Vitro Assessment of Combination Effects

Objective: To evaluate the combined effects of this compound with chemotherapy agents (carboplatin, paclitaxel) on ovarian cancer cell viability, apoptosis, and pathway modulation in vitro.

Materials and Reagents:

  • Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, CAOV-3, and patient-derived PROC models)
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Paclitaxel (1 mM stock in DMSO)
  • Carboplatin (10 mM stock in sterile water)
  • Cell culture media and supplements
  • MTT or CellTiter-Glo assay kit
  • Annexin V-FITC/PI apoptosis detection kit
  • Phospho-AKT (Ser473) and total AKT antibodies for Western blot

Procedure:

  • Cell Seeding and Treatment: Seed cells in 96-well plates (3,000-5,000 cells/well for viability assays) or 6-well plates (200,000 cells/well for protein analysis) and incubate for 24 hours. Prepare combination treatments using this compound (0.1-10 µM) with paclitaxel (1-100 nM) or carboplatin (1-100 µM) in serial dilutions. Include single-agent treatments and vehicle controls.

  • Viability Assessment: After 72 hours of treatment, measure cell viability using MTT assay (0.5 mg/mL for 3-4 hours) or CellTiter-Glo according to manufacturer instructions. Record absorbance or luminescence using a plate reader. Calculate combination indices using CalcuSyn software to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.

  • Apoptosis Analysis: After 48 hours of treatment, harvest cells and stain with Annexin V-FITC and propidium iodide using the apoptosis detection kit. Analyze by flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

  • Pathway Modulation Analysis: After 24 hours of treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Perform Western blotting with 20-30 µg protein per lane, transferring to PVDF membranes. Probe with phospho-AKT (Ser473), total AKT, and loading control antibodies. Develop using enhanced chemiluminescence and quantify band intensities to assess pathway inhibition.

In Vivo Efficacy Study Protocol

Objective: To evaluate the anti-tumor efficacy of this compound in combination with carboplatin and paclitaxel in patient-derived xenograft (PDX) models of platinum-resistant ovarian cancer.

Materials:

  • Female immunodeficient mice (e.g., NOD-scid gamma, 6-8 weeks old)
  • Platinum-resistant ovarian cancer PDX models
  • This compound (formulated in 0.5% methylcellulose/0.1% Tween-80)
  • Paclitaxel (formulated in saline with cremophor EL/ethanol)
  • Carboplatin (formulated in saline)
  • Calipers, micro-CT scanner for tumor measurement

Procedure:

  • Tumor Implantation and Randomization: Implant platinum-resistant ovarian cancer PDX fragments (~20-30 mm³) subcutaneously into the flank of mice. Monitor tumor growth until reaching approximately 100-150 mm³, then randomize animals into treatment groups (n=8-10 per group) ensuring similar mean tumor volumes across groups.

  • Treatment Groups:

    • Group 1: Vehicle control (oral gavage daily + IP injections on schedule)
    • Group 2: this compound monotherapy (125 mg/kg orally, daily)
    • Group 3: Paclitaxel/carboplatin combination (paclitaxel 20 mg/kg IP weekly + carboplatin 50 mg/kg IP weekly)
    • Group 4: this compound + paclitaxel/carboplatin (this compound 125 mg/kg orally daily + paclitaxel/carboplatin as in Group 3) Treatment duration: 4-6 weeks depending on tumor growth.
  • Tumor Monitoring and Endpoint Assessment:

    • Measure tumor dimensions 2-3 times weekly using calipers, calculate volume as (length × width²)/2.
    • Monitor body weight twice weekly as an indicator of treatment toxicity.
    • Terminate study when control group tumors reach 1,500 mm³ or at the end of treatment period.
    • Collect tumors for biomarker analysis (pAKT IHC, apoptosis staining) and blood for pharmacokinetic assessment.
  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) as: %TGI = [1 - (ΔTreated/ΔControl)] × 100
    • Compare survival curves using log-rank test.
    • Perform immunohistochemical analysis of pAKT levels and correlate with treatment response.

Table 3: Protocol for Biomarker Analysis from Clinical Samples

Analysis Type Sample Collection Processing Method Key Reagents Endpoint
pAKT IHC FFPE tumor sections 4-5 µm sections, antigen retrieval Anti-pAKT (Ser473) H-score quantification
Genetic Alterations Fresh frozen tumor or blood DNA extraction, NGS PI3K/AKT pathway panel Mutation/amplification status
Pharmacokinetics Plasma (pre-dose, multiple time points) LC-MS/MS This compound standards AUC, Cmax, t1/2
Circulating Tumor DNA Blood in Streck tubes Plasma separation, DNA extraction NGS panel Molecular response

Future Directions and Development Opportunities

Based on the current clinical evidence and mechanistic understanding, several promising development pathways exist for this compound in ovarian cancer. The most immediate opportunity involves advancing the biomarker-driven strategy focusing on patients with elevated phospho-AKT expression [1] [6] [7]. Future clinical trials should incorporate pAKT expression as a stratification factor in patient selection, potentially using a predefined threshold (H-score >1 or >3) to enrich for populations most likely to benefit from AKT inhibition [1] [6]. This precision medicine approach could significantly improve the risk-benefit profile of this compound combinations in platinum-resistant disease.

Another strategic direction involves exploring novel combination regimens that simultaneously target multiple pathways in ovarian cancer. Recent preclinical studies have demonstrated that targeting both MAPK and PI3K/mTOR pathways with rigosertib and PI3K/mTOR inhibitors shows enhanced anti-tumor activity in ovarian cancer models [8]. Similarly, combining this compound with other targeted agents such as PARP inhibitors in selected populations or with anti-angiogenic agents like bevacizumab could provide additional synergistic benefits and help overcome compensatory resistance mechanisms [2]. The development of pharmacodynamic biomarkers for real-time assessment of target engagement and pathway modulation will be crucial for optimizing these combination strategies in future clinical trials.

Conclusion

This compound represents a promising therapeutic approach for ovarian cancer, particularly in the platinum-resistant setting where treatment options remain limited. While the recent phase II PROFECTA-II trial did not demonstrate significant improvement in survival outcomes with this compound plus paclitaxel in an unselected patient population, the compelling biomarker signals in pAKT-positive patients suggest that a precision medicine approach could unlock its potential clinical utility [1] [6] [7]. The established safety profile and manageable toxicity of this compound combinations support further investigation in selected patient populations [5] [6] [7].

The ongoing challenge in the field remains the successful translation of PI3K/AKT/mTOR pathway inhibitors from preclinical models to clinical practice in ovarian cancer [2]. While no inhibitors of this pathway have yet reached standard clinical use for ovarian cancer treatment, the accumulating evidence regarding patient selection biomarkers and rational combination strategies provides a roadmap for future development [2]. Researchers and drug development professionals should consider incorporating robust biomarker assessments and mechanistic combination rationales in their experimental designs to advance this promising therapeutic approach for patients with this challenging malignancy.

References

Afuresertib with trametinib MEK inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Combination Therapy

The combination of Afuresertib (AKT inhibitor) and Trametinib (MEK inhibitor) represents an innovative approach in targeted cancer therapy designed to overcome the limitations of single-pathway inhibition. This strategy addresses the critical compensatory crosstalk between the MAPK and PI3K/AKT pathways, which frequently leads to therapeutic resistance in multiple cancer types [1] [2].

The rationale for this combination stems from the well-documented phenomenon wherein MEK inhibition triggers feedback activation of the EGFR/PI3K/AKT pathway, ultimately limiting therapeutic efficacy. Preclinical evidence demonstrates that Trametinib treatment induces EGFR overexpression and subsequent AKT hyperactivation as an adaptive resistance mechanism. Simultaneous AKT inhibition with this compound prevents this compensatory survival signaling, resulting in enhanced antitumor activity [1] [3].

Scientific Background and Mechanism of Action

Signaling Pathway Dynamics

The MAPK/ERK pathway and PI3K/AKT pathway represent two critical signaling cascades frequently co-opted in cancer pathogenesis. The MAPK pathway, comprising RAF-MEK-ERK components, regulates cell proliferation and survival, while the PI3K/AKT pathway serves as a central node for metabolic regulation and apoptosis suppression [4] [5].

Trametinib exerts its effects through allosteric inhibition of MEK1/2, unique enzymes that phosphorylate and activate ERK1/2. As an ATP-noncompetitive inhibitor, Trametinib binds outside the catalytic cleft, inducing conformational changes that lock MEK1/2 into catalytically inactive states. This mechanism offers enhanced specificity compared to ATP-competitive inhibitors [4].

This compound functions as a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3). By blocking AKT activation, this compound disrupts downstream signaling through multiple effectors including p70S6K1 and 4E-BP1, ultimately modulating protein translation, cell growth, and survival programs [5] [2].

Pathway Crosstalk and Feedback Mechanisms

Research in head and neck squamous cell carcinoma models revealed that Trametinib monotherapy induces YAP1-mediated EGFR overexpression, leading to PI3K/AKT pathway hyperactivation. This compensatory mechanism sustains tumor cell survival despite effective MAPK pathway blockade. Dual inhibition with Trametinib and this compound simultaneously targets both primary and escape pathways, resulting in synergistic growth inhibition and tumor regression in preclinical models [1] [3].

G GrowthFactors Growth Factor Stimulation RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR Signaling AKT->mTOR mTOR->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Feedback Feedback Activation of PI3K/AKT Pathway Trametinib->Feedback This compound This compound (AKT Inhibitor) This compound->AKT Feedback->PI3K Feedback->AKT

Figure 1: Mechanism of combined this compound and Trametinib action. Trametinib inhibits MEK1/2 in the MAPK pathway, while this compound targets AKT in the PI3K pathway. A critical feedback mechanism (dashed line) shows how MEK inhibition can activate PI3K/AKT signaling, which the combination therapy addresses. [4] [1] [5]

Application Notes

Indication Selection Biomarkers
  • Predictive Biomarkers: Tumors with concurrent MAPK pathway activation (KRAS, NRAS, or BRAF mutations) and PI3K/AKT pathway alterations (PTEN loss, PIK3CA mutations, or AKT amplifications) represent optimal candidates [5] [2]
  • Resistance Context: This combination demonstrates particular utility in settings where MAPK inhibitor resistance emerges through PI3K/AKT pathway compensation [1] [3]
  • Pathway Activity Assessment: Implement PROGENy algorithm for pathway activity quantification from RNA-seq data to identify tumors with co-activated MAPK and PI3K/AKT signaling [6]
Clinical Translation Considerations
  • Dosing Schedule: Phase I trials indicate that continuous daily dosing of the combination presents tolerability challenges. Intermittent scheduling (e.g., this compound Days 1-10 every 28 days with continuous Trametinib) demonstrates improved tolerability while maintaining efficacy [7]
  • Toxicity Management: Anticipate and proactively manage class-effect toxicities including dermatologic events (rash, dermatitis acneiform), gastrointestinal symptoms (diarrhea, nausea), and metabolic disturbances (hyperglycemia, hypokalemia) [7] [2]
  • Pharmacokinetic Considerations: Administer Trametinib on an empty stomach (1 hour before or 2 hours after food) to optimize bioavailability, as high-fat meals decrease Cmax by 70% and AUC by 24% [8]

Experimental Protocols

In Vitro Combination Studies
Cell Viability and Synergy Assay
  • Cell Seeding: Plate cells in 96-well plates at optimized densities (3,000–5,000 cells/well) and allow adherence for 24 hours [1]
  • Drug Treatment: Prepare serial dilutions of Trametinib and this compound alone and in combination using a matrix design to assess all concentration pairs
  • Incubation: Maintain drug treatments for 96 hours with daily microscopic examination for morphological changes
  • Endpoint Analysis: Assess viability using crystal violet staining (1 g·L⁻¹ for 10 minutes) dissolved in 10% acetic acid with absorbance measurement at 570nm [1]
  • Data Analysis: Calculate combination indices using Chou-Talalay method with CompuSyn software to quantify synergistic, additive, or antagonistic interactions
Pathway Inhibition Validation
  • Treatment Conditions: Expose cells to vehicle, single agents, or combination for 2, 6, 24, and 48 hours
  • Protein Extraction: Harvest cells in RIPA buffer with phosphatase and protease inhibitors
  • Western Blotting: Analyze phosphorylation status of key pathway components including:
    • MAPK Pathway: pMEK, pERK
    • PI3K/AKT Pathway: pEGFR, pAKT(Ser473), pS6(S240/244) [1]
  • Immunohistochemistry: For BRAF V600E mutant cases, confirm mutation status using IHC with anti-BRAF V600E antibody [9]
In Vivo Efficacy Studies
Animal Model Selection
  • Cell Line-Derived Xenografts: Implement established HNSCC models (CAL33, HSC3) or other relevant cancer types [1]
  • Patient-Derived Xenografts: Utilize PDX models retaining original tumor heterogeneity and signaling characteristics [1]
  • Genetic Context: Prioritize models with molecular characteristics matching intended clinical application (e.g., KRAS mutations, BRAF V600E) [9] [1]
Dosing Regimen and Monitoring
  • Compound Formulation:
    • Trametinib: Dissolve in DMSO for stock solutions, use 5% carboxymethylcellulose or corn oil with 4% DMSO for in vivo administration [1]
    • This compound: Prepare according to manufacturer recommendations for oral gavage
  • Dosing Protocol:
    • Trametinib: 1.0-2.0 mg/kg daily via oral gavage [1] [8]
    • This compound: 25-50 mg/kg daily or intermittent schedule based on tolerability [7]
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume via formula: (length × width²)/2
  • Endpoint Analysis: Collect tumors for:
    • Molecular Profiling: Phospho-protein analysis by Western blot
    • Proliferation Assessment: Ki67 immunohistochemistry [1]
    • Apoptosis Measurement: Cleaved caspase-3 IHC or TUNEL staining

G Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo CellCulture Cell Culture & Model Selection InVitro->CellCulture ModelDev Animal Model Development InVivo->ModelDev Analysis Data Analysis Efficacy Efficacy Evaluation (Tumor Growth, Survival) Analysis->Efficacy Viability Cell Viability & Synergy Assays CellCulture->Viability MechStudies Mechanistic Studies (Western Blot, IHC) Viability->MechStudies MechStudies->Analysis Dosing Dosing Regimen Optimization ModelDev->Dosing Monitoring Tumor Monitoring & Toxicity Assessment Dosing->Monitoring Monitoring->Analysis Biomarker Biomarker Analysis (Pathway Inhibition) Efficacy->Biomarker Translation Clinical Translation Recommendations Biomarker->Translation

Figure 2: Experimental workflow for evaluating this compound and Trametinib combination therapy. The process encompasses parallel in vitro and in vivo studies, culminating in comprehensive data analysis to inform clinical translation. [7] [1] [6]

Clinical Protocol Development

Phase I Dose Escalation Design
  • Starting Doses: Based on available clinical data:
    • Trametinib: 1.5 mg daily (continuous)
    • This compound: 50 mg daily (continuous or intermittent) [7]
  • Dose-Limiting Toxicities (DLTs): Monitor specifically for:
    • Mucocutaneous events: Mucosal inflammation, esophagitis, dermatitis acneiform
    • Hepatotoxicity: Elevated transaminases
    • Metabolic disturbances: Hypokalemia, hyperglycemia
    • General toxicities: Fatigue, diarrhea, rash [7] [2]
  • Dose Modification Schema: Predefine reduction levels (e.g., Trametinib: 2.0 mg → 1.5 mg → 1.0 mg; this compound: 50 mg → 25 mg) with specific criteria for implementation
Recommended Phase II Dosing

Based on available clinical evidence, the following regimens warrant consideration:

Schedule Trametinib This compound Rationale
Continuous 1.5 mg daily 25 mg daily Improved tolerability while maintaining target coverage [7]
Intermittent 1.5 mg daily (continuous) 50 mg daily (Days 1-10/28) Higher AKT inhibitor exposure with recovery period [7]
Alternative Continuous 1.0 mg daily 50 mg daily Alternative balance for increased this compound exposure [7]
Biomarker-Driven Patient Selection

Implementation of comprehensive molecular profiling is essential for optimal patient stratification:

  • Tissue-Based Biomarkers:
    • NGS Panel: Include BRAF, KRAS, NRAS, PIK3CA, AKT1, PTEN mutations
    • IHC Markers: pERK, pAKT, PTEN expression [9] [1]
  • Liquid Biopsy: For serial monitoring of emerging resistance mutations
  • Pathway Activity Signatures: Utilize computational approaches (e.g., PROGENy, CanSeer) to quantify MAPK and PI3K/AKT pathway activity from transcriptomic data [6]

Discussion and Future Directions

The therapeutic combination of this compound and Trametinib represents a rational approach to overcome the limitations of single-pathway inhibition in oncology. The compelling preclinical evidence supporting this strategy has successfully transitioned to clinical evaluation, though optimization challenges remain [7] [1] [2].

Future development should focus on several key areas:

  • Biomarker refinement to identify patient populations most likely to benefit
  • Novel scheduling strategies to maximize therapeutic index
  • Triplet combinations incorporating additional targeted agents or immunotherapies
  • Resistance mechanism characterization to inform subsequent intervention strategies

Computational approaches like the CanSeer methodology offer promising tools for personalized therapy prediction by integrating multi-omics data with biomolecular network models. Such platforms can identify optimal drug combinations including this compound + Trametinib based on individual patient molecular profiles [6].

Conclusion

The combination of this compound and Trametinib represents a scientifically rational approach to dual-pathway inhibition in oncology. The provided application notes and protocols offer a framework for preclinical evaluation and clinical translation of this promising combination strategy. As the field advances, continued refinement of patient selection biomarkers and dosing schedules will be essential to maximize the therapeutic potential of this targeted approach.

References

Comprehensive Application Notes and Protocols: Afuresertib Assessment in Cell Confluence and Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Afuresertib and Its Mechanistic Background

This compound (GSK2110183) represents a significant advancement in targeted cancer therapy as a potent, orally bioavailable pan-AKT inhibitor with compelling biochemical properties. This small molecule therapeutic agent demonstrates high potency against all three AKT isoforms with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively [1]. The PI3K/AKT pathway is constitutively active across numerous hematologic malignancies and solid tumors, providing critical proliferative and anti-apoptotic signals that contribute to tumor progression and therapeutic resistance [2]. This compound functions as a reversible, ATP-competitive inhibitor that effectively blocks this signaling cascade at the central AKT node, thereby inducing apoptosis and suppressing proliferation in dependent cancer cells.

The therapeutic significance of this compound is particularly evident in multiple myeloma, where phase 1 clinical data has demonstrated single-agent activity despite heavily pretreated patient populations [2]. The drug's favorable safety profile and manageable side effects (primarily nausea, diarrhea, and dyspepsia) further support its investigation in various hematologic malignancies and solid tumors. From a clinical development perspective, this compound has progressed to phase 2 clinical trials, highlighting its potential translational value [1]. For research scientists designing in vitro experiments, understanding this mechanistic background is essential for appropriate model selection and interpretation of proliferation and confluence data in context of pathway inhibition.

Assay Selection Considerations for this compound Testing

Comparative Analysis of Cell Viability and Proliferation Assays

Table 1: Comparison of Cell Viability Assay Methods for this compound Testing

Assay Type Detection Mechanism Advantages Limitations Suitable for this compound
ATP-based Luminescence (CellTiter-Glo) Detects cellular ATP content using luciferase-luciferin reaction High sensitivity, broad linear range, simple protocol, less prone to artifacts Endpoint measurement only, requires cell lysis Excellent - preferred method for high-throughput screening
Tetrazolium Reduction (MTT/MTS) Mitochondrial reductase enzymes reduce tetrazolium to formazan Inexpensive, well-established, no specialized equipment needed Long incubation (1-4 hours), potential toxicity, signal reflects metabolism not just cell number Good - but may overestimate viability due to metabolic activity in non-dividing cells
Resazurin Reduction Viable cells reduce resazurin to fluorescent resorufin Inexpensive, more sensitive than tetrozlium assays Fluorescence interference from test compounds, longer incubation Moderate - useful for lower throughput applications
Real-time Viability (RealTime-Glo) Measures viable cell metabolism through luciferase prosubstrate reduction Kinetic monitoring, same wells measured for days, no lysis required Higher reagent costs, signal dependent on metabolic activity Excellent for time-course studies of cytostatic effects
Live-cell Protease Marker (GF-AFC) Cell-permeable fluorogenic substrate cleaved by live-cell proteases Short incubation (0.5-1 hour), enables multiplexing Fluorescence interference, requires healthy cells Good for multiplexed endpoint assays

The selection of appropriate viability and proliferation assays is crucial for accurate assessment of this compound's cellular effects. Each method possesses distinct advantages and limitations that must be considered within experimental design. ATP-based assays like CellTiter-Glo provide superior sensitivity and are less prone to artifacts, making them ideal for high-throughput screening of this compound across multiple cell lines [3]. These assays are particularly valuable because they directly correlate with viable cell number through quantification of ATP, which is rapidly degraded upon cell death.

For researchers investigating the kinetics of response to this compound treatment, real-time viability assays offer significant advantages by enabling continuous monitoring of the same cell population over extended durations (up to 72 hours) [3]. This approach provides rich data regarding the temporal dynamics of this compound response while requiring fewer plates and cells. Alternatively, tetrazolium-based assays like MTT remain popular in academic settings despite limitations, including potential toxicity to cells and the necessity for extended incubation periods [4] [5]. When employing these methods, it is critical to recognize that they measure metabolic activity rather than direct proliferation, which can sometimes lead to misinterpretation of results if cytostatic versus cytotoxic effects are not properly distinguished [5].

Key Experimental Design Parameters for this compound
  • Cell Line Selection: this compound has demonstrated particular potency in hematologic malignancy models, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) cell lines, with median effective concentration <1 µM in proliferation assays [2]. Solid tumor models also show sensitivity, with reported IC₅₀ values ranging from 0.009 μM in COLO205 colorectal cells to 0.164 μM in A549 lung carcinoma cells [1].

  • Dose Range Considerations: Based on clinical phase 1 data, the maximum tolerated dose was established at 125 mg daily, with dose-limiting toxicities observed at 150 mg daily [2]. For in vitro studies, appropriate concentration ranges should encompass the low nanomolar to micromolar range, with particular attention to the clinically achievable concentrations between 10-1000 nM.

  • Temporal Parameters: The incubation time with this compound critically influences experimental outcomes. Most growth inhibition assays employ 72-hour exposures [1], though longer durations may be necessary to account for the cytostatic rather than cytotoxic mechanism of action. Time-course experiments should include measurements at 24, 48, 72, and potentially 96 hours to capture the full dynamics of response.

Experimental Protocols for this compound Proliferation Assessment

Real-Time Cell Confluence and Proliferation Monitoring

The real-time monitoring of cell proliferation and confluence following this compound treatment provides kinetic data that endpoint assays cannot capture, revealing drug effects on growth dynamics and potential delayed responses.

3.1.1 Protocol: Real-Time Proliferation Monitoring with this compound Treatment

Purpose: To kinetically monitor this compound's effects on cell proliferation and confluence over time using label-free or non-destructive detection methods.

Materials:

  • Cell lines sensitive to AKT inhibition (e.g., hematologic malignancy models)
  • This compound (GSK2110183) stock solution (e.g., 10 mM in DMSO)
  • Appropriate cell culture medium and supplements
  • Real-time cell analyzer (e.g., IncuCyte or similar) or RealTime-Glo MT Cell Viability Assay
  • Multi-well plates (96-well or 384-well format)
  • Humidified CO₂ incubator maintained at 37°C

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension at 5-10 × 10³ cells/well in 100 μL complete medium for 96-well plates (adjust for other formats). Seed cells carefully to ensure uniform distribution across wells.

  • Pre-incubation: Allow cells to adhere and recover for 4-6 hours (adherent lines) or proceed directly with suspension cells. For synchronized models, may extend to 24 hours.

  • Drug Preparation: Prepare this compound working concentrations from DMSO stock using serial dilution in complete medium. Include vehicle controls with equivalent DMSO concentration (typically ≤0.1%).

  • Treatment: Add 100 μL of 2× concentrated this compound solutions to wells for final desired concentrations (e.g., 1 nM to 10 μM). Include untreated controls (medium only) and vehicle controls.

  • Real-time Monitoring:

    • For label-free systems: Place plate in real-time cell analyzer in incubator, acquiring phase-contrast images every 2-4 hours for 72-96 hours.
    • For reagent-based systems: Add RealTime-Glo reagents according to manufacturer instructions and measure luminescence at designated timepoints.
  • Data Collection: Continue monitoring for desired duration (typically 72-96 hours), maintaining proper environmental conditions throughout.

Data Analysis:

  • Calculate confluence percentages from image analysis at each timepoint.
  • Generate growth curves by plotting confluence or luminescence against time.
  • Determine area under the curve (AUC) for each treatment condition.
  • Calculate inhibition percentages relative to vehicle controls at selected timepoints.
Endpoint Cell Viability and Proliferation Assays

Endpoint assays provide a snapshot of viability at a specific timepoint after this compound exposure, typically using metabolic markers or ATP content as proxies for cell number.

3.2.1 Protocol: ATP-Based Viability Assessment After this compound Treatment

Purpose: To quantify viable cell number following this compound treatment using ATP content as a sensitive and reliable biomarker.

Materials:

  • Cell lines of interest
  • This compound stock solutions
  • CellTiter-Glo Luminescent Cell Viability Assay or equivalent
  • White-walled multiwell plates (96-well or 384-well)
  • Microplate luminometer
  • Centrifuge with plate adapters

Procedure:

  • Cell Seeding and Treatment: Seed cells at optimized density (typically 1-5 × 10³ cells/well for 96-well format) in 50-100 μL complete medium. Include blank wells with medium only for background subtraction. Pre-incubate for 4-24 hours as appropriate.

  • This compound Exposure: Add prepared this compound dilutions in fresh medium. Include vehicle controls and untreated controls. Use at least n=6 replicates per condition for statistical power.

  • Incubation: Inculture cells for 72 hours at 37°C, 5% CO₂ in a humidified environment [1]. For time-course experiments, include additional timepoints (e.g., 24, 48, 96 hours).

  • ATP Measurement:

    • Equilibrate plate and CellTiter-Glo reagents to room temperature for approximately 30 minutes.
    • Add equal volume of CellTiter-Glo reagent to each well (e.g., 100 μL to 100 μL culture medium).
    • Mix contents for 2 minutes on orbital shaker to induce cell lysis.
    • Allow plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
    • Measure luminescence using a microplate luminometer with integration time of 0.5-1 second/well.

Data Analysis:

  • Subtract background luminescence from blank wells.
  • Normalize data to vehicle control (100% viability) and blank (0% viability).
  • Calculate percentage viability for each this compound concentration.
  • Generate dose-response curves using nonlinear regression analysis.
  • Determine IC₅₀ values from fitted curves using appropriate software (e.g., GraphPad Prism).

Data Interpretation and Analytical Considerations

Distinguishing Cytostatic versus Cytotoxic Effects

A critical consideration when evaluating this compound in proliferation assays is differentiating between cytostatic effects (growth inhibition without immediate cell death) and cytotoxic effects (direct cell killing). The PI3K/AKT pathway primarily regulates cell survival and proliferation rather than directly initiating cell death, making cytostatic effects more likely with acute this compound exposure [5].

Methodological strategies for distinguishing these mechanisms include:

  • Proliferation kinetics: Cytostatic effects typically manifest as decreased slope in growth curves without reduction in initial cell numbers, while cytotoxic effects show immediate decrease in viability.
  • Recovery assays: Wash out this compound after 72 hours and monitor for regrowth over subsequent days - reversible suppression indicates cytostatic mechanism.
  • Multiplexed approaches: Combine viability assays with direct cytotoxicity measurements (e.g., LDH release, caspase activation) [5].
  • Cell death staining: Incorporate dyes like propidium iodide or annexin V to quantify apoptotic and necrotic populations.
Addressing Assay-Specific Artifacts and Limitations

Each viability assay methodology presents unique limitations that must be considered when interpreting this compound data:

  • Metabolic assays (MTT, MTS, resazurin) measure enzyme activity that can be maintained in growth-arrested cells, potentially overestimating true proliferation [5].
  • ATP-based assays, while more directly correlating with viable cell number, may not distinguish between cytostatic and cytotoxic effects without complementary assays.
  • Real-time monitoring approaches provide superior kinetic data but may require specialized equipment and generate large image datasets requiring sophisticated analysis.

Table 2: Troubleshooting Guide for this compound Proliferation Assays

Problem Potential Causes Solutions
High variability between replicates Non-uniform cell seeding, edge effects in plates, inconsistent drug addition Pre-mix cell suspensions thoroughly, use intermediate dilution steps for drug preparation, avoid outer wells or account for evaporation
Shallow dose-response curves Insufficient concentration range, incorrect cell density, too short incubation time Extend concentration range (0.1 nM - 10 μM), optimize cell density for linear growth, extend treatment to 96 hours
Poor signal-to-background ratio Too few cells, excessive drug solvent, assay reagent degradation Optimize seeding density through preliminary experiments, keep DMSO concentration ≤0.1%, prepare fresh assay reagents
Vehicle control shows growth effects Excessive DMSO concentration, vehicle toxicity Reduce DMSO concentration to ≤0.1%, include solvent-only controls in all analyses
Inconsistent results between assays Different mechanisms of detection, temporal factors Use complementary assays, ensure consistent timepoints, validate with known controls

Visualizing Experimental workflows and Signaling Pathways

This compound Mechanism and Experimental Workflow

Diagram 1: this compound mechanism of action and experimental workflow. The diagram illustrates how this compound inhibits the PI3K/AKT signaling pathway and outlines key steps in proliferation assay protocols.

Decision Framework for Assay Selection

G Start Assay Selection for This compound Testing Q1 Need kinetic data or single timepoint? Start->Q1 Kinetic Kinetic Monitoring Q1->Kinetic Kinetic data Endpoint Endpoint Measurement Q1->Endpoint Single timepoint Q2 Throughput requirements? HighThroughput High-Throughput Screening Q2->HighThroughput High throughput LowThroughput Lower Throughput Academic Setting Q2->LowThroughput Moderate/Low throughput Q3 Sensitivity or cost primary concern? Q4 Multiplexing with other assays required? Q3->Q4 Sensitivity priority MTS Tetrazolium Reduction (MTT/MTS) Q3->MTS Cost concerns Resazurin Resazurin Reduction (CellTiter-Blue) Q3->Resazurin Alternative option ATP ATP-based Assay (CellTiter-Glo) Q4->ATP No multiplexing Protease Protease Activity (CellTiter-Fluor) Q4->Protease Yes, multiplexing RealTimeAssay RealTime-Glo MT Cell Viability Assay Kinetic->RealTimeAssay Incucyte Label-free Confluence Monitoring Kinetic->Incucyte Endpoint->Q2 HighThroughput->ATP LowThroughput->Q3

Diagram 2: Decision framework for selecting appropriate viability assays when evaluating this compound effects. The flowchart guides researchers through key considerations including kinetic needs, throughput requirements, and sensitivity concerns.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the effects of this compound on cell proliferation and confluence using standardized, reproducible methods. The integration of mechanistic understanding with practical assay guidelines enables researchers to design robust experiments that yield clinically relevant data on this promising AKT inhibitor. By selecting appropriate assay formats, implementing proper controls, and applying rigorous data interpretation principles, scientists can effectively quantify this compound's anti-proliferative effects across diverse cellular models. The continued systematic investigation of this compound using these standardized approaches will contribute valuable insights toward its potential clinical application in targeted cancer therapy.

References

Application Notes: Afuresertib Plasma Concentration Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib (also known as GSK2110183) is an oral, potent, and selective ATP-competitive pan-AKT inhibitor being investigated for treating various cancers and hematologic malignancies [1] [2] [3]. Monitoring its plasma concentration is crucial in clinical development for determining pharmacokinetic (PK) parameters, establishing a dosing regimen, and assessing relationships between drug exposure and biological activity or toxicity [1].

  • Key Pharmacokinetic Parameters: A phase I study established key PK parameters, showing that this compound is rapidly absorbed and has a half-life supporting once-daily dosing [1]. Key parameters from clinical studies are summarized in the table below.

  • Mechanism of Action and Monitoring Rationale: this compound exerts its antitumor effects by potently inhibiting all three AKT isoforms (AKT1, AKT2, AKT3). It blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis [2] [3] [4]. Monitoring plasma concentrations helps confirm target engagement and pathway modulation.

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of this compound from a phase I study in patients with hematologic malignancies [1].

Table 1: Key Pharmacokinetic Parameters of this compound from a Phase I Study

Parameter Value or Observation Note
Maximum Plasma Concentration (C~max~) Dose proportional at doses >75 mg -
Area Under the Curve (AUC~0-24h~) Dose proportional at doses >75 mg -
Time to Peak Plasma Concentration (T~max~) 1.5 to 2.5 hours post-dose -
Apparent Half-life (t~1/2~) Approximately 1.7 days (about 40 hours) Supports once-daily dosing
Recommended Phase II Dose (RP2D) 125 mg once daily MTD established based on DLTs (liver function test abnormalities)

Detailed Experimental Protocol for Plasma Concentration Monitoring

This protocol outlines the procedures for monitoring this compound plasma concentrations in a clinical trial setting, based on methodologies from a phase I study [1].

1. Sample Collection

  • Timing: Collect blood samples at the following time points relative to dosing:
    • Pre-dose (trough)
    • 0.5, 1, 2, 3, 4, 6, 8, and 24 hours after a single dose (Cycle 0, for single-dose PK).
    • 48 and 72 hours after a single dose (if applicable).
    • Pre-dose and multiple time points post-dose after repeated dosing (e.g., Cycle 1, Day 8, for steady-state PK).
  • Handling: Centrifuge blood samples to separate plasma. Store plasma at -20°C until analysis.

2. Bioanalytical Method

  • Technology: Use a validated specific analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
  • Procedure:
    • Sample Preparation: Thaw plasma samples and use protein precipitation or solid-phase extraction to isolate this compound.
    • Chromatographic Separation: Inject the extract into an LC system for separation.
    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer for detection and quantification. Monitor specific ion transitions for this compound.

3. Pharmacokinetic Analysis

  • Software: Use specialized PK software, such as WinNonlin Professional (version 5.2 or higher).
  • Method: Perform a non-compartmental analysis (NCA) to calculate key PK parameters:
    • C~max~ and T~max~: Observed directly from the plasma concentration-time data.
    • AUC~0-24h~: Calculate using the linear-up/log-down trapezoidal method.
    • Apparent Terminal Half-life (t~1/2~): Estimate from the terminal elimination rate constant (λ~z~), where t~1/2~ = ln(2)/λ~z~.

4. Safety and Efficacy Correlations

  • Data Integration: Correlate PK parameters (e.g., trough concentration, AUC) with clinical endpoints:
    • Toxicity: Monitor for common adverse events like nausea, diarrhea, dyspepsia, and liver function test abnormalities [1] [3].
    • Efficacy: In the phase I study, clinical activity (e.g., partial responses in multiple myeloma) was observed at the monitored exposures [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, which underpins the biological rationale for its use.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP₂ to PIP₃ PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Recruits AKT & PDK1 AKT AKT (Inactive) PIP3->AKT Recruits AKT & PDK1 PDK1->AKT Phosphorylates AKT_P AKT (Active) AKT->AKT_P Activation mTOR mTORC1/ mTORC2 AKT_P->mTOR Activates FOXO FOXO Transcription Factors AKT_P->FOXO Inhibits GSK3 GSK3β AKT_P->GSK3 Inhibits mTOR->AKT mTORC2 Phosphorylates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Apoptosis Apoptosis Inhibition FOXO->Apoptosis Promotes GSK3->CellSurvival Regulates This compound This compound This compound->AKT Inhibits

Diagram 1: this compound inhibits AKT activation within the PI3K/AKT/mTOR pathway, preventing downstream signaling that promotes cell survival and growth.

The experimental workflow for monitoring plasma concentrations, from sample collection to data analysis, is outlined below.

G cluster_0 Phase 1: Sample Collection cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis & Application Administer Drug Administration (125 mg once daily) Schedule Blood Sampling Schedule (Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 24h) Administer->Schedule Processing Sample Processing (Centrifuge, Separate Plasma) Schedule->Processing Storage Plasma Storage (-20°C) Processing->Storage Prep Sample Preparation (Protein Precipitation) Storage->Prep Frozen Plasma LCMS LC-MS/MS Analysis Prep->LCMS Quantification Concentration Quantification LCMS->Quantification NCA Non-Compartmental Analysis (WinNonlin) Quantification->NCA Params PK Parameter Calculation (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) NCA->Params Correlation Exposure-Response & Safety Correlation Params->Correlation

Diagram 2: The three-phase workflow for this compound therapeutic drug monitoring, encompassing sample collection, bioanalysis, and pharmacokinetic data analysis.

Conclusion

The monitoring of this compound plasma concentration via a structured LC-MS/MS protocol is a fundamental component of its clinical development. The established PK profile—characterized by rapid absorption, a half-life of approximately 40 hours, and dose-proportional exposure—supports its continued investigation [1]. Integrating this PK data with pharmacodynamic and clinical safety data is essential for optimizing dosing strategies to maximize therapeutic efficacy while managing toxicity.

References

Afuresertib AKT substrate phosphorylation assays

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib at a Glance

Property Description
Chemical Identity This compound (GSK2110183) [1]
Classification Orally bioavailable, ATP-competitive small-molecule inhibitor [1] [2]
Primary Target Serine/threonine protein kinase Akt (PKB) [1]
Key Indication Potential antineoplastic activity [1]

Target Pathway: PI3K/Akt Signaling

The PI3K/Akt pathway is a critical signal transduction cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers [3] [4]. The following diagram illustrates the activation mechanism of Akt and the inhibitory action of this compound.

G Akt Activation Pathway & this compound Inhibition Growth_Factor Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane Akt_T308 pAkt (T308) (Partially Active) PDK1->Akt_T308 Phosphorylates T308 mTORC2 mTORC2 Akt_Active pAkt (T308, S473) (Fully Active) mTORC2->Akt_Active Phosphorylates S473 Akt_T308->Akt_Active Cell_Survival Cell Survival Proliferation Akt_Active->Cell_Survival Promotes Substrates GSK3β, FOXO, PRAS40 p21, 4E-BP1 Akt_Active->Substrates Phosphorylates This compound This compound This compound->Akt_Active Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Converts PIP3 to PIP2

This compound acts as an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its activation and subsequent phosphorylation of downstream substrates involved in cell survival and growth [1] [2].

Quantitative Inhibition Profile of this compound

The potency of this compound was established through kinase activity assays, showing strong inhibition across all Akt isoforms [1].

Kinase Target This compound Potency (Ki or IC50) Experimental Notes
Akt1 Ki = 0.08 nM [1] Filter binding assay or progress curve analysis [1]
Akt2 Ki = 2 nM [1]
Akt3 Ki = 2.6 nM [1]
AKT1 (E17K mutant) EC₅₀ = 0.2 nM [1] Common oncogenic mutant [1]
Other Kinases (ROCK, PKC) IC₅₀ = 100 - 510 nM [1] Demonstrates selectivity for Akt over other AGC family kinases [1]

Cellular Assay Protocols

Cell Proliferation Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (EC₅₀) [1].

  • Key Steps: [1]

    • Cell Plating: Seed hematological or solid tumor cell lines in 96-well plates.
    • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0-30 µM) for 72 hours.
    • Viability Measurement: Add CellTiter-Glo reagent to measure ATP content as a proxy for viable cells.
    • Data Analysis: Fit the dose-response data using a 4- or 6-parameter algorithm to calculate EC₅₀ values.
  • Application Note: Approximately 65% of hematological cell lines were sensitive to this compound (EC₅₀ < 1 µM), compared to 21% of solid tumor cell lines [1].

Western Blot Analysis of Akt Substrate Phosphorylation

This method assesses the functional inhibition of Akt signaling by monitoring changes in phosphorylation levels of its downstream substrates [1] [5].

  • Key Steps: [1] [5]

    • Cell Treatment & Lysis: Treat cells with this compound at varying concentrations and times. Lyse cells using CHAPS or RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Separation & Transfer: Separate proteins (e.g., 15-30 µg per sample) by SDS-PAGE (4-12% Bis-Tris gel) and transfer to PVDF membranes.
    • Antibody Probing: Probe membranes with primary antibodies against p-GSK3β, p-FOXO1/FOXO3a, p-PRAS40, and p-4E-BP1, followed by HRP-conjugated secondary antibodies.
    • Detection: Develop blots using enhanced chemiluminescence (ECL) substrate.
  • Application Note: this compound produces a concentration-dependent reduction in the phosphorylation of multiple Akt substrates, confirming target engagement in cells [1].

Apoptosis Assay by Annexin V Staining

This protocol measures this compound-induced programmed cell death [5].

  • Key Steps: [5]
    • Cell Treatment: Treat cells (e.g., MM cell lines) with this compound for 48-72 hours.
    • Staining: Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
    • Flow Cytometry: Analyze stained cells using a flow cytometer. Calculate specific apoptosis: 100 × (% induced apoptotic cells - % spontaneous apoptotic cells) / (100 - % spontaneous apoptotic cells).

Experimental Workflow for In Vitro Characterization

The overall process for characterizing this compound's activity involves sequential in vitro and cellular experiments, as illustrated below.

G In Vitro Characterization Workflow for this compound Start Start Kinase_Assay Biochemical Kinase Assay (Determine Ki/IC50) Start->Kinase_Assay Cell_Viability Cell Proliferation Assay (Determine EC50) Kinase_Assay->Cell_Viability Validate Cellular Activity Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot Confirm Pathway Modulation Apoptosis Apoptosis & Cell Cycle (Mechanistic Phenotypes) Western_Blot->Apoptosis Elucidate Mechanism Combination Combination Studies (e.g., with IMiDs) Apoptosis->Combination Develop Therapeutic Strategy

Research Applications & Synergistic Combinations

  • Single Agent Activity: this compound exhibits single-agent clinical activity against hematological malignancies [5].
  • Synergistic Combinations: Preclinical studies demonstrate enhanced antitumor effects when this compound is combined with:
    • Pomalidomide + Dexamethasone: In multiple myeloma, this combination synergistically enhanced caspase activation, suppressed IRF4, and impaired elF4E-mediated translation, leading to reduced cell viability and increased apoptosis [5].
    • Cisplatin: this compound significantly enhanced cisplatin-induced cytotoxicity in malignant pleural mesothelioma cells [2].

References

Afuresertib liver function test abnormalities management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Profile of Afuresertib

In a phase I clinical trial involving patients with advanced hematologic malignancies, liver function test abnormalities were identified as dose-limiting toxicities (DLTs) for this compound.

  • Maximum Tolerated Dose (MTD): The MTD was established at 125 mg per day because two patients in the 150 mg cohort experienced dose-limiting toxicities in the form of liver function test abnormalities [1].
  • Other Frequent Adverse Events: The most common treatment-related adverse events were gastrointestinal, including nausea, diarrhea, and dyspepsia [1] [2].

The table below summarizes the key safety data from the clinical trial:

Safety Parameter Findings for this compound
Established MTD 125 mg per day [1]
Dose-Limiting Toxicity (DLT) Liver function test abnormalities (observed at 150 mg/day) [1]
Most Frequent Adverse Events Nausea, diarrhea, dyspepsia, fatigue, reflux, anorexia [1] [2]

General Management of Drug-Induced Liver Injury

While the search results lack specific protocols for lab-based investigation of this compound's hepatotoxicity, the general clinical approach to managing drug-induced liver injury (DILI) is well-established. The following workflow outlines the core principles, which can serve as a conceptual framework for researchers designing in vitro or in vivo toxicity studies.

Start Suspected Drug-Induced Liver Injury (DILI) Eval Evaluation Start->Eval Pattern Identify Injury Pattern Eval->Pattern Hepato Hepatocellular ↑ ALT/AST Pattern->Hepato Cholestatic Cholestatic ↑ Alkaline Phosphatase Pattern->Cholestatic Mixed Mixed Pattern Pattern->Mixed Stop Discontinue Offending Agent Hepato->Stop Cholestatic->Stop Mixed->Stop Monitor Monitor LFTs for Resolution Stop->Monitor Support Provide Supportive Care (e.g., for symptoms like pruritus) Stop->Support Assess Assess for Progression to ALF Monitor->Assess Transplant Consider Liver Transplant Assess->Transplant If ALF & poor prognosis

The core principles reflected in the workflow are [3]:

  • Discontinuation: The single most important step in managing DILI is immediate withdrawal of the offending drug.
  • Pattern Recognition: Laboratory tests help classify the injury as hepatocellular (predominant elevation of alanine aminotransferase, ALT), cholestatic (predominant elevation of alkaline phosphatase, ALP), or mixed.
  • Monitoring and Support: Patients require close monitoring of liver tests for resolution after the drug is stopped. Treatment is primarily supportive, as there are few specific antidotes outside of cases like acetaminophen toxicity.
  • Escalation: In rare cases that progress to acute liver failure (ALF), evaluation for a liver transplant is critical.

Frequently Asked Questions for Researchers

  • What is the clinical significance of this compound's liver toxicity? The liver function test abnormalities were serious enough to be designated as dose-limiting toxicities, directly leading to the determination of a maximum tolerated dose of 125 mg per day for further clinical studies [1].

  • Are there specific biomarkers for this compound-induced hepatotoxicity? The available clinical data only mention standard liver function tests (LFTs). Research into novel biomarkers for DILI (e.g., micro-RNAs) is ongoing, but none are yet specific for this compound [3].

  • How can DILI be distinguished from other liver conditions in a clinical trial setting? Diagnosis requires a high index of suspicion and exclusion of other causes, such as viral hepatitis, autoimmune hepatitis, and biliary obstruction, through a thorough patient history, serological tests, and imaging [3].

References

Core Knowledge: Afuresertib and Common Resistance Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

To effectively troubleshoot, it's crucial to first understand the drug and the common challenges associated with its resistance.

  • What is Afuresertib? this compound (GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor. It targets AKT1, AKT2, and AKT3, which are key nodes in the PI3K/AKT/mTOR signaling pathway—a critical driver of cell survival, growth, and proliferation in many cancers [1] [2] [3].
  • Clinical Context: A recent phase 2 trial in platinum-resistant ovarian cancer showed that adding this compound to paclitaxel did not significantly improve survival in the overall population. However, a trend towards improved progression-free survival was observed in patients with a specific biomarker (pAKT >1), suggesting that understanding and targeting resistance could unlock its potential [4] [5] [6].

The table below summarizes the primary documented and hypothesized mechanisms of resistance to AKT inhibitors like this compound.

Mechanism Category Specific Example Description & Impact
Bypass Pathway Activation Reactivation of MAPK pathway [7] [8] Mutations in NRAS, BRAF, or upstream Receptor Tyrosine Kinases (RTKs) reactivate ERK signaling, bypassing AKT blockade.
Bypass Pathway Activation Upregulation of AXL [7] High expression of the RTK AXL is found in relapsed melanomas, promoting survival through alternative pathways.
Bypass Pathway Activation YAP/TAZ Pathway Activation [8] Nuclear translocation of YAP/TAZ promotes expression of cell cycle molecules, driving proliferation despite AKT inhibition.
Pathway Mutations/ Alterations PTEN Loss [7] [8] Loss of the tumor suppressor PTEN leads to constitutive activation of PI3K signaling, upstream of AKT, diminishing the drug's effect.
Pathway Mutations/ Alterations AKT Mutations [8] Activating mutations in AKT itself (e.g., AKT1 E17K) can sustain pathway activity even in the presence of an inhibitor.
Transcriptional Rewiring MITF Amplification/Upregulation [7] Amplification or drug-induced upregulation of MITF increases anti-apoptotic survival genes, allowing cells to evade cell death.

Experimental Guide for Investigating Resistance

When resistance is suspected in your models, the following workflow and detailed protocols can help identify the underlying cause.

The following diagram illustrates a systematic workflow for investigating the mechanism of resistance.

G Start Suspected Resistance to this compound PC1 Proliferation & Viability Assay Confirm resistance in cell models Start->PC1 PC2 Western Blot Analysis Monitor pAKT(S473), total AKT, pERK, total ERK PC1->PC2 Decision1 Is MAPK pathway reactivated? PC2->Decision1 PC3 Investigate upstream drivers: - RTK Array (e.g., AXL, IGF-1R) - RAS/BRAF Mutation Profiling Decision1->PC3 Yes PC4 Focus on PI3K/AKT pathway: - Genetic sequencing (AKT, PTEN) - Assess other bypass pathways (YAP/TAZ) Decision1->PC4 No End Validate Mechanism & Design Combination Therapy PC3->End PC4->End

Detailed Experimental Protocols

1. Confirming Resistance & Pathway Analysis

  • Proliferation/Viability Assay:
    • Method: Seed your resistant cell line and a parental control in 96-well plates. Treat with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. Use CellTiter-Glo or MTS assay to quantify viability.
    • Data Output: Calculate IC50 values. A significant rightward shift in the IC50 curve confirms acquired resistance [1] [3].
  • Western Blot for Key Signaling Nodes:
    • Method: Culture resistant and parental cells in serum-starved conditions. Treat with this compound (e.g., at the IC50 of the parental line) for 2-6 hours. Lyse cells and perform Western blotting.
    • Critical Antibodies:
      • PI3K/AKT Pathway: pAKT (Ser473), total AKT, pPRAS40, pS6.
      • MAPK Pathway: pERK1/2 (Thr202/Tyr204), total ERK.
    • Troubleshooting: If pERK remains high despite this compound treatment, this strongly indicates MAPK pathway reactivation as a resistance mechanism [7] [8].

2. Investigating MAPK Pathway Reactivation

  • Phospho-Receptor Tyrosine Kinase (RTK) Array:
    • Method: Use a commercial phospho-RTK array kit. Process protein lysates from resistant and parental cells according to the manufacturer's protocol.
    • Data Analysis: Compare the signal intensity for dozens of RTKs. Overexpression or hyperphosphorylation of RTKs like AXL, EGFR, or PDGFR identifies potential drivers of MAPK reactivation [7] [8].
  • Targeted Next-Generation Sequencing (NGS):
    • Panel: Use an NGS panel covering genes in the MAPK pathway (NRAS, KRAS, BRAF, MEK1/2).
    • Application: Identify acquired mutations that confer resistance, such as activating NRAS or MEK mutations [8].

3. Investigating PI3K/AKT Pathway Alterations

  • Genetic Sequencing:
    • Targets: Sequence AKT1/2/3 (especially for E17K-like mutations) and assess PTEN status via sequencing and IHC for loss of expression [8].
  • Cellular Localization Assay (YAP/TAZ):
    • Method: Perform immunofluorescence staining for YAP/TAZ in resistant vs. parental cells. Use DAPI for nuclei.
    • Output: Increased nuclear localization of YAP/TAZ indicates activation of this bypass pathway [8].

Frequently Asked Questions (FAQs)

Q1: Our in vivo models developed resistance to this compound monotherapy. What are the most promising combination strategies?

  • A: Based on resistance mechanisms, rational combinations include:
    • With MEK Inhibitors (e.g., Trametinib): This is a strong strategy when MAPK pathway reactivation is detected. Preclinical data shows enhanced anti-tumor effects in models like KRAS-mutant pancreatic cancer [2] [7] [8].
    • With Proteasome Inhibitors (e.g., Bortezomib): Preclinical models of multiple myeloma show a synergistic interaction, providing a rationale for this combination [2].
    • With Chemotherapy (e.g., Paclitaxel): Clinical trials have explored this combination. While the overall success was limited, biomarker-selected patients (pAKT-high) may still benefit [4] [5].

Q2: Are there any validated biomarkers for predicting response or resistance to this compound?

  • A: Yes, though they are still being refined.
    • pAKT Levels: High levels of phosphorylated AKT (pAKT) in tumor tissue have been suggested as a potential predictive biomarker for better response, as seen in the ovarian cancer trial [4] [6].
    • PTEN Loss: Loss of PTEN function, leading to constitutive PI3K pathway activation, is a recognized mechanism of intrinsic and acquired resistance [7] [8].
    • Genetic Alterations: Tumors with activating mutations in the PI3K/AKT pathway itself (e.g., AKT1 E17K) may be more sensitive, though they can also develop resistance through the mechanisms described above [8].

Q3: We see a drop in pAKT after treatment, but the cells continue to proliferate. What does this mean?

  • A: This is a classic sign of bypass track resistance. The drug is effectively inhibiting its direct target (AKT), but the cancer cells are using an alternative pathway to drive proliferation and survival. Your immediate focus should be on analyzing the activity of the MAPK pathway (pERK) and other pathways like those driven by YAP/TAZ or AXL [7] [8].

References

Afuresertib Biomarker FAQs for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the most promising biomarker for selecting patients for afuresertib therapy?

The most promising candidate biomarker is a high level of phospho-AKT (pAKT) protein, as measured by immunohistochemistry (IHC) [1] [2]. Data from the phase 2 PROFECTA-II trial suggests that patients with elevated pAKT may derive greater benefit from the combination of this compound and paclitaxel.

  • Supporting Data: The table below summarizes the key efficacy outcomes from the PROFECTA-II trial based on pAKT status [1] [2].
Biomarker Status Treatment Arm Median PFS (Months) Hazard Ratio (HR) for PFS
pAKT > 1 (IHC) This compound + Paclitaxel 5.4 0.4 (95% CI: 0.12-1.00)
pAKT > 1 (IHC) Paclitaxel 2.9
pAKT ≤ 1 (IHC) This compound + Paclitaxel 4.4 0.7 (95% CI: 0.39-1.27)
pAKT ≤ 1 (IHC) Paclitaxel 2.9
ITT Population This compound + Paclitaxel 4.3 0.7 (95% CI: 0.5-1.1)
ITT Population Paclitaxel 4.1
  • Interpretation: Patients with the pAKT biomarker (IHC >1) showed a more substantial reduction in the risk of disease progression or death (HR=0.4) when treated with the combination therapy compared to those without the biomarker (HR=0.7) and the overall intention-to-treat (ITT) population [1] [2].

Q2: What is the experimental protocol for assessing the pAKT biomarker?

The assessment of pAKT follows a standard IHC protocol on tumor tissue samples. The specific method used in the PROFECTA-II trial is outlined below.

  • Method: Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections [1] [2].
  • Workflow:
    • Sectioning: Cut FFPE tissue blocks into 4-5 µm sections.
    • Deparaffinization and Rehydration: Pass slides through xylene and a graded series of alcohols.
    • Antigen Retrieval: Use a heat-induced epitope retrieval method with an appropriate buffer (e.g., citrate-based).
    • Blocking: Block endogenous peroxidase and non-specific protein binding.
    • Primary Antibody Incubation: Apply a validated anti-pAKT (phospho-AKT) antibody at a predetermined optimal dilution. Incubate, then wash.
    • Detection: Apply a labeled secondary antibody and detection system (e.g., HRP-based).
    • Visualization: Use a chromogen like 3,3'-Diaminobenzidine (DAB) to visualize antibody binding.
    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
    • Scoring: Evaluate stained slides under a microscope. The PROFECTA-II trial used an IHC score (H-score) and defined biomarker positivity as pAKT >1 [1] [2].

The following diagram illustrates the core signaling pathway targeted by this compound and the point of biomarker measurement.

G GF Growth Factor Receptors PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT_i AKT (Inactive) PIP3->AKT_i Recruits AKT_a pAKT (Active) AKT_i->AKT_a Phosphorylation (Biomarker Measurement Point) mTOR mTOR & Other Effectors AKT_a->mTOR Activates Outcomes Cell Survival Proliferation Growth mTOR->Outcomes Drives This compound This compound (AKT Inhibitor) This compound->AKT_a Inhibits

Pathway & Biomarker Diagram: This graph shows the PI3K/AKT/mTOR signaling pathway. This compound inhibits activated, phosphorylated AKT (pAKT), which is the key biomarker measured.

Q3: Are there other biomarker strategies being explored for this compound?

  • Genomic Alterations: The PROFECTA-II trial included exploratory analysis of PI3K/AKT/PTEN pathway alterations and BRCA1/2 mutations [2]. While the primary biomarker signal was for pAKT, these genetic alterations remain of interest for understanding pathway activity and patient stratification.
  • AI-Driven Indication Finding: Research by Predictive Oncology used active machine learning on tumor samples to identify this compound as a candidate for repurposing in specific ovarian and colon tumor subtypes [3] [4]. This approach highlights a modern, data-driven method to discover new biomarker-defined patient populations beyond the original clinical trial indications.

Q4: What are the key considerations for troubleshooting biomarker assays in this context?

  • Pre-analytical Variables: Focus on tissue handling. Factors like cold ischemia time (time from resection to fixation) and fixation protocol (type of fixative, duration) can significantly impact phospho-epitope preservation and IHC results.
  • Analytical Validation: Ensure the anti-pAKT antibody and IHC protocol are rigorously validated for specificity and sensitivity. Include appropriate controls (positive, negative, no-primary antibody) in every run.
  • Scoring Reproducibility: Implement a robust and standardized scoring system (e.g., H-score). Establish inter-observer concordance among pathologists to ensure results are consistent and reliable.

Key Takeaways for Experimental Design

  • Biomarker of Interest: Prioritize the assessment of pAKT levels via IHC when designing studies involving this compound in platinum-resistant ovarian cancer.
  • Patient Stratification: The pAKT biomarker may help enrich the study population for patients more likely to respond to therapy, though further validation is required [1] [2].
  • Future Directions: Explore integrating pAKT IHC with genomic profiling of the PI3K/AKT/PTEN pathway and novel AI methods to refine patient selection strategies [2] [4].

References

Afuresertib treatment interruption guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Common Adverse Events & Suggested Management

The following table summarizes the most frequent treatment-related adverse events (AEs) associated with afuresertib and suggested general management strategies, which are common reasons for treatment interruption or dose modification [1] [2].

Adverse Event Frequency in Clinical Trials (approx.) Suggested Management / Action
Diarrhea 20.5% - 64.6% [1] [3] Provide anti-diarrheal medication (e.g., loperamide). Ensure hydration. Monitor for severity.
Nausea 23.3% - 35.6% [1] [2] Administer anti-emetics. Recommend taking this compound with food.
Fatigue 16.4% [1] Assess severity and rule out other causes. Supportive care.
Rash 28% (for a related AKT inhibitor) [1] Topical corticosteroids and antihistamines.
Hyperglycemia 30% (for a related AKT inhibitor) [1] Monitor blood glucose levels. May require intervention with anti-hyperglycemic agents.
Liver Function Test (LFT) Abnormalities Dose-Limiting Toxicity (DLT) [1] [2] Regular monitoring is critical. Interruption and dose reduction are likely necessary.
Anemia 54.5% [3] Monitor complete blood count. May require dose delay or supportive care.
Neutropenia 50.5% [3] Monitor complete blood count. May require dose delay and growth factor support.

Clinical Dosing & Toxicity Overview

Understanding the established clinical dosing and defining toxicities is crucial for managing interruptions.

  • Established Maximum Tolerated Dose (MTD): 125 mg once daily [1] [2].
  • Common Dose-Limiting Toxicities (DLTs): The DLTs observed during dose escalation, which define the MTD, were primarily deranged liver function tests (LFTs) [1] [2]. For a related AKT inhibitor, hyperglycemia and hypoglycemia were also noted as DLTs [1].
  • Real-World Interruption Rates: In a phase II trial, 76.8% of patients experienced a treatment interruption due to an adverse event, and 20.2% discontinued this compound permanently due to a TEAE [3].

Experimental Protocol for Monitoring Toxicity

Based on the clinical trial data, here is a summary of a potential monitoring protocol to guide laboratory assessments for detecting adverse events requiring treatment interruption.

Objective: To systematically monitor for common and serious adverse events associated with this compound in a preclinical or clinical research setting. Methodology:

  • Clinical Assessment: Monitor and document gastrointestinal symptoms (nausea, diarrhea, dyspepsia) daily in subject logs [1] [2].
  • Laboratory Monitoring:
    • Hematology: Perform complete blood counts (CBC) weekly, especially monitoring for anemia and neutropenia [3].
    • Blood Chemistry: Conduct comprehensive metabolic panels weekly, with close attention to:
      • Liver Function Tests (LFTs): Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Bilirubin. These are critical for detecting the known DLT [1] [2].
      • Glucose Metabolism: Fasting plasma glucose and/or HbA1c [1] [4].
  • Data Analysis: Grade all adverse events according to standard criteria (e.g., CTCAE). Correlate laboratory abnormalities with clinical symptoms. The decision to interrupt dosing should be based on the severity and persistence of the event, with reference to the established DLTs.

The following diagram illustrates the decision-making workflow for this compound treatment interruption based on the observed toxicities.

Start Patient on this compound Monitor Routine Monitoring: - Clinical Symptoms - CBC - Liver Function (LFTs) - Blood Glucose Start->Monitor Assess Assess for Adverse Event (AE) Monitor->Assess CTCAE Grade AE per CTCAE Assess->CTCAE G1 Grade 1 AE CTCAE->G1 G2 Grade 2 AE (Persistent or Intolerable) CTCAE->G2 G3 Grade 3/4 AE or LFT Abnormality (DLT) CTCAE->G3 ManageG1 Continue dosing. Provide symptomatic care (e.g., anti-diarrheals, anti-emetics). G1->ManageG1 ManageG2 Consider treatment interruption until ≤ Grade 1. Resume at same or reduced dose. G2->ManageG2 ManageG3 INTERRUPT TREATMENT. Manage medically. Dose reduction required upon resolution. G3->ManageG3 ManageG1->Monitor Continue Monitoring ManageG2->Monitor Resume & Monitor ManageG3->Monitor Resolve & Monitor

References

Established Dosing & Toxicity Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dosing and safety findings from clinical trials, which form the basis for dose adjustment decisions.

Trial Population Recommended Dose Common Adverse Events (≥25% incidence) Dose-Limiting Toxicities (DLTs) & Key Management Triggers
Advanced Hematologic Malignancies (Phase 1 Monotherapy) [1] 125 mg once daily (MTD) Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) [1] DLT: Liver function test (LFT) abnormalities. MTD was established at 125 mg due to 2 DLTs at the 150 mg dose [1].
Recurrent Platinum-Resistant Ovarian Cancer (Phase 1b, combined with carboplatin/paclitaxel) [2] 125 mg once daily (MTD) Diarrhea, Fatigue, Nausea, Alopecia, Vomiting, Neutropenia [2] DLT: Grade 3 rash. The combination therapy's MTD was also 125 mg [2].

Experimental Protocol Context

The provided data comes from clinical trial methodology, which can inform the design of your preclinical investigations.

  • Dosing Determination: The 125 mg daily dose was identified as the MTD using a standard "3 + 3" dose escalation design. In this design, cohorts of patients receive escalating doses until a pre-defined number of DLTs are observed, establishing the maximum safe dose [1] [2].
  • Safety Monitoring: In these trials, safety was assessed through frequent clinical evaluations and laboratory tests, including weekly monitoring during the first treatment cycle [1]. This highlights the parameters (clinical observations, LFTs, hematology) that should be closely tracked in experimental models to gauge compound toxicity.

Troubleshooting & FAQ for Researchers

Here are answers to common questions that may arise during experiment planning.

Q1: What is the recommended starting dose for Afuresertib in a new in vivo study?

  • A: The clinical data supports a starting dose of 125 mg/kg once daily for oral administration in mouse models, as this was the established MTD in humans. For combination with chemotherapeutic agents like carboplatin and paclitaxel, this dose has also been shown to be tolerable [2].

Q2: What are the critical toxicities that would necessitate dose interruption or reduction?

  • A: Based on clinical trials, the most critical toxicities to monitor are:
    • Severe Rash: The occurrence of Grade 3 rash was a defined DLT [2].
    • Hepatotoxicity: Elevations in liver transaminases (LFT abnormalities) were also identified as DLTs [1].
    • Gastrointestinal Toxicity: While common, persistent or severe diarrhea, nausea, or vomiting may also require intervention [1] [2].

Q3: How can I manage common adverse effects like diarrhea and nausea in animal models?

  • A: Although the clinical studies do not specify management protocols, the high incidence of gastrointestinal events suggests that researchers should implement proactive monitoring for signs of dehydration, weight loss, and reduced activity in study animals, which are indicators of poor clinical tolerance.

To help visualize the decision process for dose management derived from this clinical data, the following flowchart outlines the key triggers and actions:

afuresertib_dosing This compound Dose Management Decision Guide Start Administer this compound (125 mg/kg/day) Monitor Monitor for Toxicity Start->Monitor GI Observe GI Effects: Diarrhea, Nausea, Vomiting Monitor->GI Common Event Rash Observe Severe (Grade 3) Rash Monitor->Rash Critical DLT LFT Observe Liver Function Test Abnormalities Monitor->LFT Critical DLT ActionGI Supportive Care: Monitor Hydration & Weight GI->ActionGI ActionDoseLimit Consider Dose Reduction or Treatment Interruption Rash->ActionDoseLimit LFT->ActionDoseLimit Assess Re-assess Tolerance ActionGI->Assess ActionDoseLimit->Assess Assess->Monitor Continue Dosing

References

Afuresertib solubility stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Recommended Formulations

The table below summarizes the key solubility data and in vitro/ in vivo formulation recipes from the search results.

Application Solvent System Concentration / Dosage Additional Notes
In Vitro (Stock Solution) DMSO [1] [2] 100 mg/mL (215.62 mM) [1] Sonication is recommended to achieve full dissolution [1].
In Vivo Administration 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2] 4 mg/mL [1] Solvents should be added sequentially, and the solution should be clarified before moving to the next step. Heating and/or sonication can be used if necessary [1].

Biological Activity & Key Experimental Protocols

Afuresertib is a potent, ATP-competitive inhibitor of AKT kinase, with Kis of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively [1] [2]. Here are detailed protocols for key experiments citing this compound.

Enzyme Assay (Proliferation/Growth Inhibition)

This protocol measures the growth inhibition of cancer cells by this compound.

  • Cell Plating: Plate cells (e.g., MPM cells) in 96-well plates at a density of 2.5 x 10³ cells per well and incubate for 24 hours at 37°C [2].
  • Compound Treatment: Incubate cells for 72 hours in a medium containing this compound across a range of concentrations (e.g., from 0.01 μM to 50 μM) [2].
  • Viability Measurement: Add MTT solution to each well and incubate for 4 hours. Subsequently, add lysis buffer (10% SDS in 0.01 mol/L hydrogen chloride) and incubate overnight. Measure the absorbance at 550 nm [2].
  • Data Analysis: Calculate EC₅₀ values from the inhibition curves using a 4- or 6-parameter fitting algorithm [2].
Cell-based Assay (Apoptosis Analysis)

This protocol evaluates the induction of apoptosis by this compound using Annexin V (AxV) and Propidium Iodide (PI) staining.

  • Cell Plating: Seed cells (e.g., ACC‐MESO‐4 and MSTO‐211H) in six-well plates at a density of 1 × 10⁵ cells per well and incubate for 24 hours at 37°C [2].
  • Compound Treatment: Incubate the cells with the indicated concentrations of this compound [2].
  • Staining: After treatment, incubate the cells with AxV–FITC and PI (10 μg/mL) for 15 minutes at room temperature [2].
  • Detection: Determine fluorescence intensities by performing FACS analysis with an instrument like a FACSCantoII [2].
Animal Protocol (In Vivo Efficacy)

This describes the method used to assess the anti-tumor efficacy of this compound in mouse xenograft models.

  • Formulation: Dissolve this compound in 20% polyethylene glycol (PEG) 400 / 1% DMSO [2].
  • Administration: Administer orally to female athymic nude or SCID mice bearing tumors (e.g., BT474 or SKOV3 xenografts) at doses of 25, 50, or 100 mg/kg [2].
  • Dosing Schedule: The compound was typically administered daily for 21 days, and tumor growth inhibition (TGI) was calculated [2].

Mechanism of Action & Signaling Pathway

This compound is an orally bioavailable inhibitor that binds to the ATP-binding site of AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway [3]. This pathway is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.

The following diagram illustrates the signaling pathway and where this compound acts:

G GF Growth Factors RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to Membrane PDK1 PDK1 PDK1->AKT_inactive mTORC2 mTORC2 mTORC2->AKT_inactive AKT_active AKT (Active) AKT_inactive->AKT_active Phosphorylation FOXO FOXO Transcription Factors AKT_active->FOXO Inhibits GSK3 GSK3 AKT_active->GSK3 Inhibits mTORC1 mTORC1 AKT_active->mTORC1 Activates Apoptosis Apoptosis Inhibition FOXO->Apoptosis Promotes Proliferation Cell Proliferation GSK3->Proliferation Restrains Survival Cell Survival mTORC1->Survival mTORC1->Proliferation Metabolism Cell Metabolism mTORC1->Metabolism This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AKT_active Blocks Activity

Troubleshooting Common Experimental Issues

  • Poor Solubility in DMSO: If you have difficulty dissolving this compound to make a 100 mg/mL stock solution, ensure you are using high-quality, fresh DMSO and employ sonication as recommended [1]. Avoid prolonged or excessive heating that could degrade the compound.
  • Precipitation in Aqueous Buffers: When diluting the DMSO stock into cell culture media, rapid precipitation can occur. It is critical to ensure the final DMSO concentration is kept low (typically ≤0.1-0.5%). Adding the stock dropwise while vortexing the media can help.
  • Instability in Culture Medium: For long-term cell treatment experiments, prepare fresh working dilutions from the stock solution for each use. The stability of this compound in aqueous solutions or cell culture media over time has not been explicitly detailed, so this precaution is advised.
  • Lack of Expected Biological Effect: If the desired cellular response (e.g., decreased phosphorylation of AKT substrates like GSK-3β and FOXO, G1 phase arrest) is not observed, verify the activity of your stock solution in a positive control cell line known to be sensitive to AKT inhibition [2]. Also, confirm that your assay conditions (serum concentration, treatment duration) are appropriate.

References

Summary of the Improved Synthesis Process

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study introduced a new preparation process for Afuresertib that is more environmentally friendly and offers a dramatically improved overall yield [1].

The table below quantifies the key improvements of the new process over the previous method:

Process Metric Previous Process New Process (Luo et al., 2025)
Overall Yield 18% [1] 37% [1]
Number of Steps 11 steps [1] 10 steps [1]
Key Optimized Reaction Mitsunobu reaction (Yield: 54%) [1] Mitsunobu reaction (Yield: 84%) [1]
Hazardous Reagents Borane, anhydrous hydrazine, bromine [1] Replaced with sodium borohydride and hydrazine hydrate [1]

Detailed Experimental Protocol

The following workflow outlines the novel synthetic route for this compound, highlighting the parallel synthesis of two key intermediates and their final condensation [1].

synth_flow cluster_thiophene Thiophenecarboxylic Acid Intermediate (5) Synthesis cluster_phenylalanine Amino Acid Derivative Intermediate (10) Synthesis Start Start: 4-Bromothiophene-2-carbaldehyde (17) T1 Chlorination Start->T1 End End: this compound T2 Suzuki Coupling T1->T2 T3 Secondary Chlorination T2->T3 T4 Oxidation T3->T4 T5 Intermediate 5 T4->T5 Final Condensation & Final Deprotection T5->Final P1 (S)-2-amino-3-(3-fluorophenyl)propanoic acid (6) P2 Reduction P1->P2 P3 Boc Protection P2->P3 P4 Substitution Reaction P3->P4 P5 Deprotection P4->P5 P6 Intermediate 10 P5->P6 P6->Final Final->End

FAQs and Troubleshooting Guide

Here are some specific issues and solutions that researchers might encounter:

  • Q: The yield for my Mitsunobu reaction to form the phthalimide intermediate is low. How can I improve it?

    • A: The 2025 study specifically optimized the Mitsunobu reaction conditions, increasing the yield from 54% to 84% [1]. While the exact new conditions are not detailed in the abstract, ensuring the use of fresh, dry reagents (PPh₃ and DIAD) and strict control of reaction temperature and atmosphere are critical. Refer to the full text of the study for the precise protocol [1].
  • Q: The original synthesis uses hazardous reagents like borane and bromine. Are there safer alternatives?

    • A: Yes. The new process successfully replaces explosive borane with sodium borohydride (NaBH₄) for the reduction step. It also avoids highly corrosive bromine by switching the starting material to 4-bromothiophene-2-carbaldehyde [1].
  • Q: Is this new synthesis process scalable?

    • A: According to the authors, the new route demonstrates high repeatability at a 10-gram scale, indicating it is suitable for the bulk synthesis required for ongoing clinical trials [1].

Key Optimization Strategies

The workflow below summarizes the core strategies that contributed to the successful yield improvement.

strategy Goal Goal: Improve this compound Synthesis S1 Route Streamlining Goal->S1 S2 Hazardous Reagent Substitution Goal->S2 S3 Key Reaction Optimization Goal->S3 A1 Reduced total steps from 11 to 10 S1->A1 A2 Improved safety and process greenness S2->A2 A3 Mitsunobu reaction yield increased to 84% S3->A3 Outcome Outcome: Yield doubled from 18% to 37% A1->Outcome A2->Outcome A3->Outcome

I hope this structured technical information is helpful for your support center. The full research article from Springer likely contains more granular experimental details, such as specific temperatures, concentrations, and reaction times, which would be invaluable for your users [1].

References

Afuresertib hazardous reagent replacement

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib: Safety & Handling Profile

This compound is an investigational, orally bioavailable small molecule inhibitor that targets the AKT kinase [1] [2]. The following table summarizes key information for laboratory handling and research use.

Attribute Description
Mechanism of Action Potent, ATP-competitive pan-AKT inhibitor (inhibits AKT1, AKT2, AKT3) [2].
Primary Hazards / Most Common Adverse Events Diarrhea, nausea, anemia, neutropenia, fatigue, leukopenia, liver function test abnormalities, hyperglycemia [3] [4] [2].
Established Maximum Tolerated Dose (MTD) 125 mg daily [4] [2].
Recommended Handling Standard safe handling practices for investigational cytotoxic agents. Requires monitoring for hematological, gastrointestinal, and hepatic toxicity.

Alternative Strategies in Drug Development

While a direct replacement reagent is not identified, current research explores two main strategies to overcome limitations of single-agent targeted therapy.

Biomarker-Driven Patient Selection

The failure of this compound to show benefit in unselected platinum-resistant ovarian cancer patients highlights the importance of biomarker identification [5]. Exploratory analyses suggest that patients with tumors positive for phospho-AKT may derive significant benefit from this compound combination therapy [5]. Future clinical development should focus on this biomarker-positive population.

Rational Combination Therapies

Research indicates that combining this compound with other targeted agents can enhance anti-tumor effects and overcome resistance.

  • With MEK Inhibitors: Preclinical data shows enhanced anti-tumor activity when combined with the MEK inhibitor Trametinib, especially in models of KRAS-driven cancers [2].
  • With Proteasome Inhibitors: this compound showed single-agent activity and synergistic interaction with Bortezomib in preclinical models of multiple myeloma [2].

Experimental Workflow for Combination Studies

For researchers designing experiments to evaluate this compound combinations, the following workflow outlines key steps from hypothesis to data analysis.

Start Define Hypothesis & Combination A In Vitro Screening (MTT assay, clonogenic survival) Start->A B Mechanism of Action Studies (Western blot, flow cytometry) A->B C In Vivo Validation (Mouse xenograft models) B->C D Biomarker Analysis (e.g., p-AKT IHC, NGS) C->D End Data Analysis & Conclusion D->End

Detailed Methodologies for Key Experiments

1. In Vitro Screening for Synergy

  • Cell Viability (MTT) Assay: Seed cells in 96-well plates. The next day, add a concentration matrix of this compound and the combination drug. After 24-72 hours, add MTT solution (5 mg/mL). Incubate for 4 hours, then dissolve the formazan crystals with DMSO. Measure absorbance at 570 nm [6]. Data can be analyzed using software like CompuSyn to calculate combination indices (CI) to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).
  • Clonogenic Survival Assay: Seed a low density of cells and treat with drugs for 1-2 weeks. Fix colonies with methanol and stain with crystal violet. Count colonies (>50 cells) to assess long-term reproductive cell death [6].

2. Mechanism of Action Studies

  • Western Blot Analysis: Treat cells, then lyse and extract protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and incubate with primary antibodies (e.g., p-AKT (S473), total AKT, cleaved caspase-3). Use appropriate HRP-conjugated secondary antibodies and ECL reagent for detection to confirm pathway inhibition and apoptosis [6].
  • Apoptosis Assay (Annexin V/PI Staining): Treat cells, then trypsinize and stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer. Analyze by flow cytometry within 30 minutes to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells [6].

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for in vivo dosing of this compound in mouse models? The established MTD of 125 mg/day in humans is a key reference. For mouse studies, a common practice is to calculate the Human Equivalent Dose (HED) and then apply species-specific conversion factors. Dosing is typically oral, daily. Efficacy should be correlated with target engagement, confirmed by measuring reduced p-AKT levels in tumor homogenates via Western blot.

Q2: How do I manage hyperglycemia in cell culture media induced by AKT inhibition? AKT inhibition can disrupt glucose metabolism. To maintain consistent experimental conditions:

  • Monitor and record glucose levels in your culture media.
  • Ensure the control and treatment groups use the same media batch.
  • While not typically adjusted in vitro, researchers should be aware of this effect as it can influence cell metabolism and must be considered when interpreting results.

Q3: Are there other AKT inhibitors I can use for comparative studies? Yes, several AKT inhibitors are available for research:

  • Capivasertib: FDA-approved for breast cancer, making it a relevant comparator for studies with clinical translation goals [7].
  • Ipatasertib: Has demonstrated clinical utility in combination therapies for other cancers [5].
  • Uprosertib (GSK2141795): Another AKT inhibitor from the same company as this compound, sometimes used in combination with Trametinib [2].

Q4: Our this compound experiments show high variability in response. What could be the cause? Variability often stems from:

  • Cell Line Heterogeneity: Ensure consistent cell line authentication and use low-passage-number stocks.
  • Biomarker Status: Check the baseline activation of the PI3K/AKT pathway in your models (e.g., via p-AKT staining). Response is more pronounced and consistent in biomarker-positive models [5].
  • Drug Preparation & Storage: Confirm drug solubility and stability according to manufacturer specifications, and use fresh preparations.

References

Afuresertib pAKT expression biomarker testing

Author: Smolecule Technical Support Team. Date: February 2026

The Role of pAKT in AKT Inhibition

The relationship between phosphorylated AKT (pAKT) levels and the efficacy of AKT inhibitors like afuresertib is not straightforward. While pAKT is a direct target of the drug, its levels can sometimes increase upon treatment, making it an unreliable standalone biomarker of response [1].

  • Mechanism of Action: this compound is a pan-AKT inhibitor that blocks AKT enzymatic activity and its downstream signaling. This inhibition is functionally read out by a reduction in phosphorylation of downstream proteins like S6 (pS6), a key component of the mTOR pathway [1].
  • pAKT Dynamics: Treatment with ATP-competitive AKT inhibitors like this compound can lead to a feedback loop that increases pAKT levels, while successfully inhibiting downstream pathway activity. Therefore, a reduction in pS6 is a more reliable indicator of target engagement and pathway inhibition than a reduction in pAKT itself [1].
  • Alternative Biomarkers: Research suggests that the transcriptional activity of FOXO transcription factors, which are suppressed by AKT, can serve as a functional biomarker. A gene expression signature of FOXO-repressed genes is associated with AKT activity and has prognostic value. Reactivation of this signature indicates effective AKT pathway inhibition [2].

The core signaling pathway and these complex dynamics are summarized in the diagram below:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Complex RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR Complex AKT->mTOR Activates FOXO FOXO Transcription Factors AKT->FOXO Inhibits pS6 pS6 mTOR->pS6 Phosphorylates CellSurvival Cell Survival & Proliferation pS6->CellSurvival Promotes MCL1 MCL1 FOXO->MCL1 Destabilizes MCL1->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates (Deactivates) This compound This compound This compound->AKT Inhibits

Experimental Protocols for Biomarker Analysis

Here are detailed methodologies for evaluating key biomarkers in response to this compound treatment.

Western Blot for Pathway Inhibition

This protocol assesses target engagement by monitoring pAKT and downstream pS6 levels [1].

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • Gel Electrophoresis: Load 20-30 μg of protein per lane on a 4-12% Bis-Tris gel.
  • Protein Transfer: Transfer to a PVDF membrane.
  • Blocking: Block membrane with 5% BSA in TBST for 1 hour.
  • Antibody Incubation:
    • Primary Antibodies: Incubate overnight at 4°C with specific antibodies.
    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use enhanced chemiluminescence (ECL) substrate for imaging.

Table: Key Antibodies for Western Blot Analysis

Target Antibody Type Dilution Function
pAKT (Ser473) Phospho-specific 1:1000 Monitor AKT phosphorylation (may increase with treatment)
Total AKT Pan-specific 1:2000 Loading control for AKT
pS6 (Ser235/236) Phospho-specific 1:1000 Key functional readout of pathway inhibition
β-Actin Pan-specific 1:5000 Housekeeping protein; loading control
Gene Expression Profiling for FOXO Activity

This method evaluates the reactivation of FOXO transcription factors, a functional biomarker of AKT inhibition [2].

  • RNA Isolation:
    • Use TRI Reagent to lyse 2 x 10⁶ cells.
    • Purify RNA using a silica-membrane column kit (e.g., RNeasy).
  • RNA Quality Control:
    • Check RNA integrity and concentration using a bioanalyzer or spectrophotometer.
  • Microarray Hybridization:
    • Use a platform like Affymetrix Human Genome U133 Plus 2.0 arrays.
    • Follow manufacturer's protocol for labeling and hybridization.
  • Data Analysis:
    • Normalize data using the MAS5.0 algorithm.
    • Analyze using the R2: Genomics Analysis and Visualization Platform or similar.
    • Apply Gene Set Enrichment Analysis (GSEA) to evaluate the "FOXO-repressed gene set" signature.

Troubleshooting Common Experimental Issues

Table: Frequently Asked Questions and Solutions

Question / Issue Possible Cause Solution & Recommendation
pAKT levels increase after this compound treatment. Feedback loop from ATP-competitive AKT inhibitors. This is expected. Focus on downstream markers like pS6, which should decrease, confirming effective pathway blockade [1].
No cell death is observed despite pS6 reduction. The cancer cell line is not dependent on AKT signaling for survival. Determine baseline AKT dependency. Use multiple assays (e.g., apoptosis, viability). Consider combination therapies, such as with MCL-1 inhibitors, as AKT inhibition can sensitize cells to them [2].
High background in Western Blots. Non-specific antibody binding or insufficient blocking. Optimize antibody concentrations. Use 5% BSA (not milk) for phospho-specific antibodies. Increase wash stringency and duration.
Poor RNA quality from primary patient samples. Rapid RNA degradation due to high RNase activity. Process samples immediately or stabilize in RNAlater. Use strict RNase-free techniques during extraction.

Visualizing the Experimental Workflow

The following diagram outlines the logical workflow for evaluating this compound response, from initial testing to data interpretation.

G Start Start: Treat Cells with this compound WB Perform Western Blot Start->WB CheckS6 Analyze pS6 Level WB->CheckS6 S6Down pS6 is Reduced CheckS6->S6Down Yes S6NotDown pS6 is NOT Reduced CheckS6->S6NotDown No CheckpAKT Analyze pAKT Level S6Down->CheckpAKT FunctionalAssay Perform Functional Assay (e.g., Gene Expression) S6NotDown->FunctionalAssay Confirm target engagement via FOXO signature Interpret Interpret Combined Results CheckpAKT->Interpret pAKT may increase (Expected) FunctionalAssay->Interpret

The field of AKT inhibitor biomarkers is evolving. While pAKT is not a reliable standalone biomarker, a combination of monitoring pS6 reduction and analyzing FOXO-related gene expression signatures provides a more robust framework for evaluating this compound response in your experiments [2] [1].

References

Afuresertib vs uprosertib GSK2141795 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Uprosertib (GSK2141795)

The following table details the key characteristics of Uprosertib identified in the search results.

Attribute Details for Uprosertib (GSK2141795)
Drug Class ATP-competitive AKT inhibitor [1] [2]
Mechanism of Action Selective, orally bioavailable inhibitor that binds to the active site of AKT, blocking ATP binding [1] [2]
Isoform Specificity (IC₅₀) AKT1: 180 nM; AKT2: 328 nM; AKT3: 38 nM [2]
Key Experimental Findings Inhibits phosphorylation of AKT substrates (GSK3β, PRAS40); induces cell cycle arrest; shows efficacy in xenograft models [2]
Clinical Trial Status Phase 2 (as identified in the provided data); a Phase 1 combination study was terminated early due to poor tolerability and minimal clinical activity [3] [2]

Experimental Data for Uprosertib

The search results provided details on several key experiments conducted with Uprosertib:

  • Kinase Assay & Selectivity Profiling: Inhibitory activity (IC50) against full-length human AKT1 and AKT2 was determined in Sf9 cells. The lysates were pre-incubated with varying concentrations of Uprosertib, followed by incubation with beads coupled with an AKT probe. Bound proteins were eluted and analyzed to measure the reduction in substrate phosphorylation [2].
  • In Vitro Cell Research:
    • Proliferation Assay: A panel of 290 cell lines was treated with Uprosertib (concentrations up to ~30 µM) for 3 days. Cell growth and inhibition (EC50) were measured using the CellTiter-Glo luminescent assay, which quantifies ATP as a marker of viable cells [2].
    • Mechanistic Assay: In BT474 (breast cancer) and LNCaP (prostate cancer) cell lines, Uprosertib treatment was shown to inhibit phosphorylation of downstream AKT substrates like GSK3β and PRAS40. It also caused cell cycle arrest and preferentially inhibited the proliferation of cancer cell lines with activated AKT pathways [2].
  • In Vivo Animal Research:
    • Xenograft Models: Studies were performed in mice bearing BT474 breast tumor or SKOV3 ovarian tumor xenografts [2].
    • Administration & Efficacy: Uprosertib was administered orally at 100 mg/kg (BT474 model) and 30 mg/kg (SKOV3 model). The results demonstrated significant tumor growth inhibition in both models [2].

The AKT Signaling Pathway Context

To better understand the mechanism of ATP-competitive inhibitors like Uprosertib, the following diagram illustrates the AKT signaling pathway they are designed to target.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (Inactive) PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 pAKT AKT (Active) (Phosphorylated at Thr308 & Ser473) AKT->pAKT Substrates Downstream Substrates (FOXO, GSK3β, mTORC1, etc.) pAKT->Substrates Inhibitor ATP-competitive AKT Inhibitor (e.g., Uprosertib) Inhibitor->pAKT Blocks ATP binding

This pathway shows how external growth signals lead to AKT activation, which then controls crucial cellular processes like survival and growth [4] [5] [1]. ATP-competitive inhibitors work by directly binding to the active site of AKT, preventing it from functioning [1].

How to Proceed with Your Comparison

The lack of direct comparative data highlights a common challenge in competitive intelligence for pre-clinical and clinical compounds. To build a more complete picture, you could:

  • Conduct Targeted Searches: Use specialized scientific databases like PubMed, Google Scholar, and clinical trial registries (ClinicalTrials.gov) to search for "Afuresertib" or its development code "GSK2110183".
  • Refine Your Query: If the broader search yields limited results, you can narrow your focus to specific aspects such as "this compound IC50", "this compound clinical trial results", or "this compound structure".
  • Consult Professional Networks: Reaching out to colleagues in the field or searching through professional networking sites dedicated to life sciences research may provide leads to unpublished or hard-to-find data.

References

Afuresertib paclitaxel vs paclitaxel alone ovarian cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The tables below summarize the key outcomes from the PROFECTA-II/GOG-3044 trial for the Intention-to-Treat (ITT) population and a pre-specified biomarker subgroup [1] [2].

Table 1: Efficacy Outcomes in the ITT Population

Endpoint Afuresertib + Paclitaxel (n=99) Paclitaxel Alone (n=51) Hazard Ratio (HR) / P-value
Median PFS 4.3 months (95% CI, 3.58-5.62) 4.1 months (95% CI, 2.63-5.36) HR 0.7 (95% CI, 0.50-1.10); P = 0.139
Median OS 11.2 months (95% CI, 8.38-13.77) 13.1 months (95% CI, 7.75-18.00) HR 1.2 (95% CI, 0.77-1.81)
Confirmed ORR 25% (95% CI, 17.1%-35.0%) 18% (95% CI, 8.4%-30.9%) -
Confirmed DCR 68% (95% CI, 57.5%-76.7%) 57% (95% CI, 42.3%-70.6%) -

Table 2: Efficacy in the pAKT-Positive Subgroup (pAKT >1 on immunohistochemistry)

Endpoint This compound + Paclitaxel Paclitaxel Alone Hazard Ratio (HR)
Median PFS 5.4 months (95% CI, 3.42-6.41) 2.9 months (95% CI, 1.25-NE) HR 0.4 (95% CI, 0.12-1.00)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event This compound + Paclitaxel (%, any grade) Paclitaxel Alone (%, any grade)
Diarrhea 64.6% 19.1%
Anemia 54.5% 44.7%
Neutropenia 50.5% 51.1%
Fatigue 45.5% 38.3%
Any Grade 3-5 TEAE 69.7% 51.1%

Experimental Protocol and Mechanistic Rationale

The clinical data is grounded in a clear biological mechanism and a specific trial design.

Trial Design (PROFECTA-II/GOG-3044)
  • Type: Open-label, randomized, active-controlled, phase II trial [1].
  • Patients: 150 individuals with platinum-resistant ovarian cancer (relapse 1-6 months after last platinum therapy), with 1-5 prior lines of chemotherapy [1] [2].
  • Randomization: 2:1 ratio to experimental or control arm [1].
  • Interventions:
    • Experimental Arm: Oral this compound (125 mg once daily) plus intravenous paclitaxel (80 mg/m² on days 1, 8, and 15 of a 21-day cycle) [1].
    • Control Arm: Intravenous paclitaxel alone (80 mg/m² on the same schedule) [1].
  • Primary Endpoint: Progression-free survival (PFS) assessed by investigator [1].
Mechanism of Action and Pathway

The rationale for combining this compound with paclitaxel is based on targeting the PI3K/AKT/mTOR pathway, which is frequently altered in ovarian cancer and regulates cell survival and proliferation. Platinum and taxane-based chemotherapies can paradoxically activate AKT, promoting treatment resistance. This compound, a pan-AKT inhibitor, is designed to counteract this resistance mechanism [1].

The diagram below illustrates this signaling pathway and the drug's target.

AKT Signaling Pathway in Chemotherapy Resistance Growth Factor Signals Growth Factor Signals PI3K PI3K Growth Factor Signals->PI3K PIP2 PIP2 PI3K->PIP2 Activates PIP3 PIP3 PIP2->PIP3 Activation AKT (Inactive) AKT (Inactive) PIP3->AKT (Inactive) Recruits AKT (Active) AKT (Active) AKT (Inactive)->AKT (Active) Phosphorylation at S473 Cell Survival Cell Survival AKT (Active)->Cell Survival Promotes Proliferation Proliferation AKT (Active)->Proliferation Drives Therapy Resistance Therapy Resistance AKT (Active)->Therapy Resistance Induces Platinum Chemo Platinum Chemo Platinum Chemo->AKT (Inactive) Paradoxically Activates Taxane Chemo Taxane Chemo Taxane Chemo->AKT (Inactive) Paradoxically Activates This compound This compound This compound->AKT (Active) Inhibits

Interpretation and Future Directions

  • Overall Efficacy: The addition of this compound to paclitaxel did not demonstrate a statistically significant improvement in PFS or OS for the unselected PROC population [1] [2].
  • Biomarker Strategy: The promising efficacy signal in patients with pAKT-positive tumors suggests that biomarker-driven patient selection could be crucial for the future development of AKT inhibitors. The hazard ratio of 0.4 indicates a 60% reduction in the risk of progression or death in this subgroup [1] [3].
  • Safety Profile: The combination regimen was manageable but associated with a higher burden of adverse events, particularly diarrhea, and a higher rate of grade 3-5 events and treatment discontinuations compared to paclitaxel alone [1] [2].

The future of this compound in this setting likely depends on validating the pAKT biomarker in a prospective trial designed specifically for a biomarker-selected population [1] [3].

References

Afuresertib clinical response multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response & Safety Profile

The data below summarizes key efficacy and safety findings from a Phase I clinical trial of afuresertib in patients with advanced hematologic malignancies, which included a substantial cohort of MM patients [1].

Parameter Findings for this compound (Monotherapy)
Recommended Phase II Dose 125 mg per day [1] [2]
Maximum Tolerated Dose (MTD) 125 mg per day (established due to dose-limiting liver toxicities at 150 mg) [1]
Most Frequent Adverse Events Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) [1]
Clinical Activity in Multiple Myeloma 3 patients attained Partial Response (PR); 8.8% Overall Response Rate (ORR) [1] [2]
Additional Clinical Benefit 3 patients with Minimal Response (MR); 17.6% Clinical Benefit Rate [1]

Experimental Data on Combination Therapy

Preclinical studies indicate that this compound's efficacy is enhanced when combined with other agents. The table below outlines the experimental design and key findings from a study investigating its combination with pomalidomide and dexamethasone (PD) [3].

Experimental Aspect Details
Objective To evaluate the antitumor effect of sub-optimal doses of this compound + PD on MM cells with low sensitivity to either monotherapy [3].
Cell Lines Used XG-7 and U266 [3].

| Methodology | - Cell Viability: Measured using cell proliferation assay kits after 72 hours of treatment [3].

  • Apoptosis: Evaluated using Annexin V-FITC/PI staining and flow cytometry after 48-72 hours. Specific apoptosis was calculated [3].
  • Immunoblot Analysis: Whole-cell extracts from treated cells were analyzed by SDS-PAGE to detect changes in protein expression and cleavage [3]. | | Key Findings | - Synergistic Effect: Combination therapy significantly reduced cell viability and increased apoptosis compared to monotherapies [3].
  • Mechanistic Insights: Combination enhanced caspase activation, suppressed IKZF1/IKZF3 expression, impaired eIF4E-mediated translation, and stabilized the tumor suppressor FOXO1 [3]. | | Conclusion | Co-treatment with sub-optimal doses of PD and this compound exhibits potent antitumor activity and may be a novel strategy for patients with intolerable toxicity or insufficient response to IMiD therapy [3]. |

Signaling Pathway and Experimental Workflow

This compound is a pan-AKT inhibitor that targets the PI3K/AKT/mTOR signaling pathway, which is constitutively active in multiple myeloma cells and promotes their survival, proliferation, and resistance to drugs [1] [4]. The following diagram illustrates this pathway and the drug's mechanism of action.

G GrowthFactors Growth Factors (e.g., IGF-1, IL-6) PI3K PI3K GrowthFactors->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Resistance Drug Resistance AKT->Resistance Induces mTOR->Survival Promotes This compound This compound This compound->AKT Inhibits

Diagram Title: PI3K/AKT/mTOR Pathway and this compound Inhibition

The diagram above shows how external growth factors activate the PI3K/AKT/mTOR pathway. This compound directly binds to and inhibits AKT, thereby disrupting the downstream signals that lead to myeloma cell survival and drug resistance [1] [4].

The logical workflow of the key experiment cited in the combination therapy study [3] can be summarized as follows:

G Start MM Cell Lines (XG-7, U266) Treatment Treatment Groups Start->Treatment Monotherapy Sub-optimal doses of: This compound (A) Pomalidomide + Dex (PD) Treatment->Monotherapy Combination Combination A + PD Treatment->Combination Assays Post-Treatment Assays Monotherapy->Assays Combination->Assays Viability Cell Viability Assay (72 hours) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI, 48-72h) Assays->Apoptosis Immunoblot Immunoblot Analysis Assays->Immunoblot Results Results: Synergistic Cell Death & Mechanism Viability->Results Apoptosis->Results Immunoblot->Results

Diagram Title: Combination Therapy Experimental Workflow

Comparative Positioning with Other Treatments

A 2023 network meta-analysis comparing novel-drug regimens for relapsed/refractory multiple myeloma (RRMM) provides a broader context. The analysis, which included 22 randomized controlled trials, found that daratumumab-based and isatuximab-based triple-drug regimens had the highest probabilities of achieving better objective response rates (ORRs) [5]. It is important to note that this analysis evaluated approved regimens and did not specifically include this compound, which is still under investigation. This highlights the competitive landscape and the potential for this compound to be developed as part of new combination regimens in the future.

Conclusion

References

Afuresertib AKT inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Properties of Afuresertib (LAE002)

Property Description
Drug Name This compound (development code: LAE002)
Target AKT (Protein Kinase B)
Inhibition Type Potent, ATP-competitive, reversible, pan-AKT inhibitor [1]
Specificity Inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) [2]
Reported Potency Low nanomolar range (based on cell-free assays) [1]
Clinical Stage Phase III (as of May 2024) [2] [3]
Reported Advantages Potential for higher efficacy, better potency, more significant tumor inhibition exposure, and a better safety profile based on public data [2]

Experimental Data and Methodology

Much of the foundational data on this compound's potency comes from cell-free assays and in vitro cell proliferation assays.

  • Cell-Free Assays: These experiments measure the direct inhibition of the AKT kinase enzyme. This compound demonstrated potent, low-nanomolar inhibitory concentration (IC₅₀) values in these systems, confirming its direct and potent binding to AKT [1].
  • In Vitro Cell Proliferation Assays: this compound's anti-proliferative effects were tested on a wide panel of human cancer cell lines. The drug showed potent activity, particularly in hematologic malignancies. For example:
    • In T-cell acute lymphoblastic leukemia (T-ALL), 19 out of 20 cell lines were sensitive (median effective concentration <1 µM).
    • Similar sensitivity was observed in B-cell ALL (9/13 lines), chronic lymphocytic leukemia (6/7 lines), and non-Hodgkin lymphoma (8/11 lines) [1].
  • Mechanism Validation: In sensitive T-ALL cell lines, treatment with this compound induced apoptosis, evidenced by an increase in sub-G1 cell population and elevated caspase-3/7 activity in a dose-dependent manner [1].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of AKT inhibitors like this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Reverts mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival Inhibitor This compound (AKT Inhibitor) Inhibitor->AKT Inhibits

This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival [4] [5]. As a pan-AKT inhibitor, this compound blocks this pathway directly at the AKT node.

Research Context and Combination Strategies

This compound is recognized as one of only two AKT inhibitors globally that has reached or completed pivotal-stage clinical development for anti-cancer treatment [2]. The other is AstraZeneca's capivasertib, which was FDA-approved in November 2023 for HR+/HER2- breast cancer [2].

A key application of this compound in active clinical development is its use in combination therapies to overcome resistance:

  • With LAE001: Combined with a CYP17A1/CYP11B2 dual inhibitor for treating metastatic castration-resistant prostate cancer (mCRPC). A Phase III trial was approved in May 2024 [2] [3].
  • Potential with Immunotherapy: Preclinical evidence suggests the PI3K/AKT/mTOR pathway regulates PD-L1 expression. Combining AKT inhibitors like this compound with PD-1/PD-L1 inhibitors is a potential strategy to improve outcomes in cancers like NSCLC [4].

References

Afuresertib Langerhans cell histiocytosis response rate

Author: Smolecule Technical Support Team. Date: February 2026

Afuresertib Clinical Trial Data for LCH

Trial Attribute Details
Study Identifier Phase IIa [1] [2]
Patient Population Treatment-naïve (n=7) and recurrent/refractory LCH (n=10) [1] [2]
Dosage Oral this compound 125 mg daily [1] [2]

| Overall Response Rate (ORR) | • Treatment-naïve: 33% (in evaluable subjects) • Recurrent/Refractory: 28% (in evaluable subjects) [1] [2] | | Key Efficacy Conclusion | Demonstrated clinical activity in some patients, but did not meet the study's predefined Bayesian criteria for efficacy [1] [2] | | Most Common Drug-Related Toxicities (Grade 1/2) | Nausea, diarrhea, dyspepsia, vomiting [1] [2] | | Grade 3 Toxicities | Fatigue, diarrhea, and pain (one patient each) [1] | | Other Severe Adverse Event | Soft tissue necrosis (one event) [1] |

Experimental Protocol Details

For researchers, here are the key methodological details from the phase IIa clinical trial.

  • Trial Design and Objectives: This was a phase IIa study designed to evaluate the safety, pharmacokinetics, and clinical activity of this compound in patients with LCH. The study included both treatment-naïve and recurrent/refractory patients [1] [2].
  • Treatment Protocol: Patients received 125 mg of oral this compound daily. The majority were treated for over 24 weeks, with four patients receiving treatment for more than 48 weeks, indicating a tolerable profile for longer-term administration [1] [2].
  • Pharmacokinetic Analysis: The analysis confirmed that drug exposure (similar Cmax and AUC) in LCH patients was consistent with prior observations in patients with other hematologic malignancies, supporting the use of the 125 mg dose [1] [2].
  • Efficacy Assessment: Response was evaluated in evaluable subjects. The study used predefined Bayesian criteria to assess efficacy, which were not met despite the observed response rates [1] [2].

Mechanism of Action and Pathway

This compound is an oral pan-AKT inhibitor. The rationale for investigating it in LCH is that the AKT signaling pathway is known to be relevant for the survival and proliferation of dendritic cells, from which LCH cells derive. Furthermore, this pathway is frequently upregulated in various hematopoietic malignancies [1] [2]. The diagram below illustrates the simplified signaling pathway involved and the drug's target.

architecture Growth_Factor Growth Factor Signal PI3K PI3K Growth_Factor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Activated) PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound (AKT inhibitor) This compound->AKT Inhibits

Research Context and Future Directions

  • Current LCH Treatment Landscape: There is no single gold-standard treatment for LCH in adults, and a significant challenge is that approximately 50% of patients may be unresponsive to initial standard therapies like vinblastine and prednisolone [3]. This highlights the need for new treatment options for refractory disease.
  • Ongoing Development of this compound: While the LCH program results were published in 2017, developer Laekna is advancing this compound (LAE002) in other oncology indications. A Phase III trial in HR+/HER2- breast cancer is ongoing in China, with a New Drug Application submission to the Center for Drug Evaluation (CDE) expected in the first half of 2026 [4]. A 2025 report also noted that this compound did not improve progression-free survival when added to paclitaxel in platinum-resistant ovarian cancer [5].

References

Efficacy Data Summary: Afuresertib + Paclitaxel vs. Paclitaxel Alone

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint Afuresertib + Paclitaxel (n=99) Paclitaxel Alone (n=51) Hazard Ratio (HR) & P-value
Median PFS (Primary Endpoint) 4.3 months (95% CI, 3.58-5.62) [1] [2] 4.1 months (95% CI, 2.63-5.36) [1] [2] HR 0.7 (95% CI, 0.50-1.10); P = 0.139 [1] [3]
Median Overall Survival 11.2 months (95% CI, 8.38-13.77) [1] [2] 13.1 months (95% CI, 7.75-18.00) [1] [2] HR 1.2 (95% CI, 0.77-1.81) [1] [3]
Confirmed Objective Response Rate (ORR) 25% (95% CI, 17.1%-35.0%) [1] 18% (95% CI, 8.4%-30.9%) [1] -
Disease Control Rate (DCR) 68% (95% CI, 57.5%-76.7%) [1] 57% (95% CI, 42.3%-70.6%) [1] -

Experimental Protocol & Biomarker Analysis

The data in the table comes from the PROFECTA-II/GOG-3044 trial (NCT04374630), an open-label, randomized, active-controlled phase II study [3] [2].

  • Patient Population: 150 patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer. Patients had received 1-5 prior chemotherapies, with no more than one regimen after the diagnosis of platinum resistance [1] [3].
  • Treatment Arms: Patients were randomized in a 2:1 ratio to receive either:
    • Experimental Arm: Oral this compound (125 mg once daily) plus intravenous paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle) [1] [3].
    • Control Arm: Paclitaxel alone at the same dose and schedule [1] [3].
  • Primary & Secondary Endpoints: The primary endpoint was PFS assessed by investigator. Secondary endpoints included OS, ORR, duration of response, DCR, and CA-125 response [1] [3].

A key exploratory objective was to assess the role of phospho-AKT (pAKT) as a potential predictive biomarker. The results were striking [1] [3]:

  • In patients with the pAKT biomarker (IHC > 1), the median PFS was 5.4 months with the this compound combination compared to 2.9 months with paclitaxel alone (HR 0.4; 95% CI, 0.12-1.00) [1] [2].
  • This suggests that pAKT-positive tumors may be more dependent on AKT signaling and derive significant benefit from the addition of this compound.

Context: AKT Inhibition and the PI3K/AKT/mTOR Pathway

The scientific rationale for testing this compound is rooted in the role of the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that promotes cell survival, proliferation, and resistance to chemotherapy [4] [3] [5]. This compound is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [3].

The following diagram illustrates the signaling pathway targeted by this compound and the context of the clinical trial.

G cluster_0 Upstream Stimuli cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Effects & Chemoresistance cluster_3 Therapeutic Intervention (PROFECTA-II Trial) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates KRAS Oncogenic KRAS Mutation KRAS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Activates mTORC2 mTORC2 PIP3->mTORC2 Activates AKT AKT (Inactive) PDK1->AKT Phosphorylates (T308) pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates Survival Enhanced Cell Survival pAKT->Survival Promotes Proliferation Increased Proliferation pAKT->Proliferation Promotes ChemoResist Chemotherapy Resistance pAKT->ChemoResist Drives S6K S6K mTORC1->S6K Activates mTORC2->AKT Phosphorylates (S473) S6K->Proliferation Promotes This compound This compound (AKT Inhibitor) This compound->pAKT Inhibits Combination Blocks Survival Signals & May Re-sensitize Tumor Cells This compound->Combination Paclitaxel Paclitaxel (Chemotherapy) Paclitaxel->Combination

Diagram Title: AKT Pathway, Chemoresistance, and this compound Mechanism


Interpretation and Future Directions

The data indicates that while the combination of this compound and paclitaxel has a manageable safety profile, its clinical benefit is contingent on patient selection.

  • For an Unselected PROC Population: The combination does not provide a significant survival advantage over standard single-agent paclitaxel [6] [2].
  • For the pAKT-Positive Biomarker Subgroup: The combination shows a clinically meaningful improvement in PFS (HR=0.4), reducing the risk of progression or death by 60% [1] [3] [2]. This strongly supports the biomarker-driven strategy for future development of AKT inhibitors.

References

Quantitative Activity & Selectivity Profile of Afuresertib

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key quantitative data on Afuresertib's potency and selectivity against various kinases.

Kinase Target Value (nM) Measurement Type
AKT1 0.08 nM Ki [1] [2]
AKT1 E17K mutant 0.2 nM IC50 [1]
AKT2 2 nM Ki [1] [2]
AKT3 2.6 nM Ki [1] [2]
Off-Target Kinase Value (nM) Measurement Type
ROCK 100 nM IC50 [1] [2]
PKCη 210 nM IC50 [1] [2]
PKC-βI 430 nM IC50 [1] [2]
PKCθ 510 nM IC50 [1] [2]

Key Experimental Protocols

The following methodologies are cited in the literature for evaluating this compound's activity.

  • Kinase Assay for Potency (Ki): A filter binding assay is used to determine the true potency (Ki*) of this compound. Enzyme-inhibitor pre-mix is incubated for 1 hour before adding the GSKα peptide and [γ³³P] ATP. The reaction is stopped after 2 hours, and the radiolabeled AKT peptide product is captured on a phospho-cellulose filter plate for measurement. Progress curve analysis with real-time fluorescence detection is also used for confirmation [2].
  • Cell Proliferation Assay (EC50): A 3-day proliferation assay using CellTiter-Glo measures growth inhibition. Cells are treated with this compound across a concentration range (e.g., 0-30 µM). Cell growth is determined relative to DMSO-treated controls, and EC50 values are calculated from the inhibition curves using a 4- or 6-parameter fitting algorithm [1] [2].
  • Apoptosis Assay: Apoptosis is evaluated by performing Annexin V–FITC/PI double staining followed by fluorescence-activated cell sorting (FACS) analysis. Cells treated with this compound are incubated with the staining agents, and fluorescence intensities are measured to determine the percentage of apoptotic cells [1].
  • Cell Cycle Analysis: The cell cycle phase distribution is analyzed using PI-staining-based FACS. After treatment with this compound, cells are fixed and treated with RNase A before being stained with PI. The percentage of cells in different cell cycle phases (sub-G1, G1, S, G2-M) is then measured using analysis software like FlowJo [1].

AKT Signaling Pathway and this compound Mechanism

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound inhibits it.

G AKT Signaling Pathway and this compound Inhibition GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits PDK1 PDK1 PDK1->AKT_inactive Phosphorylates mTORC2 mTORC2 mTORC2->AKT_inactive Phosphorylates AKT_active AKT (Active, Phosphorylated) AKT_inactive->AKT_active Full Activation Substrate Downstream Substrates (GSK-3β, FOXO, etc.) AKT_active->Substrate Phosphorylates (Promotes Survival, Proliferation) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates to PIP2 This compound This compound (AKT Inhibitor) This compound->AKT_active Inhibits

Clinical Development Context

This compound is an orally bioavailable, ATP-competitive pan-AKT inhibitor [3] [1] [4]. It has demonstrated a favorable safety profile with manageable side effects in clinical trials, with common adverse events including nausea, diarrhea, and dyspepsia [3].

  • Promising Efficacy in Hematologic Malignancies: A phase 1 study in patients with advanced hematologic malignancies showed that this compound has single-agent activity, with partial responses observed in multiple myeloma patients and clinical activity in non-Hodgkin lymphoma and Hodgkin disease [3].
  • Advancement in Solid Tumors: Recent developments include the FDA's approval of a Phase 3 trial protocol for a combination therapy (LAE201) of this compound and an androgen synthesis inhibitor (LAE001) for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Phase 2 results for this combination showed a median radiographic progression-free survival of 8.1 months, an improvement over historical data [4].

References

pAKT Biomarker Predictive Performance in PROFECTA-II/GOG-3044 Trial

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Status Treatment Arm Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS
pAKT > 1 Afuresertib + Paclitaxel 5.4 months 0.4 (95% CI: 0.12-1.00) [1]
Paclitaxel alone 2.9 months
pAKT ≤ 1 This compound + Paclitaxel 4.4 months 0.7 (95% CI: 0.39-1.27) [1]
Paclitaxel alone 2.9 months
Overall Population (ITT) This compound + Paclitaxel 4.3 months 0.7 (95% CI: 0.5-1.1) [1]
Paclitaxel alone 4.1 months

This data from a randomized phase 2 trial indicates that while the combination therapy did not show a significant survival benefit in the overall population, patients with the pAKT biomarker (pAKT >1) experienced a more substantial improvement in PFS [1]. The lower Hazard Ratio of 0.4 suggests a stronger treatment effect in this biomarker-selected group compared to those without the biomarker (HR=0.7) and the overall population [1].

Experimental Protocol for pAKT Biomarker Analysis

For researchers looking to replicate or build upon these findings, here are the key methodological details from the clinical study.

  • Assay Technique: pAKT status was determined using Immunohistochemistry (IHC) on tumor tissue samples [1].
  • Biomarker Quantification: The expression level of pAKT was assessed based on a predefined cut-off value. In this trial, tumors were classified as pAKT-positive if the expression level was greater than 1 on the IHC assay [1].
  • Antibody Specificity: While the specific antibody used in the PROFECTA-II trial is not detailed, research protocols for detecting phosphorylated AKT often employ phospho-specific antibodies. For example, a similar study in breast cancer used the clone 736E11 for pAKT IHC [2].
  • Scoring Method: Biomarker expression is typically evaluated by trained pathologists who quantify the percentage of tumor cells showing positive staining. A cut-off (e.g., 20% of cells in some studies) is then applied to classify samples as positive or negative [2].

Biological Rationale of pAKT as a Predictive Biomarker

The following diagram illustrates the central role of AKT signaling in cancer and the mechanism of this compound, explaining why pAKT is a biologically relevant biomarker.

architecture GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive AKT_Active pAKT (Active) AKT_Inactive->AKT_Active Survival Cell Survival & Proliferation AKT_Active->Survival Biomarker pAKT Biomarker (Indicator of pathway activation) AKT_Active->Biomarker Measured by IHC Therapy This compound Therapy->AKT_Active Inhibits

  • AKT as a Central Signaling Node: The AKT kinase is a core component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and promotes tumor cell survival, growth, and proliferation [3] [4].
  • pAKT Indicates Pathway Activation: The phosphorylated form of AKT (pAKT) is its active state. The presence of pAKT signifies that this pro-survival pathway is actively driving the tumor's biology, making it potentially more dependent on, or "addicted to," AKT signaling [5] [3].
  • Mechanism of this compound: this compound is an ATP-competitive, pan-AKT inhibitor. It directly binds to and inhibits the activity of all AKT isoforms, thereby blocking the downstream signals that promote cancer cell survival [1] [6].
  • Predictive Value: Tumors with high levels of pAKT are likely more reliant on AKT signaling for their growth and survival. Therefore, they are theoretically more vulnerable to AKT inhibition, which aligns with the clinical observation of a greater PFS benefit in pAKT-high patients treated with this compound [1].

Interpretation and Future Directions

The data suggests that pAKT has potential as a predictive biomarker—a factor that indicates which patients are more likely to respond to a specific therapy, in this case, this compound [7].

  • Clinical Implications: Biomarker-driven strategies could refine patient selection for AKT inhibitor therapy, potentially leading to improved outcomes in the subset of patients whose tumors are driven by AKT pathway activation [1].
  • Need for Validation: The study authors and other experts emphasize that these findings require further validation in larger clinical trials to confirm the utility of pAKT for patient stratification [1] [4].

References

Safety and Efficacy Profile: Afuresertib in Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Afuresertib + Paclitaxel (n=99) Paclitaxel Alone (n=51)
Patient Population Platinum-resistant ovarian cancer (1-5 prior chemotherapies) [1] [2] Platinum-resistant ovarian cancer (1-5 prior chemotherapies) [1] [2]
Key Efficacy Metrics
• Median Progression-Free Survival (PFS) 4.3 months [1] [2] 4.1 months [1] [2]
• Median Overall Survival (OS) 11.2 months [1] [2] 13.1 months [1] [2]
• Objective Response Rate (ORR) 25% [2] 18% [2]
Common Treatment-Emergent Adverse Events (TEAEs)
• Diarrhea 64.6% [2] Not reported at this frequency
• Anemia 54.5% [2] 44.7% [2]
• Neutropenia 50.5% [2] 51.1% [2]
• Fatigue 45.5% [2] 38.3% [2]
• Nausea 32.3% [2] 29.8% [2]
Serious Adverse Events 34.3% [1] 25.5% [1]
Grade 3-4 Treatment-Related AEs 61.6% [2] 40.4% [2]
Treatment Discontinuation due to AEs 20.2% [2] 6.4% [2]

Experimental Protocol from Key Studies

For researchers, the methodology of the cited trials is crucial for interpreting the data.

PROFECTA-II/GOG-3044 Phase II Clinical Trial (NCT04374630) [1] [2]

  • Objective: To evaluate the efficacy and safety of this compound plus paclitaxel versus paclitaxel alone in patients with platinum-resistant ovarian cancer (PROC).
  • Study Design: Open-label, randomized, active-controlled Phase II trial.
  • Patient Population: 150 patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer who had received 1-5 prior chemotherapies (with ≤1 post-PROC therapy). Patients with prior AKT or mTOR inhibitor use were excluded.
  • Intervention: Patients were randomized to receive either:
    • Experimental Arm: this compound (125 mg daily orally) plus Paclitaxel (80 mg/m² IV on days 1, 8, and 15 of a 28-day cycle).
    • Control Arm: Paclitaxel alone (80 mg/m² on the same schedule).
  • Primary Endpoint: Progression-Free Survival (PFS). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.
  • Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Mechanism of Action and Signaling Pathway

This compound is a reversible, ATP-competitive, oral pan-AKT kinase inhibitor. It targets the PI3K/AKT signaling pathway, which is constitutively active in many cancers and provides proliferative and anti-apoptotic signals, contributing to tumor growth and drug resistance [3]. The following diagram illustrates the pathway and the drug's target.

G AKT Signaling Pathway and Drug Target Growth_Factors Growth Factor Signals (e.g., IGF-1) PI3K PI3K Activation Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Survival Proliferation Growth mTOR->Cell_Processes This compound This compound This compound->AKT Inhibits PTEN PTEN (Negative Regulator) PTEN->PIP3 Dephosphorylates

The search results indicate that while the overall efficacy of this compound in the PROC population was not significant, exploratory biomarker analyses suggested potential efficacy in a subgroup of patients with phospho-AKT positive tumors (median PFS of 5.4 months vs. 2.9 months in the control arm; HR=0.4) [1]. This highlights the importance of patient stratification by biomarker status in future studies of targeted therapies like this compound.

References

×

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.0484159 Da

Monoisotopic Mass

426.0484159 Da

Heavy Atom Count

27

UNII

8739X25QI3

Wikipedia

Afuresertib

Dates

Last modified: 08-15-2023
[1]. Spencer A, et al. Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. Blood. 2014 Jul 29. pii: blood-2014-03-559963.

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